1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Description
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Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHORGQIWZDIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247777 | |
| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-44-4 | |
| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive analysis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical properties, proposes a robust synthetic pathway, and explores its chemical reactivity and broad synthetic utility. By leveraging its unique structural features—a biologically active pyrazole core, a bioisosteric difluoromethyl group, and a synthetically versatile iodo substituent—this molecule serves as a strategic building block for the development of novel, high-value chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile intermediate.
Core Compound Profile and Structural Rationale
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a strategically designed heterocyclic building block. Its value is derived from the synergistic combination of its three key structural motifs. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a difluoromethyl (CF2H) group at the N1 position is a modern medicinal chemistry tactic used to modulate physicochemical properties.[5] Compared to the more common trifluoromethyl (CF3) group, the CF2H moiety is less lipophilic and can function as a lipophilic hydrogen bond donor, potentially enhancing target engagement and improving pharmacokinetic profiles.[5]
Crucially, the iodine atom at the C4 position acts as a versatile synthetic handle. The carbon-iodine bond is readily activated in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the construction of complex molecular architectures.[1][6] The C5-methyl group further influences the molecule's electronic and steric properties.[7]
Physicochemical Data
The fundamental properties of the title compound are summarized below. These values are critical for planning synthetic transformations, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅F₂IN₂ | [7][8] |
| Molecular Weight | 258.01 g/mol | [7][8] |
| Appearance | Crystals or yellow powder | [7][8] |
| MDL Number | MFCD21364399 | [8][9][10] |
| SMILES | Cc1c(I)cnn1C(F)F | [8][9] |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [8][9] |
Proposed Synthesis and Purification Protocol
While a specific, peer-reviewed synthesis for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not extensively documented, a reliable and efficient two-step pathway can be designed based on established methodologies for pyrazole modification. The proposed route begins with the commercially available starting material, 5-methyl-1H-pyrazole.
The logic of this synthetic sequence is to first install the robust iodo group onto the electron-rich pyrazole ring, followed by the N-difluoromethylation. Performing the iodination first prevents potential side reactions that could occur on a more complex, difluoromethylated substrate and simplifies purification of the key intermediate.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 4-Iodo-5-methyl-1H-pyrazole
This initial step involves the regioselective iodination of 5-methyl-1H-pyrazole at the C4 position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild reaction conditions and high efficiency for iodinating electron-rich heterocycles, minimizing the formation of byproducts.[1][6]
Methodology:
-
To a solution of 5-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-iodo-5-methyl-1H-pyrazole, which can be used directly in the next step or purified further by column chromatography.
Step 2: N-Difluoromethylation
The second step introduces the difluoromethyl group onto the nitrogen of the pyrazole ring. We propose using diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor. This reagent is favored for its stability, ease of handling, and its ability to effect N-difluoromethylation under relatively mild, base-promoted conditions, offering an environmentally benign alternative to ozone-depleting sources.[11][12]
Methodology:
-
To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) as the base.
-
Add diethyl bromodifluoromethylphosphonate (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The final compound is purified using silica gel column chromatography.[13] A gradient elution system, typically starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the target compound from residual starting materials and byproducts.[13] Fractions containing the pure product are identified by TLC, combined, and the solvent is removed via rotary evaporation to yield 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole as a crystalline solid.[8]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, its characteristic NMR signatures can be reliably predicted based on data from structurally analogous compounds and fundamental principles.[14][15] Such analysis is crucial for reaction monitoring and quality control.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹H NMR | ~7.6 | s | - | H3 : The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and iodine. |
| ~7.0 - 7.5 | t | JHF ≈ 55-60 | CHF₂ : A characteristic triplet due to coupling with two equivalent fluorine atoms. | |
| ~2.4 | s | - | CH₃ : Protons of the C5-methyl group. | |
| ¹³C NMR | ~145 | s | - | C5 : Carbon bearing the methyl group. |
| ~140 | s | - | C3 : Carbon bearing the H3 proton. | |
| ~115 | t | JCF ≈ 230-240 | CHF₂ : Carbon of the difluoromethyl group, split into a triplet by the two attached fluorine atoms. | |
| ~65 | s | - | C4 : Carbon bearing the iodine atom; its shift is significantly influenced by the heavy atom effect. | |
| ~15 | s | - | CH₃ : Carbon of the methyl group. | |
| ¹⁹F NMR | ~ -90 to -120 | d | JFH ≈ 55-60 | CHF₂ : A doublet due to coupling with the single proton of the difluoromethyl group. |
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole lies in the reactivity of its C4-iodo group. This functionality serves as an exceptionally effective linchpin for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This capability positions the molecule as a powerful scaffold for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[1]
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- 15. 1-(difluoroMethyl)-4-iodo-1H-pyrazole(1041205-43-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
CAS Number: 1354705-44-4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of contemporary therapeutics, recognized for its versatile biological activities that span across a multitude of disease areas[1]. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This technical guide focuses on a particularly valuable derivative: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole . This compound uniquely combines three key structural features that make it an exceptionally useful building block in drug discovery:
-
The Pyrazole Core: Provides a stable, aromatic scaffold amenable to diverse chemical modifications.
-
The Difluoromethyl Group (CF2H): This functional group is a bioisostere of a hydroxyl or thiol group and can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
-
The 4-Iodo Substituent: The iodine atom at the 4-position of the pyrazole ring is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups[2]. This facilitates the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds.
-
The 5-Methyl Group: The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially impacting its binding selectivity and pharmacokinetic profile.
This guide will provide a comprehensive overview of the synthesis, properties, and applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, with a particular focus on its utility in the development of novel kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 1354705-44-4 | [3][4] |
| Molecular Formula | C₅H₅F₂IN₂ | [3][4] |
| Molecular Weight | 258.01 g/mol | [3][4] |
| Appearance | Crystals or solid | [4] |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [4] |
| SMILES | Cc1c(I)cnn1C(F)F | [4] |
Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: A Detailed Protocol
While a specific, publicly available, step-by-step protocol for the synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not extensively documented, a reliable synthetic route can be devised based on established methodologies for the synthesis of analogous pyrazole derivatives. The following protocol is a proposed, logical synthesis based on the well-precedented Knorr pyrazole synthesis followed by a regioselective iodination.
Overall Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Step 1: Knorr Pyrazole Synthesis to form the 1-(difluoromethyl)-5-methyl-1H-pyrazole core.
-
Step 2: Regioselective Iodination at the C4 position of the pyrazole ring.
Caption: Proposed synthetic workflow for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Experimental Protocol
Step 1: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
This step is an adaptation of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative[5].
-
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Methylhydrazine
-
Ethanol (or acetic acid)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in ethanol.
-
Slowly add methylhydrazine (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-(difluoromethyl)-5-methyl-1H-pyrazole.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
The iodination of the pyrazole ring at the C4 position can be achieved using various electrophilic iodinating agents[6][7]. N-Iodosuccinimide (NIS) is often a good choice for its mildness and selectivity.
-
Materials:
-
1-(Difluoromethyl)-5-methyl-1H-pyrazole (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or Dichloromethane)
-
Sodium thiosulfate solution (for workup)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the cooled solution, while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
-
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The primary application of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole in drug discovery is as a versatile intermediate for the synthesis of potential therapeutic agents, particularly kinase inhibitors[2][8]. The 4-iodo substituent serves as a key attachment point for introducing various molecular fragments through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazole scaffold.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex[9]. In the context of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, this reaction enables the facile synthesis of a diverse library of 4-aryl and 4-heteroaryl pyrazole derivatives.
Caption: General scheme of the Suzuki-Miyaura coupling with 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
This synthetic strategy is invaluable in lead optimization, as it allows for the rapid exploration of the structure-activity relationship (SAR) by varying the aryl or heteroaryl substituent at the 4-position. This can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Pyrazole-Based Kinase Inhibitors and Signaling Pathways
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders[10]. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.
The strategic design of kinase inhibitors often involves targeting the ATP-binding site of the enzyme. The pyrazole ring can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase. The substituents on the pyrazole ring are then positioned to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
For example, pyrazole-containing drugs have been developed to target key kinases in major signaling pathways, such as the JAK-STAT and MAPK/ERK pathways[7].
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- 4. Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The document details its physicochemical properties, molecular weight, and structural features. A plausible synthetic route is presented, alongside an in-depth analysis of its chemical reactivity, with a focus on palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved pharmaceuticals, exhibiting biological activities that span from anti-inflammatory to anticancer agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. The incorporation of a difluoromethyl (-CHF₂) group and an iodine atom at strategic positions on the pyrazole ring, as in the case of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, creates a molecule with exceptional utility. The -CHF₂ group often enhances metabolic stability and binding affinity, while the 4-iodo substituent serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[3] This guide aims to serve as a foundational resource for scientists working with this high-potential building block.
Physicochemical and Structural Data
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a crystalline solid at room temperature.[4] Its core chemical properties, essential for experimental design and stoichiometric calculations, are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 258.01 g/mol | [5][6] |
| Molecular Formula | C₅H₅F₂IN₂ | [5][6] |
| CAS Number | 1354705-44-4 | [6] |
| Appearance | Crystals / Solid | |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | |
| SMILES | Cc1c(I)cnn1C(F)F | [4] |
Synthesis Pathway and Methodologies
The following diagram illustrates a probable synthetic workflow:
Caption: Proposed synthetic pathway for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Representative Experimental Protocol:
Causality: This protocol is based on the principle that a substituted hydrazine will react with a 1,3-diketone to form the pyrazole ring. Iodination of the diketone prior to cyclization ensures the correct regiochemistry of the final product.
-
Synthesis of 3-Iodo-pentan-2,4-dione: To a solution of pentan-2,4-dione (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is then quenched with aqueous sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude iodinated diketone.
-
Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: Dissolve the crude 3-iodo-pentan-2,4-dione (1.0 eq) in ethanol or acetic acid. Add difluoromethylhydrazine (1.1 eq), which can be prepared in situ or used as a salt. Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the target compound.
Chemical Reactivity and Synthetic Applications
The primary synthetic utility of this compound stems from the reactivity of the C4-Iodo substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 4-iodo-pyrazoles highly reactive substrates for palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide range of substituents at the 4-position.
General Reactivity Order: C-I > C-Br > C-Cl.[3]
Caption: Key cross-coupling reactions utilizing the 4-iodo-pyrazole scaffold.
Protocol: Suzuki-Miyaura Coupling
Trustworthiness: This protocol incorporates best practices for minimizing a common side reaction, deiodination, thereby ensuring a higher yield of the desired product.
-
Setup: To an oven-dried Schlenk flask, add the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous 2M Na₂CO₃ (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Insight on a Key Challenge: A significant side reaction with 4-iodopyrazoles is deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom. This can be minimized by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which accelerate the desired reductive elimination step, and by maintaining the lowest effective reaction temperature.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, its key NMR and MS features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.
-
Pyrazole Proton (C3-H): A singlet should appear in the aromatic region, likely δ 7.5-8.0 ppm.
-
Difluoromethyl Protons (-CHF₂): A characteristic triplet (due to coupling with the two fluorine atoms, ²JHF) is expected in the range of δ 6.8-7.5 ppm.
-
-
¹³C NMR:
-
Methyl Carbon: ~10-15 ppm.
-
Pyrazole Carbons: C3, C4, and C5 will appear in the range of ~90-150 ppm. The C4 carbon bearing the iodine will be significantly shifted downfield.
-
Difluoromethyl Carbon: A triplet (due to ¹JCF coupling) is expected around δ 110-120 ppm.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A strong peak is expected at m/z 258.
-
Key Fragments: Loss of iodine ([M-I]⁺) at m/z 131, and fragmentation of the difluoromethyl group.
-
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. However, based on data for structurally related iodo- and fluoro-heterocycles, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
First Aid:
Conclusion and Future Outlook
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole represents a highly valuable and versatile building block for synthetic chemistry. Its combination of a metabolically robust difluoromethyl group and a synthetically labile iodo substituent makes it an ideal starting point for the generation of compound libraries aimed at discovering new pharmaceuticals and agrochemicals. The reactivity profile, dominated by palladium-catalyzed cross-coupling, provides a reliable and modular approach to novel, highly-functionalized pyrazole derivatives. As the demand for complex and diverse small molecules continues to grow, the strategic application of intermediates like this will be paramount to the success of discovery programs.
References
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available at: [Link]
-
Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
-
Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure. Available at: [Link][7]
-
Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved January 7, 2026, from [8]
-
Qiu, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-25. Available at: [Link][2]
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- 10. chemicalbook.com [chemicalbook.com]
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing binding affinities to biological targets, while the iodo-substituent provides a versatile handle for further chemical modifications via cross-coupling reactions. This document delineates a two-step synthetic approach, commencing with the N-difluoromethylation of 5-methyl-1H-pyrazole, followed by regioselective iodination at the C4 position. The guide offers detailed experimental protocols, discusses the rationale behind methodological choices, and presents key data in a structured format to aid in laboratory-scale synthesis.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the ability of C-F bonds to form strong, stable interactions, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of forming lipophilic hydrogen bonds that can enhance target binding and cell permeability.
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in a multitude of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of a molecule's biological activity. The target molecule of this guide, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, combines the advantageous properties of the difluoromethyl group with a synthetically versatile iodo-substituent at the 4-position, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[2]
This guide will detail a robust and accessible synthetic pathway to this important intermediate, providing researchers with the practical knowledge required for its preparation.
Proposed Synthetic Pathway
The synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be efficiently achieved in a two-step sequence starting from the commercially available 5-methyl-1H-pyrazole. The proposed pathway is as follows:
-
Step 1: N-Difluoromethylation of 5-methyl-1H-pyrazole to yield 1-(difluoromethyl)-5-methyl-1H-pyrazole.
-
Step 2: Electrophilic Iodination of the resulting 1-(difluoromethyl)-5-methyl-1H-pyrazole at the C4 position to afford the final product.
This approach is logical as the N-difluoromethylation of the pyrazole ring is a well-established transformation, and the subsequent C-H functionalization at the electron-rich C4 position is a common and high-yielding reaction for pyrazole derivatives.[3][4]
Caption: Proposed two-step synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Step 1: N-Difluoromethylation of 5-methyl-1H-pyrazole
The introduction of the difluoromethyl group onto the pyrazole nitrogen is the crucial first step. Several methods have been reported for the N-difluoromethylation of azoles.[5][6] A practical and efficient method involves the use of diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor under mild basic conditions.[5][7] This reagent is commercially available, relatively stable, and offers good yields for the N-difluoromethylation of pyrazoles.[5]
Rationale for Reagent Selection
-
Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent serves as a convenient source of difluorocarbene (:CF₂) upon reaction with a suitable base. It is often preferred over gaseous reagents like chlorodifluoromethane (ClCF₂H) due to its ease of handling in a standard laboratory setting.[5][8]
-
Potassium Carbonate (K₂CO₃): A mild inorganic base is sufficient to promote the formation of the difluorocarbene from the phosphonate precursor. Stronger bases are generally not required and may lead to side reactions.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction as it effectively dissolves the pyrazole and the reagents, facilitating the reaction.
Experimental Protocol
Materials:
-
5-methyl-1H-pyrazole
-
Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(difluoromethyl)-5-methyl-1H-pyrazole.[9]
Step 2: Electrophilic Iodination
The second step involves the regioselective iodination of the electron-rich C4 position of the pyrazole ring. Electrophilic iodination is a common and effective method for this transformation.[3][10] N-Iodosuccinimide (NIS) is a widely used iodinating agent due to its mild reactivity and ease of handling.[4]
Rationale for Reagent Selection
-
N-Iodosuccinimide (NIS): NIS is a convenient and effective source of an electrophilic iodine species (I⁺). It is a stable solid that is easier to handle than molecular iodine and often leads to cleaner reactions with fewer byproducts.[2]
-
Acetonitrile: A polar aprotic solvent that is suitable for dissolving the pyrazole substrate and the iodinating agent.
Experimental Protocol
Materials:
-
1-(difluoromethyl)-5-methyl-1H-pyrazole (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.[2][11]
Data Summary
The following table summarizes the key reactants, reagents, and expected outcomes for the proposed synthesis.
| Step | Starting Material | Key Reagents | Solvent | Product | Expected Yield |
| 1 | 5-methyl-1H-pyrazole | BrCF₂PO(OEt)₂, K₂CO₃ | DMF | 1-(difluoromethyl)-5-methyl-1H-pyrazole | Good to Excellent |
| 2 | 1-(difluoromethyl)-5-methyl-1H-pyrazole | N-Iodosuccinimide (NIS) | Acetonitrile | 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | High |
Conclusion
The two-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. The choice of reagents and conditions is based on established and well-documented procedures in heterocyclic and fluorine chemistry. This versatile building block can be utilized in a variety of cross-coupling reactions, opening avenues for the synthesis of novel and complex molecules for drug discovery and development. The provided protocols are designed to be readily adaptable for laboratory-scale synthesis, empowering researchers to access this valuable chemical entity.
References
-
Dalton Transactions. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Royal Society of Chemistry. Retrieved from [Link]
-
He, Z., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Journal of Organic Chemistry. Retrieved from [Link]
-
Koposov, A. Y., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved from [Link]
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Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Retrieved from [Link]
-
Jana, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF₂PO(OEt)₂ under mild condition. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Retrieved from [Link]
-
ResearchGate. (n.d.). Straightforward synthesis of difluoromethylated pyrazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted N‐(gem‐difluorocyclopropyl)pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Retrieved from [Link]
-
AHH Chemical. (n.d.). 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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starting materials for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Introduction
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a key heterocyclic building block in modern chemistry, particularly valued in the development of agrochemicals and pharmaceuticals. The strategic placement of a difluoromethyl group, a methyl group, and an iodine atom on the pyrazole core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The iodine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of this valuable compound. We will delve into two primary, field-proven synthetic routes, offering detailed experimental protocols and explaining the causality behind critical experimental choices to ensure reproducible and scalable synthesis.
Retrosynthetic Analysis
A logical approach to designing the synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The core of the molecule is the pyrazole ring, which is most classically formed via the Knorr pyrazole synthesis—a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This leads to two primary strategic disconnections.
Route A involves building the pyrazole ring from a pre-functionalized, iodinated dicarbonyl compound. Route B involves forming the substituted pyrazole ring first, followed by a late-stage iodination at the C4 position.
Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.
Key Synthetic Strategies and Starting Materials
The selection of a synthetic route often depends on the availability of starting materials, desired purity profile, and scalability. Both strategies presented here are robust and utilize common laboratory reagents.
Core Starting Materials
A summary of the primary starting materials required for both synthetic routes is presented below.
| Starting Material | Structure | MW ( g/mol ) | CAS No. | Key Role |
| Pentane-2,4-dione (Acetylacetone) | 100.12 | 123-54-6 | C3 backbone for the pyrazole ring[3] | |
| Di-tert-butyl hydrazine-1,2-dicarboxylate | 232.28 | 16466-61-8 | Protected hydrazine precursor[4] | |
| N-Iodosuccinimide (NIS) | 224.98 | 516-12-1 | Electrophilic iodinating agent[5] | |
| Bromodifluoromethane (TMSCF₂Br source) | CHF₂Br | 130.92 | 1511-62-2 | Source for the difluoromethyl group[6] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base for iodination / enolate formation |
| Iodine | I₂ | 253.81 | 7553-56-2 | Iodinating agent |
Route A: Synthesis via Iodinated Diketone Precursor
This route involves the initial preparation of the iodinated β-diketone, 3-iodo-2,4-pentanedione, which then undergoes cyclization with a difluoromethylhydrazine equivalent. This strategy ensures that the iodine is correctly positioned before the pyrazole ring is formed.
Caption: Workflow for Route A, proceeding through an iodinated diketone intermediate.
Step 1: Synthesis of 3-Iodo-2,4-pentanedione
Causality & Expertise: The C3 position of pentane-2,4-dione is highly acidic and readily deprotonated to form a nucleophilic enolate. This enolate can then react with an electrophilic iodine source. A common and effective method involves using elemental iodine (I₂) in the presence of a base like sodium hydroxide.[7] The base serves to deprotonate the diketone, and the resulting enolate attacks the I₂ molecule. Alternatively, N-Iodosuccinimide (NIS) can be used, often under neutral or slightly acidic conditions, as a milder source of electrophilic iodine.[8][9]
Detailed Protocol (Adapted from Iodine/Base Method):
-
In a flask, dissolve pentane-2,4-dione (1.0 eq.) in an appropriate solvent like methanol or aqueous methanol.
-
Prepare a solution of sodium hydroxide (1.0 eq.) in water and add it slowly to the diketone solution while stirring, maintaining the temperature at 0-5 °C with an ice bath. This generates the sodium enolate.
-
In a separate flask, dissolve iodine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ether or the same solvent as the reaction).
-
Add the iodine solution dropwise to the stirred enolate suspension. The reaction is often rapid, indicated by the disappearance of the iodine color.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
The reaction mixture can be worked up by pouring it into water and extracting with an organic solvent like ether or dichloromethane.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodo-2,4-pentanedione, which can be purified by distillation or chromatography.
Step 2 & 3: Preparation of Difluoromethylhydrazine and Cyclization
Causality & Expertise: Free difluoromethylhydrazine is unstable. Therefore, a protected precursor is synthesized and deprotected in situ just before or during the cyclization reaction. A common protecting group strategy involves using di-tert-butyl hydrazine-1,2-dicarboxylate (Di-Boc hydrazine).[4] This stable solid can be N-alkylated with a difluoromethyl source, such as bromodifluoromethane (generated from TMSCF₂Br), to give a protected difluoromethylhydrazine derivative.[6] The Boc groups are then readily cleaved under acidic conditions (e.g., HCl in dioxane), which simultaneously catalyzes the Knorr condensation with the 3-iodo-2,4-pentanedione to form the pyrazole ring.[6] The use of an acid catalyst is crucial for the dehydration step of the reaction mechanism, which leads to the aromatic pyrazole product.[2]
Detailed Protocol (Conceptual, adapted from similar transformations):
-
Hydrazine Preparation (in a separate reaction): To a solution of di-tert-butyl hydrazine-1,2-dicarboxylate (1.0 eq.) in a suitable solvent like DCM, add a base (e.g., KOH). Cool the mixture to 0 °C and add bromotrimethylsilyldifluoromethane (TMSCF₂Br, ~2.0 eq.).[6] The reaction is stirred until completion, followed by an aqueous workup and purification to yield di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate.
-
One-Pot Deprotection and Cyclization: In a reaction vessel, combine the purified di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq.) and 3-iodo-2,4-pentanedione (1.0-1.2 eq.) in a solvent such as dioxane or dichloromethane.
-
Add a solution of 4 M HCl in dioxane (~5-6 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for several hours (typically 12-24 h), monitoring by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Route B: Late-Stage Iodination Strategy
This approach prioritizes the formation of the pyrazole ring first, followed by regioselective iodination at the C4 position. This can be advantageous if the iodinated diketone is unstable or difficult to handle, or if the precursor pyrazole is more readily available.
Caption: Workflow for Route B, featuring late-stage electrophilic iodination.
Step 1: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
The protocol for this step is analogous to the cyclization described in Route A, but using the non-iodinated starting material, pentane-2,4-dione.
Detailed Protocol:
-
In a reaction vessel, combine di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq., prepared as in Route A) and pentane-2,4-dione (1.2 eq.) in a solvent like dichloromethane.
-
Add an acid catalyst, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~5 eq.) or HCl in dioxane.
-
Stir the mixture at room temperature to 40 °C for 12 hours or until completion is confirmed by analytical monitoring.
-
Perform an aqueous workup by quenching with saturated sodium bicarbonate solution and extracting with dichloromethane.
-
Dry the combined organic extracts and concentrate under vacuum. The crude product can be purified by column chromatography to yield 1-(difluoromethyl)-5-methyl-1H-pyrazole.
Step 2: Iodination of 1-(Difluoromethyl)-5-methyl-1H-pyrazole
Causality & Expertise: The C4 position of the 1,5-disubstituted pyrazole ring is electron-rich and thus the most susceptible to electrophilic attack.[10] N-Iodosuccinimide (NIS) is an excellent reagent for this transformation because it is a mild, solid, and easy-to-handle source of electrophilic iodine.[11] The reaction is often catalyzed by an acid, such as trifluoroacetic acid or p-toluenesulfonic acid, which activates the NIS, making it a more potent iodinating agent.[9] This method provides high regioselectivity for the desired C4-iodo product.
Detailed Protocol (Adapted from general NIS iodination procedures):
-
Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent, such as acetonitrile (ACN).[12][13]
-
Add N-Iodosuccinimide (1.1-1.2 eq.) to the solution.
-
If required, add a catalytic amount of an acid like p-toluenesulfonic acid monohydrate (0.1 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.[12]
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with aqueous sodium thiosulfate solution to quench any excess NIS and iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude material by silica gel column chromatography to afford the final product, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, is mandatory.
-
Pentane-2,4-dione: This is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and serious eye irritation.[3] Handle in a well-ventilated fume hood away from ignition sources.
-
N-Iodosuccinimide (NIS): NIS is an irritant that can cause skin, eye, and respiratory irritation.[14][15][16] It is also moisture and light-sensitive.[15] Store in a cool, dry, dark place under an inert atmosphere.
-
Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. While using the protected di-Boc form significantly reduces handling risks, care should be taken, especially during the deprotection step where the free hydrazine is generated. All manipulations should be performed in a fume hood.
-
Acids and Bases: Strong acids (HCl, TsOH) and bases (NaOH) are corrosive and should be handled with appropriate care.
Conclusion
The synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be effectively achieved through two primary strategies, each relying on the foundational Knorr pyrazole synthesis. Route A, which employs a pre-iodinated diketone, offers excellent control of regiochemistry from the outset. Route B, involving a late-stage iodination of the pyrazole core, provides flexibility and may be more suitable depending on precursor availability. Both routes utilize readily accessible starting materials and well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and safely produce this valuable fluorinated building block for applications in discovery chemistry.
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 107520 - N-Iodosuccinimide. Retrieved from [Link]
-
Wikipedia. Knorr pyrrole synthesis. Retrieved from [Link]
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Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Retrieved from [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
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Grokipedia. N-Iodosuccinimide. Retrieved from [Link]
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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Wikipedia. N-Iodosuccinimide. Retrieved from [Link]
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Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from [Link]
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Organic Syntheses. Acetylacetone. Coll. Vol. 3, p.17 (1955); Vol. 20, p.6 (1940). Retrieved from [Link]
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Barberá, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3080. Retrieved from [Link]
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Tairov, M., et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine. Retrieved from [Link]
-
ResearchGate. (2019). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Retrieved from [Link]
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Organic Syntheses. DI-tert-BUTYL DICARBONATE. Coll. Vol. 6, p.162 (1988); Vol. 57, p.45 (1977). Retrieved from [Link]
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Wikipedia. Acetylacetone. Retrieved from [Link]
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Organic Syntheses. Tetraacetylethane. Coll. Vol. 4, p.880 (1963); Vol. 32, p.101 (1952). Retrieved from [Link]
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-
Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Retrieved from [Link]
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Organic Syntheses. Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 41, p.16 (1961). Retrieved from [Link]
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stability and storage of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
An In-Depth Technical Guide to the Stability and Storage of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stability and storage requirements for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. Leveraging data from analogous structures and fundamental chemical principles, this document outlines the compound's core physicochemical properties, identifies primary degradation pathways, and establishes field-proven protocols for its handling and storage. Detailed methodologies for stability assessment are provided to ensure the integrity of the compound in research and development settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this and related halogenated pyrazole scaffolds.
Introduction: The Significance of a Versatile Scaffold
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a specialized heterocyclic compound that merges three synthetically valuable motifs: a pyrazole core, a difluoromethyl group, and an iodine atom. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs.[1] The difluoromethyl (-CHF₂) group is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and participating in key hydrogen bond interactions.[2]
Core Physicochemical Properties
A summary of the key physicochemical properties for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is presented below. This data is compiled from chemical supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | Not explicitly found; derived from structure | - |
| Molecular Formula | C₅H₅F₂IN₂ | [5][6] |
| Molecular Weight | 258.01 g/mol | [5][6] |
| Physical Form | Crystals / Solid | [6][7] |
| Storage Temperature | 2-8 °C (Refrigerator) | [7][8] |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [6] |
| SMILES | Cc1c(I)cnn1C(F)F | [6] |
Primary Stability Challenges and Degradation Pathways
The stability of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is governed primarily by the reactivity of the carbon-iodine bond and the overall electron distribution of the pyrazole ring. The principal degradation pathways are de-iodination, hydrolysis, and oxidation.
De-iodination: The Primary Degradation Mechanism
The most common degradation pathway for iodinated aromatic and heteroaromatic compounds is the cleavage of the carbon-iodine bond.[9] This process, known as de-iodination, can be initiated by light, heat, or the presence of radicals.
-
Photolytic Cleavage: Aryl iodides are known to be light-sensitive. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the C-I bond, generating a pyrazolyl radical and an iodine radical. The liberated iodine radicals often combine to form elemental iodine (I₂), which imparts a characteristic yellow or brown color to the degrading solid or solution.[9]
-
Thermal Decomposition: Elevated temperatures accelerate the rate of de-iodination, making prolonged heating of the compound, even in solution, a significant risk.[9]
-
Solvent-Mediated Degradation: The choice of solvent can significantly impact stability. Protic solvents (e.g., methanol, water) can facilitate de-iodination. Furthermore, solvents that are not peroxide-free (e.g., aged THF or dioxane) can contain radical initiators that promote C-I bond cleavage.[9]
Hydrolysis and Oxidation
While the pyrazole ring itself is generally robust, other functionalities can be susceptible to degradation.
-
Hydrolysis: The difluoromethyl group is generally stable to hydrolysis. However, under strongly acidic or basic conditions, degradation of the overall molecule can occur, though this is less common under typical storage or reaction conditions.
-
Oxidation: The pyrazole ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or dissolved oxygen, which can be exacerbated by light exposure.[9]
The diagram below illustrates the potential degradation pathways originating from the parent compound.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a multi-faceted approach to storage and handling is required. The following protocols are based on supplier recommendations and best practices for handling sensitive aryl iodides.[7][8][9][10]
Long-Term Storage (Solid Form)
-
Temperature: The solid compound must be stored in a refrigerator at 2-8 °C .[7][8] Do not store at room temperature for extended periods.
-
Light: Protect from all light sources. Store the compound in an amber glass vial. For additional protection, the vial should be placed in a sealed, opaque secondary container or wrapped in aluminum foil.[9]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). The vial should be tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator within the refrigerator is recommended.
Handling and Weighing
-
Minimize exposure to ambient light and air. Weigh the required amount of material quickly and reseal the container promptly.
-
Avoid using solvents that may have developed peroxides (e.g., older bottles of THF, diethyl ether, dioxane). Use high-purity, anhydrous-grade solvents whenever possible.[9]
Short-Term Storage (In Solution)
-
Solvent Selection: Aprotic, non-polar solvents such as toluene and dichloromethane are predicted to offer the highest stability for short-term use. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) can be used, but their purity is critical. Protic solvents (methanol, ethanol, water) should be avoided for storage.[9]
-
Conditions: Solutions should be stored in amber vials, under an inert atmosphere, and refrigerated if not for immediate use.[9] Before use in a reaction, allow the solution to warm to room temperature to prevent water condensation.
The following workflow provides a decision-making guide for the proper handling of the compound.
Caption: Decision workflow for handling and storage.
Experimental Protocol for Stability Assessment
To validate the stability of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole under specific experimental conditions, a time-point analysis using UPLC-MS is recommended. This protocol provides a self-validating system to ensure compound integrity.
Objective:
To quantify the degradation of the title compound in a chosen solvent over a defined period.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
-
Dissolve it in 10.0 mL of the chosen high-purity solvent (e.g., acetonitrile) in a volumetric flask to create a 1 mg/mL stock solution.
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a final concentration suitable for UPLC-MS analysis (e.g., 1 µg/mL).
-
Dispense the 1 µg/mL solution into multiple amber HPLC vials, filling them to minimize headspace. Seal each vial tightly.
-
-
Time-Point Analysis:
-
Immediately analyze one vial to establish the "time zero" (T₀) concentration. This serves as the baseline.
-
Store the remaining vials under the desired test conditions (e.g., room temperature on the benchtop, 40 °C oven, etc.).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and analyze it by UPLC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T₀ sample.
-
(Optional) Use the mass spectrometer to identify the masses of any new peaks that appear, which correspond to degradation products.
-
Caption: Workflow for UPLC-MS based stability assessment.
Conclusion
While 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a powerful synthetic intermediate, its utility is intrinsically linked to its purity and stability. The carbon-iodine bond is the primary site of instability, with degradation readily initiated by light and heat. Strict adherence to storage protocols—namely, refrigeration (2-8 °C) under a dark, inert atmosphere—is critical for preserving the compound's integrity. For applications in solution, the use of high-purity, aprotic solvents is strongly advised, and stability should be experimentally verified for any new conditions. By implementing the rigorous handling and validation strategies outlined in this guide, researchers can confidently leverage this versatile building block to advance their discovery programs.
References
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ResearchGate. Stability of 4,4-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and.... [Online] Available at: [Link]
-
Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. [Online] Available at: [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Online] Available at: [Link]
-
Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025. [Online PDF] Available at: [Link]
-
RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Online] Available at: [Link]
-
LookChem. 1-(difluoroMethyl)-4-iodo-1H-pyrazole. [Online] Available at: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]
-
ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Online] Available at: [Link]
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1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole safety data sheet
An In-Depth Technical Guide to the Safe Handling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to Chemical Safety
In the fast-paced environment of research and development, a deep understanding of the chemical reagents we handle is paramount. This guide provides a comprehensive safety overview for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic building block. The information herein is synthesized from available safety data for this compound and its structural analogs, aiming to provide a robust framework for its safe use in the laboratory. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.
Chemical Identity and Physicochemical Properties
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a crystalline solid. A clear understanding of its fundamental properties is the first step in a sound risk assessment.
| Property | Value | Source |
| Molecular Formula | C₅H₅F₂IN₂ | |
| Appearance | Crystals | |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1c(I)cnn1C(F)F | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Water Solubility | Not specified, likely low | General chemical principles |
| Flash Point | Not applicable | [1] |
Rationale: The InChI key and SMILES string provide unambiguous identification of the molecule for database searches. Knowing it is a combustible solid informs appropriate storage away from ignition sources.
Hazard Identification and GHS Classification
While a complete, verified Safety Data Sheet (SDS) for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not publicly available, a hazard assessment can be extrapolated from its close structural analog, 1-(Difluoromethyl)-4-iodo-1H-pyrazole. The primary difference is the presence of a methyl group at the 5-position, which is unlikely to drastically alter the core toxicological profile.
Anticipated GHS Classification:
| Hazard Class | Hazard Statement | GHS Code | Source (Analog) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2] |
| Flammable Liquids | Combustible liquid | H227 | [2] |
Expert Insight: The presence of the iodo-pyrazole core, coupled with the difluoromethyl group, suggests that this compound should be handled with care. The anticipated GHS classifications point to it being a moderate irritant and harmful if ingested. The "combustible" classification for the analog suggests that while it is not highly flammable, it can ignite.
The Hierarchy of Controls: A Multi-layered Safety Protocol
A robust safety plan relies on the hierarchy of controls, a system that prioritizes the most effective measures.
Caption: A flowchart for responding to exposure and spill events.
First-Aid Measures:
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [3][4]* In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [4]* If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [3] Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam. [3]* Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide/fluoride. [5][6]* Protective Equipment : Firefighters should wear a self-contained breathing apparatus and full protective gear. [3] Accidental Release Measures:
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. [7]* Environmental Precautions : Prevent the material from entering drains or waterways. [8]* Methods for Cleaning Up : Sweep up the solid material, taking care not to create dust. Place it in a suitable, closed container for disposal. [7]
Exposure Controls and Personal Protection
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory with a functioning chemical fume hood. [6]* An eyewash station and safety shower must be readily accessible. [5] Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards. [3][4]* Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly. Wear a lab coat to prevent skin contact. [3][4]* Respiratory Protection : If engineering controls are insufficient or for emergency response, use a full-face respirator with an appropriate cartridge. [3]
Toxicological and Ecological Information
Detailed toxicological and ecological studies for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole are not readily available. However, based on the GHS classifications of its analog, it is presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. [2]The presence of a halogen (iodine) and its heterocyclic nature suggest that its impact on the environment should be minimized. Discharge into the environment must be avoided. [8]
Disposal Considerations
Dispose of this chemical and its container through a licensed waste disposal contractor. Do not allow the product to enter drains or waterways. [8]Disposal must be in accordance with all applicable federal, state, and local regulations.
References
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PubChem. 1-(Difluoromethyl)-4-iodo-1H-pyrazole. [Link]
-
LookChem. 1-(difluoroMethyl)-4-iodo-1H-pyrazole. [Link]
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VConnect. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. [Link]
-
Chemical Register. 4-iodo-1H-pyrazole-5-carbonitrile,1-(Difluoromethyl). [Link]
-
PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Aaron Chemicals. Safety Data Sheet. [Link]
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solubility of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the . While specific experimental solubility data for this compound is not widely published, this document outlines the critical physicochemical properties that govern its solubility, presents a robust experimental protocol for solubility determination, and discusses the theoretical considerations for solvent selection. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of novel pyrazole derivatives.
Introduction: The Significance of Solubility for Pyrazole Derivatives
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a halogenated and fluorinated pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the pyrazole scaffold and the difluoromethyl group, which can enhance metabolic stability and binding affinity. The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including:
-
Reaction Media: Ensuring complete dissolution for homogenous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing stable solutions for screening, analysis, or final product formulation.
-
Biocompatibility: Understanding its behavior in non-aqueous environments relevant to biological systems.
This guide provides the foundational knowledge and practical methodology to systematically determine the solubility of this and similar compounds.
Physicochemical Properties of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Understanding the inherent properties of the solute is the first step in predicting and determining its solubility. The structure of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole suggests a compound with moderate polarity. The presence of the pyrazole ring with two nitrogen atoms and the difluoromethyl group introduces polar characteristics, while the methyl and iodo substituents contribute to its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₅H₅F₂IN₂ | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Appearance | Crystals | [1] |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [1] |
| Predicted LogP | 1.88 | [2] |
The predicted LogP value of 1.88 suggests that the compound is more soluble in organic solvents than in water. The principle of "like dissolves like" is the guiding principle for solvent selection.[3] We can anticipate that solvents with polarity similar to the compound will be the most effective.
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Based on the structure of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, the following interactions are expected to influence its solubility:
-
Dipole-Dipole Interactions: The pyrazole ring and the C-F bonds of the difluoromethyl group create a molecular dipole, suggesting good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.
-
London Dispersion Forces: The presence of the iodine atom and the overall molecular size indicate that dispersion forces will play a role, allowing for some solubility in less polar solvents like toluene or even cyclohexane, although likely to a lesser extent.
-
Hydrogen Bonding: While the compound itself does not have hydrogen bond donors, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.[2] This suggests that it may have some solubility in polar protic solvents like ethanol and methanol.
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole using the widely accepted shake-flask method.
Materials and Equipment
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Step-by-Step Procedure
-
Preparation: Add an excess amount of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[4]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.[4]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Visualizing the Experimental Workflow
Sources
The Strategic Synthesis of Novel Difluoromethylated Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds, particularly pyrazoles, represents a pivotal strategy in modern medicinal and agrochemical research. The unique properties of the CF2H moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, offer a powerful tool for modulating the physicochemical and pharmacological profiles of bioactive molecules. This guide provides a comprehensive overview of the discovery and synthesis of novel difluoromethylated pyrazoles, detailing established and cutting-edge methodologies. It delves into the causal relationships behind synthetic choices, offering field-proven insights for researchers navigating this dynamic area of fluorine chemistry.
The Rationale for Difluoromethylated Pyrazoles in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1] Its metabolic stability and versatile substitution patterns make it an ideal framework for medicinal chemistry exploration. The strategic introduction of fluorine-containing groups can dramatically enhance a molecule's properties, including metabolic stability, membrane permeability, and binding affinity.[2]
The difluoromethyl group, in particular, has garnered significant attention as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2] Unlike the more common trifluoromethyl group, the CF2H group possesses an acidic proton capable of forming weak hydrogen bonds, which can influence the biological profile of the parent compound.[2] This unique combination of lipophilicity and hydrogen bonding capacity makes difluoromethylated compounds highly valuable for enhancing receptor selectivity and overall in-vivo performance.[2]
A prime example of the commercial significance of this scaffold is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[3][4]
Synthetic Strategies for Accessing Difluoromethylated Pyrazoles
The synthesis of difluoromethylated pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring using difluoromethylated building blocks, and the direct difluoromethylation of a pre-formed pyrazole scaffold.
Strategy 1: Cycloaddition Reactions with Difluoromethylated Building Blocks
One of the most elegant and regioselective methods for constructing difluoromethylated pyrazoles is through [3+2] cycloaddition reactions. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring, with the difluoromethyl group pre-installed on one of the reactants.
A significant advancement in this area is the use of novel and efficient difluoromethyl building blocks, such as difluoroacetohydrazonoyl bromides.[5][6][7] These reagents undergo effective regioselective [3+2] cycloaddition reactions with a variety of alkynes, including ynones, alkynoates, and ynamides, to produce difluoromethyl-substituted pyrazoles in good to excellent yields.[5][6][7]
Experimental Protocol: Synthesis of Difluoromethylated Pyrazoles via [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides with Ynones [5][6][7]
-
To a solution of the ynone (0.2 mmol) in dichloromethane (2.0 mL) in a sealed tube, add the difluoroacetohydrazonoyl bromide (0.24 mmol) and triethylamine (0.4 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired difluoromethylated pyrazole.
The reaction proceeds smoothly under mild conditions and offers a high degree of regioselectivity, providing a straightforward route to these valuable compounds.[5][6][7]
Caption: Workflow for the synthesis of difluoromethylated pyrazoles via [3+2] cycloaddition.
Strategy 2: Direct N-Difluoromethylation of Pyrazoles
This strategy involves the direct introduction of a difluoromethyl group onto a nitrogen atom of a pre-existing pyrazole ring. This method is particularly useful for the late-stage functionalization of complex molecules.
A simple and efficient protocol for the direct N-difluoromethylation of pyrazoles has been developed using commercially available and easy-to-handle chlorodifluoromethane (ClCHF2) as the difluoromethyl source.[8] This reaction provides a cost-effective and environmentally benign route to N-difluoromethylated pyrazoles.[9][8] Another effective reagent for this transformation is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2), which acts as a difluorocarbene precursor under mild conditions.
Experimental Protocol: Direct N-Difluoromethylation of Pyrazole using Chlorodifluoromethane [10]
-
To a solution of 3-methyl-1H-pyrazole (10 mol) in dioxane (800 mL), add potassium iodide (0.03 mol) and triethylbenzylammonium chloride (0.02 mol) as a phase transfer catalyst.
-
Heat the reaction mixture to 70 °C and bubble chlorodifluoromethane (Freon 22) through the mixture.
-
Monitor the reaction by pH, and upon completion, cool the mixture and add sodium hydroxide.
-
Separate the organic layer and purify the isomeric products, 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole, by fractional distillation.
A key challenge in the N-difluoromethylation of unsymmetrical pyrazoles is the formation of isomeric products, which can be difficult to separate.[10]
Caption: Generalized mechanism for N-difluoromethylation of pyrazoles.
Strategy 3: Synthesis of Key Difluoromethylated Pyrazole Intermediates
The synthesis of versatile difluoromethylated pyrazole building blocks, which can be further elaborated, is a cornerstone of this field. As mentioned, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a crucial intermediate for a new generation of fungicides.[3][4]
Several industrial-scale syntheses for DFPA have been developed. One common route involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and subsequent reaction with methyl hydrazine, followed by hydrolysis.[3] An alternative, high-purity route utilizes the difluoroacetylation of dimethylaminovinyl methyl ketone, followed by cyclization and oxidation.[4]
Table 1: Comparison of Synthetic Strategies for Difluoromethylated Pyrazoles
| Strategy | Key Features | Advantages | Disadvantages | Key References |
| [3+2] Cycloaddition | Utilizes difluoromethylated building blocks (e.g., difluoroacetohydrazonoyl bromides) and alkynes. | High regioselectivity, mild reaction conditions, good to excellent yields. | Requires synthesis of specialized difluoromethylated precursors. | [5][6][7] |
| Direct N-Difluoromethylation | Direct introduction of CF2H group onto the pyrazole nitrogen. | Useful for late-stage functionalization, utilizes commercially available reagents. | Can produce hard-to-separate isomeric mixtures with unsymmetrical pyrazoles. | [8][10] |
| Synthesis of Key Intermediates | Focuses on the efficient, large-scale production of versatile building blocks like DFPA. | Enables access to a wide range of derivatives, optimized for industrial production. | May involve multi-step processes. | [3][4] |
Emerging Frontiers and Future Perspectives
The field of difluoromethylated pyrazole synthesis continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable methodologies. The use of photoredox catalysis for direct C-H difluoromethylation of heterocycles, including pyrazoles, is a promising area of investigation.[2][11][12] This approach offers the potential for late-stage functionalization of complex molecules under mild conditions.
Furthermore, the development of new difluoromethylating agents and novel catalytic systems, including transition-metal-free approaches, will undoubtedly expand the synthetic toolbox for accessing these valuable compounds.[2][13][14] As our understanding of the unique properties of the difluoromethyl group deepens, so too will the demand for innovative synthetic methods to incorporate this versatile moiety into the next generation of pharmaceuticals and agrochemicals.
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its role in the development of a multitude of therapeutic agents across a wide spectrum of diseases.[3][4] This guide provides a comprehensive technical overview of the pyrazole core, delving into its fundamental chemical attributes, synthetic strategies, and its profound impact on drug discovery. We will explore its critical role in the design of targeted therapies, with a particular focus on its applications in anti-inflammatory, anticancer, and antimicrobial agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this exceptional scaffold.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The pyrazole ring's unique electronic configuration and structural features are central to its success in medicinal chemistry.[5] It is a five-membered aromatic ring with two adjacent nitrogen atoms, which imparts a unique set of properties.[6] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[7] This dual nature allows for diverse and strong interactions with biological targets.[7] Furthermore, the pyrazole ring is relatively stable and can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[8]
Synthetic Methodologies
The construction of the pyrazole scaffold has been a subject of extensive research, leading to a variety of robust and efficient synthetic methods.
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] It remains a foundational strategy for creating a diverse range of pyrazole structures.
-
[3+2] Cycloaddition Reactions: A powerful method for forming the five-membered ring is the [3+2] dipolar cycloaddition reaction, typically involving a diazo compound and an alkyne or alkene.[9]
-
Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly utilize MCRs, which offer high efficiency and atom economy by combining three or more reactants in a single step to generate complex pyrazole derivatives.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10]
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a hydrazine derivative (1.0 mmol).
-
Catalyst Addition: Introduce a catalytic amount of an acid (e.g., a few drops of acetic acid or hydrochloric acid).
-
Reaction Execution: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by prostaglandins, which are synthesized by COX enzymes.[13] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[11]
Pyrazole-containing drugs like celecoxib are designed to selectively inhibit COX-2.[15][16] The chemical structure of celecoxib, a diaryl-substituted pyrazole, allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 active site.[14] This selective inhibition blocks the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal issues.[14]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
The Pyrazole Scaffold in Oncology
The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, particularly in the development of protein kinase inhibitors.[17][18] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[19]
Pyrazole-Based Kinase Inhibitors
The pyrazole ring is considered a "privileged scaffold" for kinase inhibitor design due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site.[20][21] This provides a strong anchor for the inhibitor, and modifications to other parts of the molecule can be used to achieve high potency and selectivity for the target kinase.[17]
Several FDA-approved kinase inhibitors incorporate a pyrazole moiety, including:
-
Crizotinib: An inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer.
-
Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.[17]
-
Encorafenib: A BRAF kinase inhibitor for the treatment of melanoma.[18]
The structure-activity relationship (SAR) studies of these inhibitors have revealed that the substitution pattern on the pyrazole ring and the nature of the appended groups are critical for determining their kinase selectivity and overall efficacy.[22]
Caption: A typical workflow for the discovery of pyrazole-based kinase inhibitors.
The Pyrazole Scaffold in Antimicrobial Drug Discovery
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The pyrazole scaffold has emerged as a promising framework for the development of new antimicrobial drugs.[23][24] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[25][26]
Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some of the proposed mechanisms include:
-
Enzyme Inhibition: Pyrazole-containing compounds can inhibit key enzymes involved in microbial metabolism or cell wall synthesis.
-
DNA Interaction: Some pyrazole derivatives have been shown to bind to microbial DNA, interfering with replication and transcription.[5]
-
Disruption of Cell Membranes: The lipophilic nature of some pyrazole derivatives allows them to intercalate into and disrupt the integrity of microbial cell membranes.
The specific mechanism of action is highly dependent on the substitution pattern of the pyrazole ring and the overall structure of the molecule.[27]
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor[13][15] |
| Ruxolitinib | Anticancer | JAK1/JAK2 Inhibitor[17] |
| Crizotinib | Anticancer | ALK/ROS1 Kinase Inhibitor[18] |
| Apixaban | Anticoagulant | Factor Xa Inhibitor[4][7] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor[1][3] |
| Lenacapavir | Antiviral (HIV) | HIV Capsid Inhibitor[3] |
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1][22] Its synthetic accessibility, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery efforts.[17][18] Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity and potency for a wider range of biological targets. The exploration of pyrazole-based compounds for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is a particularly promising area of investigation.[6][28][29]
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The Strategic Imperative of Fluorinated Heterocycles in Modern Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The deliberate incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing these unique structural motifs.[1] This guide provides an in-depth exploration of the multifaceted roles of fluorinated heterocycles in drug design. Moving beyond a simple recitation of facts, we will dissect the fundamental physicochemical principles that govern the often-dramatic improvements in pharmacological profiles observed upon selective fluorination. Through a detailed analysis of causality, supported by field-proven examples and experimental insights, this document will serve as a technical resource for the rational design of next-generation therapeutics. We will elucidate how the strategic placement of fluorine can profoundly influence a molecule's metabolic stability, target affinity, membrane permeability, and overall pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][3] Furthermore, this guide will present detailed methodologies for the synthesis and evaluation of these critical compounds, alongside a discussion of their expanding role in advanced diagnostic applications such as Positron Emission Tomography (PET) imaging.
The Physicochemical Power of a Single Atom: Why Fluorine?
The outsized impact of fluorine in drug design stems from its unique and potent combination of properties. With a van der Waals radius of just 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric bulk.[3][4] However, its electronic properties are profoundly different. As the most electronegative element, fluorine exerts a powerful inductive effect, which can dramatically alter the electron distribution within a molecule.[3] This seemingly simple substitution can lead to a cascade of beneficial modifications to a drug candidate's profile.
Enhancing Metabolic Stability: The Strength of the C-F Bond
A primary driver for the incorporation of fluorine is the remarkable strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[5][6] This high bond energy makes it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[7] By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life, reduced clearance, and improved oral bioavailability.[2][7]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard method for assessing the metabolic stability of a compound, a critical step in evaluating the impact of fluorination.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and its non-fluorinated analog
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Modulating Physicochemical Properties: A Delicate Balance
The introduction of fluorine can fine-tune a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP/LogD): While often increasing lipophilicity, the effect of fluorine is highly context-dependent.[8] A single fluorine atom on an aromatic ring typically increases the LogP, which can enhance membrane permeability.[9] However, the introduction of multiple fluorine atoms or certain fluoroalkyl groups can sometimes decrease lipophilicity.[8][9] This ability to modulate lipophilicity allows for the optimization of a drug's solubility and permeability.[9]
-
Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms within a heterocycle.[2][3][8] This modulation of pKa can be crucial for improving oral absorption, as a less basic compound may be more readily absorbed in the gastrointestinal tract.[3] It can also influence the strength of interactions with the target protein.
| Compound | Structure | pKa | LogD at pH 7.4 | Metabolic Half-life (t½, min) |
| Parent Pyridine | C₅H₅N | 5.25 | 0.5 | 10 |
| 2-Fluoropyridine | C₅H₄FN | -0.44 | 0.8 | 35 |
| 3-Fluoropyridine | C₅H₄FN | 2.97 | 0.7 | 25 |
| Parent Aniline | C₆H₅NH₂ | 4.6 | 1.1 | 5 |
| 4-Fluoroaniline | C₆H₄FNH₂ | 4.1 | 1.3 | 40 |
Table 1: Illustrative comparison of the physicochemical and metabolic properties of non-fluorinated and fluorinated analogs. Data is representative and intended for comparative purposes.
The Synergy of Fluorine and Heterocycles: A Winning Combination
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, providing a three-dimensional framework for precise interactions with biological targets.[5] The introduction of fluorine into these already privileged structures creates a powerful synergy, leading to compounds with enhanced therapeutic potential.
Case Studies: Fluorinated Heterocycles in Action
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone core is crucial for the potent antibacterial activity of this class of drugs. It enhances the inhibition of bacterial DNA gyrase and topoisomerase IV and improves cell penetration.[1][3]
-
Celecoxib (Celebrex): This selective COX-2 inhibitor features a trifluoromethyl group on a pyrazole ring. The CF₃ group contributes to the molecule's selectivity and metabolic stability.[10]
-
Sofosbuvir (Sovaldi): A cornerstone of Hepatitis C treatment, this nucleotide analog contains a fluorinated sugar moiety. The fluorine atom enhances the stability of the molecule and contributes to its potent antiviral activity.[11][12]
-
Sitagliptin (Januvia): This DPP-4 inhibitor for type 2 diabetes incorporates a trifluoromethyl group on a triazolopiperazine scaffold, which is key to its efficacy and pharmacokinetic profile.[10]
Conformational Control and Binding Affinity
The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[13] This can pre-organize the drug molecule into a bioactive conformation that binds more tightly to its target receptor, thereby increasing potency.[2][13] The polarized C-F bond can also participate in favorable dipole-dipole or hydrogen bonding interactions with the protein target, further enhancing binding affinity.[13]
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- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Suzuki-Miyaura coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
An Application Guide for the Synthesis of 4-Aryl/Heteroaryl-1-(difluoromethyl)-5-methyl-1H-pyrazoles via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. Difluoromethylated pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemistry, and the Suzuki-Miyaura reaction represents a robust and versatile method for their elaboration.[1][2] This document offers a detailed examination of the reaction mechanism, practical guidance for selecting catalysts and reagents, a step-by-step experimental protocol, and a troubleshooting guide. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to synthesize novel substituted pyrazole derivatives.
Introduction and Scientific Rationale
The pyrazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active molecules.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The target substrate, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, is a valuable building block for accessing novel chemical matter.[4][5]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds, particularly for constructing biaryl and heteroaryl structures.[6][7] The reaction's tolerance of diverse functional groups, the commercial availability of reagents, and its relatively mild conditions make it an ideal choice for late-stage functionalization in complex molecule synthesis.[8][9]
This guide focuses on the specific challenges and considerations for coupling this electron-deficient heteroaryl iodide. The electron-withdrawing nature of the difluoromethyl group and the pyrazole ring itself can influence the reactivity of the C-I bond. Therefore, careful selection of the catalyst system—comprising a palladium source and a phosphine ligand—is critical for achieving high efficiency.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11][12] Understanding this mechanism is key to rationalizing the choice of reagents and troubleshooting the reaction.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a square-planar Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the ligand's electronic and steric properties.[13] Electron-rich and bulky ligands facilitate this step.[8][14]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transfer to occur.[15]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole with a generic arylboronic acid. Researchers should adapt purification methods based on the specific properties of their final product.
Materials and Reagents
-
Substrates:
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv.)
-
Aryl or Heteroarylboronic Acid (1.2–1.5 equiv.)
-
-
Catalyst System:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%).
-
Ligand: XPhos (2-4 mol%) or SPhos (2-4 mol%). Note: Not needed if using a pre-catalyst.
-
-
Base:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv.), as a 2M aqueous solution.
-
-
Solvents:
-
1,4-Dioxane or Toluene (Anhydrous, degassed).
-
Water (Degassed).
-
-
Work-up Reagents:
-
Ethyl Acetate
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Purification:
-
Silica Gel for column chromatography.
-
Hexanes and Ethyl Acetate (or other appropriate eluents).
-
Equipment Setup
-
Round-bottom flask or microwave reaction vial equipped with a magnetic stir bar.
-
Reflux condenser.
-
Inert atmosphere manifold (Nitrogen or Argon).
-
Standard glassware for work-up (separatory funnel, flasks).
-
Rotary evaporator.
-
Flash chromatography system.
Step-by-Step Reaction Procedure
The following workflow diagram outlines the key stages of the experiment.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Flask Preparation: To a flame- or oven-dried round-bottom flask containing a magnetic stir bar, add 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Water Addition: Add degassed water. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[6]
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. The reaction is typically biphasic.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodopyrazole is consumed (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[7]
Data Presentation and Optimization Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization. For challenging substrates, screening different combinations of ligands, bases, and solvents is often necessary.[17]
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Pd(0) source.[15] | Pd(0) is the active catalytic species. Pd(II) sources are reduced in situ. |
| Pre-catalyst | XPhos Pd G3, SPhos Pd G2 | Air-stable, reliable sources of the active Pd(0)L₁ species. Simplifies setup. |
| Ligand | XPhos, SPhos, RuPhos[8][10] | Bulky, electron-rich dialkylbiaryl phosphines are highly effective for coupling heteroaryl halides, promoting both oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[6][15] | A base is required to form the active boronate species. Cs₂CO₃ is more soluble and often more effective for difficult couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[11] | Aprotic organic solvents are common. Water is often added to help dissolve the inorganic base and facilitate transmetalation. |
| Temperature | 80–110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor choice of ligand/base. | Ensure rigorous degassing.[16] Increase temperature. Screen alternative ligands (e.g., SPhos) or a stronger base (e.g., K₃PO₄). |
| Protodeboronation | The boronic acid is hydrolyzing back to the arene. | Use a milder base (e.g., K₂CO₃ vs. Cs₂CO₃). Use a more stable boronic ester (e.g., pinacol ester).[11] Run the reaction at a lower temperature if possible. |
| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | This can be caused by oxygen in the reaction mixture. Improve degassing technique. Use a bulkier ligand to disfavor homocoupling.[17] |
| Dehalogenation | The starting iodopyrazole is reduced to the corresponding H-pyrazole. | This can occur in the presence of impurities or at very high temperatures. Ensure high-purity reagents and solvents. Try a lower reaction temperature. |
| Difficult Purification | Product co-elutes with impurities (e.g., homocoupled boronic acid). | Modify the work-up; an acidic or basic wash can sometimes remove boron-containing impurities. Optimize chromatography conditions. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. Available at: [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Preprint]. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 3894. Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Online Forum] Available at: [Link]
-
LookChem. 1-(difluoroMethyl)-4-iodo-1H-pyrazole. [Online] Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Online Forum] Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. Available at: [Link]
-
Yang, H., et al. (2021). Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides and Their Antifungal Activity. Molecules, 26(11), 3193. Available at: [Link]
-
Wikipedia. (2024). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]
-
Hentzen, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(28), 5409-5414. Available at: [Link]
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Application Note: Sonogashira Cross-Coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[3][4]
Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals. The incorporation of fluorine atoms, particularly groups like difluoromethyl (CHF₂), can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles highly sought-after building blocks in drug discovery.[5][6] The Sonogashira coupling of these scaffolds provides a powerful platform for generating novel molecular architectures with potential therapeutic applications, such as kinase inhibitors.[7]
This document provides a comprehensive guide and detailed protocols for the successful execution of the Sonogashira reaction with 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. We will delve into the mechanistic underpinnings, offer a robust starting protocol, and provide insights into reaction optimization and troubleshooting to empower researchers in their synthetic endeavors.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, forming a Pd(II) intermediate. The reactivity for this step generally follows the order I > OTf > Br >> Cl.[9][10] The electron-withdrawing nature of the difluoromethyl group on the pyrazole ring may facilitate this oxidative addition step.[11]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Catalytic Cycle Diagram
Sources
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Application Notes and Protocols: Heck Coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for multi-vector functionalization, enabling fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, has emerged as a powerful strategy in modern drug design.[4] The CF2H group is a bioisostere of hydroxyl or thiol moieties and can act as a lipophilic hydrogen bond donor, enhancing target binding affinity, metabolic stability, and cell permeability.[5] Consequently, the synthesis of complex molecules incorporating the 1-(difluoromethyl)-5-methyl-1H-pyrazole moiety is of significant interest to researchers in drug development.
This application note provides a detailed protocol for the Heck coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole with various olefinic partners. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a robust and widely used method for the alkenylation of aryl and heteroaryl halides.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles to facilitate successful reaction optimization and troubleshooting.
Reaction Principle: The Heck-Mizoroki Catalytic Cycle
The Heck-Mizoroki reaction proceeds via a well-established palladium(0)/palladium(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.
Caption: The Catalytic Cycle of the Heck-Mizoroki Reaction.
Experimental Protocol: Heck Coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
This protocol is a general guideline and may require optimization for specific substrates. The use of an N-protecting group on the pyrazole is not explicitly included in this protocol, as the difluoromethyl group is electron-withdrawing and may reduce the coordinating ability of the adjacent nitrogen. However, if catalyst inhibition is observed, the use of a protecting group such as a trityl group should be considered.[8]
Materials and Reagents
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Reaction Setup
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv.).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 - 0.05 equiv.), and the phosphine ligand, P(o-tol)₃ (0.04 - 0.10 equiv.) or P(OEt)₃ (0.04 - 0.10 equiv.).
-
The flask is then evacuated and backfilled with an inert gas three times.
-
Add the anhydrous solvent (DMF or MeCN) via syringe.
-
Add the alkene (1.2 - 1.5 equiv.) and the base (Et₃N, 2.0 - 3.0 equiv. or K₂CO₃, 2.0 - 3.0 equiv.) via syringe.
-
The reaction mixture is stirred at room temperature for 10 minutes and then heated to the desired temperature (typically 80-120 °C).
Reaction Work-up and Purification
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 4-alkenyl-1-(difluoromethyl)-5-methyl-1H-pyrazole.
Data Presentation: Representative Reaction Parameters
The following table provides a summary of typical reaction conditions and expected outcomes for the Heck coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | K₂CO₃ | MeCN | 110 | 18 | 70-80 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 14 | 80-90 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | P(OEt)₃ (10) | K₂CO₃ | MeCN | 120 | 24 | 60-70 |
Yields are estimated based on similar reactions and may vary.
Discussion and Mechanistic Insights
The choice of reaction parameters is critical for a successful Heck coupling.
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is crucial. Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote oxidative addition and reductive elimination. For iodo-pyrazoles, triethyl phosphite has also been shown to be an effective ligand.[8]
-
Base: An inorganic base like potassium carbonate or an organic base such as triethylamine is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.[9] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used for Heck reactions as they can dissolve the reactants and the palladium catalyst.
-
Substrate Considerations: The electron-withdrawing nature of the difluoromethyl group on the pyrazole ring can influence the reactivity of the C-I bond, potentially facilitating the oxidative addition step. However, strong coordination of the pyrazole nitrogen to the palladium center can lead to catalyst inhibition. If low yields or slow reaction rates are observed, the use of an N-protecting group on the pyrazole may be necessary.[8] Deiodination, the replacement of the iodine with a hydrogen atom, can be a competing side reaction, particularly at higher temperatures. Careful optimization of the reaction conditions is key to minimizing this byproduct.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure anhydrous and anaerobic conditions. |
| Catalyst inhibition | Consider adding a protecting group to the pyrazole nitrogen. | |
| Formation of deiodinated byproduct | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. |
| Inappropriate ligand | Screen different phosphine ligands (e.g., bulkier or more electron-rich ligands). | |
| Low yield of desired product | Suboptimal reaction conditions | Systematically vary the base, solvent, and temperature. |
| Impure starting materials | Ensure the purity of the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole and the alkene. |
Conclusion
The Heck coupling reaction is a powerful tool for the synthesis of 4-alkenyl-1-(difluoromethyl)-5-methyl-1H-pyrazoles, which are valuable building blocks in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2021). MDPI. Retrieved January 7, 2026, from [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2015). ACS Publications. Retrieved January 7, 2026, from [Link]
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Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. (2020). CCS Chemistry. Retrieved January 7, 2026, from [Link]
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heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011). HETEROCYCLES, 83(4), 827. Retrieved January 7, 2026, from [Link]
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Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]
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Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. Retrieved January 7, 2026, from [Link]
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Heck reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Palladium Tetraphosphine Catalyzed Heck Reaction with Simple Alkenes: Influence of Reaction Conditions on the Migration of the Double Bond. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]
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Denitrative Mizoroki–Heck reaction of unactivated alkenes. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]
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Radical Difunctionalization of Alkenes with Iododifluoromethyl Ketones Under Ni‐Catalysis. (2019). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Direct C-H Alkenylation of Functionalized Pyrazoles. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. Retrieved January 7, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]
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Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. (2023). IRIS UniGe. Retrieved January 7, 2026, from [Link]
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Clean three-step synthesis of 4,5-dihydro-1H-pyrazoles starting from alcohols using polymer supported reagents. (2001). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. Retrieved January 7, 2026, from [Link]
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Introduction: The Strategic Importance of 4-Aminopyrazoles
An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Iodopyrazoles: Protocols, Mechanisms, and Field-Proven Insights
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of an amino group at the C4-position unlocks access to a vast chemical space, creating key intermediates for pharmacologically active agents, particularly in the realm of kinase inhibitors.[1] The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging this critical C-N bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[2][3]
This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to 4-iodopyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and expert insights needed to troubleshoot and optimize this crucial transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] While several variations exist, the generally accepted pathway for a Pd(0) catalyst is illustrated below. The cycle begins with the active LPd(0) species, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or introduced directly with a ligand-coordinated Pd(0) source such as Pd₂(dba)₃.[5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This is often the rate-determining step of the cycle.[6] The reactivity of aryl halides follows the order I > Br > OTf > Cl, making 4-iodopyrazoles highly reactive electrophiles for this transformation.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido intermediate.
-
Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond, yielding the 4-aminopyrazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 4-iodopyrazole.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of the Buchwald-Hartwig amination of 4-iodopyrazoles hinges on the judicious selection of the catalyst system and reaction conditions.
Palladium Source
Both Pd(0) and Pd(II) sources are commonly used.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common, air-stable Pd(0) source. It is a "precatalyst" that readily releases Pd(0) in solution.
-
Pd(OAc)₂ (Palladium(II) acetate) : An air-stable Pd(II) salt that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or the amine itself.[5]
The Ligand: The Heart of the Catalyst
The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. For heteroaryl halides like 4-iodopyrazole, bulky, electron-rich phosphine ligands are paramount.[7][8] These ligands promote the crucial reductive elimination step while often preventing catalyst inhibition from the pyrazole's nitrogen atoms.[9]
-
Biaryl Monophosphine Ligands (Buchwald Ligands) : This class is the gold standard. Ligands like XPhos , SPhos , and tBuDavePhos have proven highly effective.[10] Their steric bulk facilitates the final C-N bond-forming step and helps prevent the formation of off-cycle catalyst dimers.[7]
-
Bidentate Phosphine Ligands : Ligands such as BINAP and Xantphos are also effective, particularly in preventing β-hydride elimination when using primary alkylamines.[2][11]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form robust complexes with palladium, showing high activity for coupling challenging substrates, including heteroaryl chlorides.[12][13][14]
The Base: More Than Just a Proton Scavenger
The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the displacement of the halide from the palladium intermediate. The choice of base is critical and depends on the functional group tolerance of the substrates.
-
Strong Bases (Alkoxides) : Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. However, its high basicity can be incompatible with sensitive functional groups like esters or ketones.[15]
-
Weaker Inorganic Bases : K₃PO₄ , K₂CO₃ , and Cs₂CO₃ are milder alternatives suitable for base-sensitive substrates.[5] Cesium carbonate often provides enhanced reactivity due to its better solubility in common organic solvents.[5]
Solvent
Anhydrous, non-protic solvents are required.
-
Toluene and 1,4-Dioxane are the most frequently used solvents, offering good solubility for the reagents and stability at the required reaction temperatures.
-
Tetrahydrofuran (THF) is another option, particularly for reactions run at lower temperatures.
Data Presentation: Representative Reaction Conditions
The optimal conditions for the amination of 4-halopyrazoles are highly dependent on the nature of the amine. The following table summarizes typical catalyst systems for different amine classes.
| Amine Type | Halide Partner | Recommended Ligand | Typical Base | Temp (°C) | Notes & References |
| Secondary Cyclic Amines (e.g., Piperidine) | 4-Iodo- or 4-Bromo-pyrazole | tBuDavePhos | NaOtBu or K₂CO₃ | 110-160 | The 4-bromo analogue is often more effective. High temperatures may be required.[10][16] |
| Primary/Secondary Alkylamines (with β-hydrogens) | 4-Iodo-pyrazole | Xantphos, DtBPF | K₃PO₄ or Cs₂CO₃ | 80-110 | Bidentate ligands are preferred to suppress β-hydride elimination side reactions.[1][2] |
| Aromatic Amines (e.g., Aniline) | 4-Bromo-pyrazole | XPhos or SPhos | NaOtBu or K₃PO₄ | 80-110 | Bulky biaryl monophosphines are highly efficient for this class of amines.[9][16] |
| Primary Amines (lacking β-hydrogens) | 4-Bromo-pyrazole | tBuDavePhos | NaOtBu | 110 | These amines couple efficiently without the risk of β-elimination.[16] |
Experimental Workflow & Protocols
The following diagram and protocol outline a general procedure for the Buchwald-Hartwig amination of a protected 4-iodopyrazole. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Amination of 4-Iodo-1-trityl-1H-pyrazole with Morpholine
This protocol is a representative example and may require optimization for different substrates.[10][17][18]
Materials:
-
4-Iodo-1-trityl-1H-pyrazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodo-1-trityl-1H-pyrazole, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Addition of Catalyst: Under a positive flow of argon, quickly add the Pd₂(dba)₃ to the Schlenk tube.
-
Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-iodopyrazole is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(morpholino)-1-trityl-1H-pyrazole.
Troubleshooting and Expert Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich or bulky variant (e.g., from Xantphos to XPhos), or using a stronger base if the substrate allows.
-
Dehalogenation: The formation of a dehalogenated pyrazole byproduct suggests a competing hydrodehalogenation pathway. This can sometimes be mitigated by ensuring strictly anhydrous conditions and using a well-defined precatalyst.
-
β-Hydride Elimination: When using primary alkylamines, the formation of an imine and dehalogenated pyrazole is a classic side reaction.[2] Switching to a bidentate ligand like Xantphos or DtBPF can often suppress this pathway.[3]
-
Catalyst Inhibition: The pyrazole ring itself can coordinate to the palladium center, potentially inhibiting catalysis. The use of sterically demanding ligands helps to create a coordination sphere around the palladium that favors the desired catalytic cycle over inhibitory binding.[19]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminopyrazoles. A deep understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is crucial for success. By carefully selecting the reaction conditions based on the specific amine coupling partner and the functional group landscape of the pyrazole substrate, researchers can efficiently construct these valuable building blocks for the advancement of pharmaceutical and materials science.
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- 19. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Potent IRAK Inhibitors Utilizing 1-(Difluoromethyl)-4-iodo-1H-pyrazole as a Key Building Block
< < APPLICATION NOTE & PROTOCOL
Abstract
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators in innate immune signaling pathways, making them compelling targets for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancers.[1][2][3][4] This application note provides a detailed guide for the synthesis of IRAK inhibitors, focusing on the strategic use of the versatile building block, 1-(difluoromethyl)-4-iodo-1H-pyrazole. We present a robust and reproducible protocol for a key palladium-catalyzed Buchwald-Hartwig amination reaction, a pivotal step in the construction of a pyrazole-based IRAK inhibitor scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
Introduction: The Therapeutic Promise of IRAK Inhibition
The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are central players in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][5][6][7] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn engages IRAK4.[1][5] IRAK4, often referred to as the "master IRAK," phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[2][3][8] This leads to the production of pro-inflammatory cytokines and chemokines.
Dysregulation of the IRAK signaling pathway is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, lupus, inflammatory bowel disease, and various cancers.[2][3][9] Consequently, the development of small molecule inhibitors targeting IRAK4 and/or IRAK1 has become a major focus of pharmaceutical research.[10][11][12] Several pharmaceutical companies, including Pfizer and Takeda, have active programs developing IRAK inhibitors, with some candidates advancing into clinical trials.[10][11][13]
The pyrazole scaffold is a privileged structure in medicinal chemistry and is a core component of many kinase inhibitors. Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The strategic functionalization of the pyrazole ring is therefore critical for achieving high potency and selectivity. 1-(Difluoromethyl)-4-iodo-1H-pyrazole is a particularly valuable starting material due to the presence of the iodo group at the 4-position, which serves as a handle for various cross-coupling reactions, and the difluoromethyl group at the 1-position, which can enhance metabolic stability and binding affinity.
The IRAK Signaling Pathway: A Target for Intervention
The IRAK signaling pathway is a key component of the innate immune system. The diagram below illustrates the canonical pathway and the point of intervention for IRAK inhibitors.
Figure 1: Simplified IRAK signaling pathway and point of inhibition.
Synthetic Strategy: Leveraging 1-(Difluoromethyl)-4-iodo-1H-pyrazole
The synthesis of the target IRAK inhibitor hinges on the strategic functionalization of the 1-(difluoromethyl)-4-iodo-1H-pyrazole core. The overall synthetic workflow is depicted below. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond at the C4 position of the pyrazole.[14][15] This reaction is known for its broad substrate scope and functional group tolerance, making it ideal for late-stage diversification of the inhibitor scaffold.
Figure 2: General synthetic workflow for pyrazole-based IRAK inhibitors.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of 1-(difluoromethyl)-4-iodo-1H-pyrazole with a representative primary amine.
Materials:
-
1-(Difluoromethyl)-4-iodo-1H-pyrazole (1.0 equiv)
-
Primary amine (e.g., 3-amino-5-methylisoxazole) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(difluoromethyl)-4-iodo-1H-pyrazole (1.0 equiv), the primary amine (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture to achieve a suitable concentration (typically 0.1-0.2 M with respect to the starting pyrazole).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a robust catalyst system for the Buchwald-Hartwig amination of aryl iodides with a wide range of amines.[14][15] Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.
-
Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is well-suited for this transformation.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.
Data Presentation: Reaction Optimization and Yields
The following table summarizes the results of a hypothetical optimization of the Buchwald-Hartwig amination reaction.
| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Xantphos | Cs₂CO₃ | 100 | 12 | 85 |
| 2 | RuPhos | K₃PO₄ | 100 | 12 | 78 |
| 3 | SPhos | NaOtBu | 80 | 24 | 72 |
| 4 | Xantphos | K₂CO₃ | 110 | 12 | 65 |
Table 1: Optimization of Buchwald-Hartwig Amination Conditions.
Characterization of the Final Product
The final IRAK inhibitor should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Hypothetical Characterization Data:
| Technique | Result |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the proposed structure, showing characteristic peaks for the pyrazole, difluoromethyl, and coupled amine moieties. |
| ¹³C NMR (100 MHz, CDCl₃) | All expected carbon signals are observed, including the triplet for the difluoromethyl carbon. |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₅H₁₂F₂N₄O₂: 319.0950; found: 319.0955. |
| HPLC Purity | >98% (at 254 nm) |
Table 2: Representative Analytical Data for a Synthesized IRAK Inhibitor.
In Vitro Kinase Inhibitory Activity
The synthesized compounds should be evaluated for their ability to inhibit IRAK4 and/or IRAK1 activity in a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Hypothetical IC₅₀ Values:
| Compound | IRAK4 IC₅₀ (nM) | IRAK1 IC₅₀ (nM) |
| Example Inhibitor | 15 | 150 |
| Reference Compound | 10 | 120 |
Table 3: In Vitro Inhibitory Activity of a Representative IRAK Inhibitor.
Conclusion
This application note has provided a comprehensive guide to the synthesis of IRAK inhibitors using 1-(difluoromethyl)-4-iodo-1H-pyrazole as a key synthetic intermediate. The detailed protocol for the Buchwald-Hartwig amination offers a reliable and efficient method for the construction of the core pyrazole-amine scaffold. The strategic use of this building block, coupled with robust synthetic methodologies, will aid researchers in the development of novel and potent IRAK inhibitors for the treatment of a wide range of diseases.
References
- Coley, W. B. The treatment of malignant tumors by repeated inoculations of erysipelas. With a report of ten original cases. 1893. Am. J. Med. Sci. 105, 487–511.
- Flannery, S. & Bowie, A. G. The interleukin-1 receptor-associated kinases (IRAKs): key regulators of inflammation. Biochem. Pharmacol. 80, 1981–1991 (2010).
- Rider, P., Carmi, Y., Guttman, O., Braiman, A., Cohen, I. & Voronov, E. IL-1α and IL-1β recruit different myeloid cells and promote different stages of sterile inflammation. J. Immunol. 187, 4835–4843 (2011).
- Pfizer Inc. Bicyclic-fused heteroaryl or aryl compounds as interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors. WO 2017033093 A1 (2017).
- Takeda Pharmaceutical Company Limited. Pyrazole compounds as interleukin-1 receptor-associated kinase 4 (IRAK-4) and TNF-alpha production inhibitors. WO 2015068856 A1 (2015).
- Weighardt, H., Heidegger, S. & Schmidt-Supprian, M. The role of IRAK-M in the regulation of TLR signaling and infection. Semin.
- Zeiser, R. Immune-modulatory effects of IRAK4-inhibitors. Front. Immunol. 11, 1645 (2020).
- Li, S., Strelow, J. M., Fontana, E. J. & Wesche, H. IRAK-4: a new drug target for inflammation and cancer. Drug Discov. Today 15, 789–798 (2010).
- De Nardo, D. The Myddosome: a multifaceted platform for innate immune signaling. J. Leukoc. Biol. 97, 845–854 (2015).
- Ferretti, S. et al. The IRAK-1/4 inhibitor I is a novel and effective radiosensitizer in glioblastoma. Mol. Cancer Ther. 14, 2635–2645 (2015).
- Buchwald, S. L. & Hartwig, J. F. Palladium-catalyzed amination of aryl halides and triflates. Acc. Chem. Res. 41, 1534–1544 (2008).
- Surry, D. S. & Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed. Engl. 47, 6338–6361 (2008).
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- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
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Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based Fungicides via Iodo-Intermediates
Foreword for the Modern Researcher
The pyrazole carboxamide scaffold represents a cornerstone in modern agrochemical design, particularly within the class of succinate dehydrogenase inhibitors (SDHIs). Fungicides like Bixafen, Fluxapyroxad, and Penthiopyrad have demonstrated remarkable efficacy, and their molecular architecture is a testament to the power of strategic organic synthesis.[1][2][3] A critical, yet often nuanced, aspect of their construction is the use of iodinated pyrazole intermediates. The carbon-iodine bond is not merely a placeholder; it is a versatile synthetic handle, a linchpin that enables the precise and efficient assembly of complex bi-aryl and N-aryl structures through powerful cross-coupling methodologies.[4][5]
This guide deviates from rigid templates to provide a narrative built on chemical logic and field-proven insights. We will not only detail the "how" but, more importantly, the "why" behind specific reagent choices, reaction conditions, and strategic pathways. The protocols herein are designed to be self-validating, offering a clear rationale for each step, from initial iodination to the final coupling, empowering researchers to adapt and innovate.
Part 1: The Strategic Iodination of the Pyrazole Core
The introduction of an iodine atom onto the pyrazole ring is the foundational step. The primary challenge and opportunity lie in regioselectivity: controlling whether the iodine attaches to the C4 or C5 position. The choice of method is dictated by the electronic properties of the pyrazole and the desired final structure.
Mechanism & Causality: C4 vs. C5 Iodination
The C4 position of the pyrazole ring is generally more electron-rich and thus more susceptible to electrophilic aromatic substitution. In contrast, the C5 proton is more acidic, making it prone to deprotonation by a strong base. This fundamental difference in reactivity is the key to achieving regioselectivity.
-
For C4-Iodination (Electrophilic Pathway): We use an iodine source (I₂) in the presence of an oxidizing agent. The oxidant (e.g., H₂O₂, CAN) generates a more potent electrophilic species (like I⁺), which is then attacked by the nucleophilic C4 position.[6][7][8]
-
For C5-Iodination (Anionic Pathway): We employ a strong, non-nucleophilic base (e.g., n-Butyllithium) to deprotonate the most acidic C-H bond, which is typically at the C5 position. The resulting pyrazole anion is then quenched with an electrophilic iodine source (I₂).[4][6]
Caption: Logic diagram for regioselective pyrazole iodination.
Comparative Protocols for Pyrazole Iodination
The choice of iodination reagent significantly impacts efficiency, cost, and environmental footprint. Below is a comparison of common methods, followed by detailed protocols.
| Method | Reagent(s) | Solvent | Temp. | Typical Yield (%) | Regioselectivity | Key Insight |
| Green Iodination | I₂, H₂O₂ | Water | Room Temp | 63 - 100 | C4 | Environmentally benign; H₂O₂ is a clean oxidant.[4][7] |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | High | C4 | Highly effective for many substrates, CAN acts as a mild oxidant.[6] |
| Lithiation-Trapping | n-BuLi, then I₂ | Anhydrous THF | -78 °C | High | C5 | Essential for accessing C5-iodo isomers, requires inert conditions.[4][6] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | Up to 95 | C4 | Highly reactive; the base neutralizes the HCl byproduct.[4] |
Protocol 1.A: Green C4-Iodination using Hydrogen Peroxide
This protocol is lauded for its use of water as a solvent and the generation of water as the only byproduct, making it a prime example of green chemistry.[4][7]
-
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution) (0.6 eq)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
-
Procedure:
-
Suspend the pyrazole derivative (1.0 equivalent) in deionized water.
-
Add iodine (0.5 equivalents) to the suspension with vigorous stirring.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC (Thin-Layer Chromatography). Reaction times can range from 1 to 72 hours depending on the substrate's reactivity.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-iodopyrazole.
-
Protocol 1.B: Regiospecific C5-Iodination via Lithiation
This method provides exclusive access to C5-iodinated pyrazoles, which are crucial intermediates for certain fungicide structures.[4][6] Strict adherence to anhydrous and anaerobic conditions is paramount for success.
-
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole derivative (or similar) (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 eq)
-
Iodine (I₂) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring. A color change often indicates anion formation. Stir for 10-15 minutes at -78 °C.
-
In a separate flask, dissolve iodine (1.4 equivalents) in anhydrous THF (3 mL).
-
Add the iodine solution dropwise to the pyrazole anion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane (3x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Assembling the Fungicide: Cross-Coupling Reactions
With the iodo-pyrazole in hand, we can now construct the final molecular architecture. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and Suzuki-Miyaura coupling (for C-C bonds), are the preeminent tools for this task.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for coupling our iodo-pyrazole with the requisite aniline fragment common in many SDHI fungicides.[9][10] The success of this reaction hinges on the synergistic action of a palladium catalyst and a specialized bulky phosphine ligand, which facilitates the crucial C-N bond-forming reductive elimination step.[11][12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.A: Palladium-Catalyzed C-N Coupling
This protocol is representative for coupling a 4-iodo-pyrazole with an aniline derivative. Note: If the aniline itself has reactive functional groups, protection may be necessary.[9]
-
Materials:
-
4-Iodo-1-tritylpyrazole (or similar protected pyrazole) (1.0 eq)
-
Aromatic Amine (e.g., 2-(3,4,5-trifluorophenyl)aniline) (1.2 eq)
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (10 mol%)
-
tBuDavePhos (ligand) (20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous Xylene or Toluene
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add the 4-iodo-pyrazole (0.13 mmol), Pd(dba)₂ (0.013 mmol), and tBuDavePhos (0.026 mmol).
-
Seal the vessel, and purge with an inert gas (Argon) for 5-10 minutes.
-
Add the aromatic amine (0.156 mmol), potassium t-butoxide (0.26 mmol), and anhydrous xylene (2 mL).
-
Seal the vessel tightly and heat to 120-160 °C (conventional heating or microwave irradiation). High temperatures are often required for C4-amination of pyrazoles.[13]
-
Monitor the reaction by TLC or LC-MS until the starting iodo-pyrazole is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the N-aryl pyrazole product.
-
If a protecting group like trityl was used, a subsequent deprotection step (e.g., with acid) would be required.
-
Suzuki-Miyaura Coupling for C-C Bond Formation
For fungicides containing a biphenyl moiety, the Suzuki-Miyaura coupling is the industry standard for forging the key C-C bond.[1][14] This reaction couples our iodo-pyrazole with a suitable arylboronic acid, offering high functional group tolerance and excellent yields.[15][16]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 2.B: Palladium-Catalyzed C-C Coupling
This protocol details the coupling of a 4-iodo-pyrazole with an arylboronic acid, a key step in constructing the bi-aryl core of many fungicides.
-
Materials:
-
4-Iodo-1-methyl-3-(difluoromethyl)-1H-pyrazole (1.0 eq)
-
Arylboronic Acid (e.g., 3,4,5-trifluorophenylboronic acid) (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a Schlenk tube, combine the 4-iodo-pyrazole (0.1 mmol), arylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and sodium carbonate (0.25 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water to remove inorganic salts. Separate the organic layer.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
-
Part 3: Alternative Strategies: Transition-Metal-Free N-Arylation
While palladium and copper catalysis are dominant, alternative methods are emerging. Diaryliodonium salts serve as powerful arylating agents that can, in many cases, N-arylate pyrazoles without the need for a transition metal catalyst, often under exceptionally mild conditions.[17][18]
Protocol 3.A: N-Arylation with Diaryliodonium Salts
This method offers a rapid and operationally simple route to N-arylpyrazoles.
-
Materials:
-
Pyrazole (1.0 eq)
-
Diphenyliodonium triflate (or other diaryliodonium salt) (1.2 eq)
-
Aqueous Ammonia (NH₄OH) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
Dissolve the pyrazole (1.0 mmol) and the diaryliodonium salt (1.2 mmol) in the chosen solvent.
-
Add the base (e.g., aqueous ammonia solution).
-
Stir the reaction at room temperature. The reaction is often rapid, completing in a few hours.
-
Monitor by TLC. Upon completion, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
Conclusion and Future Outlook
Iodo-pyrazole intermediates are indispensable building blocks in the synthesis of high-value pyrazole-based fungicides. Mastery of their regioselective preparation and subsequent functionalization through robust cross-coupling reactions provides a direct and flexible route to complex agrochemical targets. The choice between electrophilic or anionic iodination pathways grants precise control over isomer synthesis, while the strategic application of Buchwald-Hartwig, Suzuki-Miyaura, or Ullmann couplings enables the efficient construction of the final active ingredients. As the field progresses, the development of even milder, more cost-effective, and greener catalytic systems will continue to refine these essential transformations, paving the way for the next generation of crop protection agents.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Domino N- / C-arylation via in situ generation of a directing group: Atom efficient arylation using diaryliodonium salts. The University of Manchester Research.
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. PubMed.
- Electrooxidation Is a Promising Approach to Functionaliz
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central (PMC) - NIH.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
- Cu-Catalyzed O-Arylations of Pyrazolin-5-ones Using Diaryliodonium Salts.
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC) - NIH.
- A novel method of iodination and azo bond form
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis method of 1-methyl-4-iodopyrazole.
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- Buchwald–Hartwig amin
- Synthesis method of fluxapyroxad based on Suzuki reaction.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
- Synthesis of 4-iodopyrazoles: A Brief Review.
- Fluxapyroxad: Synthesis and Introduction. ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis of Aryl Pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC) - NIH.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed Central (PMC) - NIH.
- Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole as a key synthetic intermediate. The strategic incorporation of the difluoromethyl (-CF2H) group has become a cornerstone in modern medicinal chemistry, offering a unique modulation of physicochemical properties essential for drug candidates.[1] This document details the foundational principles, optimized protocols, and practical considerations for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this versatile building block. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.
Introduction: The Strategic Value of the Difluoromethyl-Pyrazole Scaffold
The pyrazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. When functionalized with a difluoromethyl (-CF2H) group, its value is significantly enhanced. The -CF2H group is a unique bioisostere for common functionalities like hydroxyl, thiol, and amine groups.[1][2] Unlike the more electron-withdrawing trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be critical for target binding affinity.[2][3] Furthermore, the C-F bonds increase metabolic stability and modulate lipophilicity, improving the overall pharmacokinetic profile of a drug candidate.[4]
The subject of this guide, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, is an exemplary building block for drug discovery programs. The carbon-iodine bond at the C4 position is a highly reactive handle for palladium-catalyzed cross-coupling, a powerful and versatile class of reactions for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The reactivity of the C-I bond is greater than that of C-Br or C-Cl, readily undergoing oxidative addition to the palladium catalyst, often under milder conditions.[6][7] This guide provides detailed protocols for three of the most impactful cross-coupling reactions: Suzuki-Miyaura (C-C), Sonogashira (C-C), and Buchwald-Hartwig (C-N).
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8] They generally proceed through a common catalytic cycle involving a Pd(0) active species. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
The efficiency and outcome of this cycle are critically dependent on the choice of ligand, base, and solvent. Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity, while the base plays a crucial role that is specific to each reaction type.[11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Note I: Suzuki-Miyaura Coupling
Objective: To form a carbon-carbon bond between the C4 position of the pyrazole and an aryl or heteroaryl group using an organoboron reagent.
Discussion: The Suzuki-Miyaura coupling is a robust and widely used method due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12] For 4-iodopyrazoles, catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are effective.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step. A common side reaction is deiodination (or hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[13] This can be minimized by using bulky, electron-rich ligands (e.g., SPhos, XPhos) that accelerate the rate of reductive elimination, thereby outcompeting the deiodination pathway.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and H₂O (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Brine
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.[12]
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
Application Note II: Sonogashira Coupling
Objective: To form a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne.
Discussion: The Sonogashira coupling is the premier method for synthesizing aryl-alkynes.[14] The classic protocol employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI).[7] The reaction is typically run in an amine base, such as triethylamine or diisopropylethylamine, which also serves as the solvent. A critical aspect of this reaction is the rigorous exclusion of oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major potential side reaction.[13]
Experimental Protocol: Sonogashira Coupling
Caption: Step-by-step workflow for a typical Sonogashira reaction.
Materials:
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.
-
Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 6-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[6]
Data Summary: Representative Sonogashira Couplings
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | THF | 50 | 88 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | 40 | 82 |
Application Note III: Buchwald-Hartwig Amination
Objective: To form a carbon-nitrogen bond between the C4 position of the pyrazole and a primary or secondary amine.
Discussion: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, offering broad substrate scope.[15] However, these reactions can be more sensitive than C-C couplings and are highly dependent on the choice of ligand. For electron-rich heteroaryl halides like our pyrazole, bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are often required to facilitate the challenging reductive elimination step.[16][17] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed. Care must be taken with primary amines bearing β-hydrogens, as β-hydride elimination can be a competing pathway, leading to reduced yields.[16]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
Materials:
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
In a glovebox, add 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, the palladium precatalyst, the phosphine ligand, and NaOtBu to a reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Representative Buchwald-Hartwig Aminations
| Coupling Partner | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 89 |
| Aniline | Pd(OAc)₂ (4) | tBuDavePhos (8) | LHMDS | Dioxane | 100 | 75 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (8) | K₂CO₃ | t-AmylOH | 110 | 68 |
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Unknown Source. (2025).
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]
-
ACS Publications. (2019). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 14. Sonogashira Coupling [organic-chemistry.org]
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- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[1] Within this field, the pyrazole nucleus has emerged as a "privileged scaffold," forming the core of many clinically successful therapeutic agents.[2][3][4] This document provides a detailed guide on the strategic application of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole , a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design and provide detailed, field-proven protocols for its derivatization through key palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for screening and lead optimization.
The Strategic Advantage of the 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole Scaffold
The efficacy of this building block stems from the synergistic contribution of its distinct structural features. The design is not arbitrary; each substituent is placed to confer specific, advantageous properties to the final kinase inhibitor candidate.
-
The Pyrazole Core: This five-membered aromatic heterocycle is an exceptional bioisostere for an aryl ring and serves as an ideal scaffold for interacting with the ATP-binding site of kinases.[4] Its nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), crucial for anchoring the inhibitor to the "hinge region" of the kinase, a common binding motif for Type I and Type II inhibitors.[4][5]
-
The 4-Iodo Group: This is the primary reactive handle for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[6] This allows for the controlled and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties at a key vector of the pyrazole core, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The 1-(Difluoromethyl) Group (CHF₂): The incorporation of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. The CHF₂ group is particularly valuable as it can significantly enhance a molecule's pharmacokinetic profile. It acts as a bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds, while simultaneously increasing metabolic stability by blocking potential sites of oxidation.[7] Its electron-withdrawing nature also modulates the pKa of the pyrazole ring, which can fine-tune binding interactions.
-
The 5-Methyl Group: This small alkyl group provides steric bulk and lipophilicity. Its presence can be used to probe specific hydrophobic pockets within the ATP-binding site, potentially enhancing both potency and selectivity for the target kinase over other off-target kinases.
Caption: Synthetic diversification workflow from the core iodo-pyrazole building block.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors designed to occupy the adenine-binding region. [8][9] Rationale for Reagent Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst for many Suzuki couplings. For more challenging substrates, a pre-catalyst system like XPhos Pd G2 can offer higher yields and broader scope. [9]* Base: A mild inorganic base like sodium or potassium carbonate is typically sufficient. It is crucial for activating the boronic acid in the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used. Water is essential for dissolving the base and facilitating the catalytic cycle.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The final concentration of the iodo-pyrazole should be approximately 0.1 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Alternatively, for microwave-assisted synthesis, heat at 100-140 °C for 10-30 minutes. [8]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent | M.W. | Mmol (for 1 mmol scale) | Equiv. | Mol % |
| 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | 258.01 | 1.0 | 1.0 | - |
| Arylboronic Acid | Variable | 1.2 | 1.2 | - |
| K₂CO₃ | 138.21 | 2.5 | 2.5 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 5% |
Protocol: Sonogashira Coupling for Alkynyl Scaffolds
The Sonogashira coupling introduces a rigid alkynyl linker, a valuable strategy for probing deeper into the kinase active site or for use as a handle in "click chemistry" applications. [10] Rationale for Reagent Selection:
-
Catalytic System: This reaction uniquely employs a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for forming the copper acetylide intermediate, which speeds up the transmetalation step. [10]* Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to 50-70 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | M.W. | Mmol (for 1 mmol scale) | Equiv. | Mol % |
| 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | 258.01 | 1.0 | 1.0 | - |
| Terminal Alkyne | Variable | 1.2 | 1.2 | - |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 2% |
| Copper(I) Iodide | 190.45 | 0.04 | 0.04 | 4% |
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is paramount for installing primary or secondary amine functionalities, which often serve as key hydrogen-bonding partners in the hinge region of kinases. [11][12] Rationale for Reagent Selection:
-
Catalyst/Ligand System: This is the most critical choice. The reaction requires a palladium source (e.g., Pd₂(dba)₃) and, crucially, a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos). [12][13]The ligand is essential for promoting the challenging reductive elimination step that forms the C-N bond. [13]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine.
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the flask and heat the mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions can be sensitive to air, so sampling should be done carefully.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a plug of silica gel, eluting with ethyl acetate, to remove the bulk of the catalyst and base. Concentrate the filtrate.
-
Purification: The crude material is then subjected to standard workup (aqueous wash) and purified by flash column chromatography.
| Reagent | M.W. | Mmol (for 1 mmol scale) | Equiv. | Mol % |
| 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | 258.01 | 1.0 | 1.0 | - |
| Amine (R₂NH) | Variable | 1.2 | 1.2 | - |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | - |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 2% |
| XPhos | 476.62 | 0.04 | 0.04 | 4% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently anhydrous/degassed solvents. 3. Base is not strong enough or has degraded. | 1. Ensure a strictly inert atmosphere. Use fresh catalyst or a pre-catalyst. 2. Use freshly distilled or purchased anhydrous solvents and degas thoroughly. 3. Use fresh, high-purity base. For Buchwald-Hartwig, NaOtBu is often superior to carbonates. |
| Formation of Homocoupled Byproduct (R-R) | (Suzuki) Premature reductive elimination from the Pd-Aryl intermediate. | Lower the reaction temperature. Use a more sterically hindered phosphine ligand to slow down unwanted side reactions. |
| Formation of De-iodinated Starting Material | (All reactions) Proto-dehalogenation from trace water or other proton sources. | Ensure all reagents and solvents are rigorously dried. |
| Glaser Coupling Byproduct (Alkyne Dimer) | (Sonogashira) Oxygen in the reaction mixture catalyzes the homocoupling of the alkyne. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas. |
Conclusion
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a purpose-built chemical tool for the efficient synthesis of novel kinase inhibitors. Its strategic combination of a proven pharmacophore, a versatile reactive handle, and key medicinal chemistry motifs makes it an invaluable starting material for drug discovery campaigns. The robust palladium-catalyzed protocols detailed herein provide a reliable foundation for researchers to generate diverse libraries of compounds, accelerating the journey from initial hit discovery to the development of potent and selective clinical candidates.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PubMed Central. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]
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Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (2022). NIH National Library of Medicine. [Link]
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Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. (2024). PubMed. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
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Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. (2017). Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2024). MDPI. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. (2016). Royal Society of Chemistry. [Link]
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Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]
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Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). NIH National Library of Medicine. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2019). DSpace@MIT. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). PubMed. [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). PubMed. [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. (2020). Royal Society of Chemistry. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
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Solvent-free Sonogashira coupling reaction via high speed ball milling. (2012). ResearchGate. [Link]
-
One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. (2017). ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2019). Royal Society of Chemistry. [Link]
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Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. (2017). Der Pharma Chemica. [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Royal Society of Chemistry. [Link]
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Strategic Functionalization of the C4-Position of Difluoromethyl Pyrazoles: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups and modulating the physicochemical properties of drug candidates.[1] Pyrazoles bearing a difluoromethyl moiety, particularly at the C3-position, are prevalent in numerous agrochemicals and pharmaceuticals.[1] The functionalization of the C4-position of these pyrazoles is a key strategy for expanding chemical diversity and fine-tuning biological activity. This guide provides a comprehensive overview of the synthesis of the 3-difluoromethylpyrazole core and detailed protocols and considerations for the subsequent functionalization at the C4-position. We will delve into the electronic impact of the difluoromethyl group and how it influences the choice of synthetic methodologies, with a focus on electrophilic aromatic substitution and transition-metal-catalyzed C-H functionalization.
Introduction: The Significance and Challenges of C4-Functionalized Difluoromethyl Pyrazoles
The pyrazole scaffold is a cornerstone in drug discovery, present in a wide array of approved drugs. The introduction of a difluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, 3-difluoromethylpyrazoles are highly sought-after building blocks.[1] The C4-position of the pyrazole ring is inherently electron-rich and thus a prime site for electrophilic attack. However, the strong electron-withdrawing nature of the difluoromethyl group at the C3-position significantly deactivates the pyrazole ring towards electrophilic substitution, presenting a considerable challenge for C4-functionalization. This guide aims to provide researchers with the necessary tools and knowledge to navigate these challenges and successfully synthesize C4-functionalized difluoromethyl pyrazoles.
Synthesis of the 3-Difluoromethylpyrazole Core
A common and efficient method for the synthesis of 3-difluoromethylpyrazoles is the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes.[2] This approach offers good regioselectivity and functional group tolerance.
Experimental Workflow for the Synthesis of 3-Difluoromethylpyrazoles
Caption: General workflow for the synthesis of 3-difluoromethylpyrazoles.
Protocol 1: Synthesis of a Model 3-Difluoromethylpyrazole
This protocol describes the synthesis of a generic 3-difluoromethylpyrazole from an alkyne and difluoroacetic acid hydrazide.
Materials:
-
Difluoroacetic acid hydrazide
-
Triphenylphosphine (PPh3)
-
N-Bromosuccinimide (NBS)
-
Substituted alkyne
-
Triethylamine (Et3N)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred solution of difluoroacetic acid hydrazide (1.0 equiv.) and triphenylphosphine (1.1 equiv.) in acetonitrile at 0 °C, add N-bromosuccinimide (1.1 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the difluoroacetohydrazonoyl bromide in situ.
-
Add the substituted alkyne (1.2 equiv.) and triethylamine (2.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-difluoromethylpyrazole.
Strategies for C4-Position Functionalization
The functionalization of the C4-position of a pre-formed 3-difluoromethylpyrazole requires careful consideration of the electronic deactivation by the CF2H group.
Electrophilic Aromatic Substitution
While the C4-position is the most nucleophilic carbon on the pyrazole ring, the CF2H group at C3 diminishes its reactivity. Therefore, more forcing conditions or more reactive electrophiles are generally required compared to the functionalization of non-fluorinated pyrazoles.
Halogenation is a common first step for further functionalization, such as cross-coupling reactions.
Protocol 2: C4-Bromination of a 3-Difluoromethylpyrazole (General Protocol)
Materials:
-
3-Difluoromethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-difluoromethylpyrazole (1.0 equiv.) in a suitable solvent such as DCM or TFA.
-
Add N-bromosuccinimide (1.05-1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature to 50 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-bromo-3-difluoromethylpyrazole.
Causality Behind Experimental Choices: The use of an acid solvent like TFA can enhance the electrophilicity of the brominating agent. For a deactivated substrate, heating may be necessary to drive the reaction to completion.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[2][3][4][5] For deactivated systems, the reaction may require higher temperatures and longer reaction times.
Protocol 3: C4-Formylation of a 3-Difluoromethylpyrazole (General Protocol)
Materials:
-
3-Difluoromethylpyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Water
Procedure:
-
To a flask containing DMF at 0 °C, slowly add POCl3 (2.0-3.0 equiv.) and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 3-difluoromethylpyrazole (1.0 equiv.) in DCE to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate until pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-formyl-3-difluoromethylpyrazole.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis. For the C4-functionalization of 3-difluoromethylpyrazoles, this approach may offer advantages over classical electrophilic substitution, potentially proceeding under milder conditions with appropriate ligand and catalyst selection.
Palladium-catalyzed direct arylation is a widely used method for forming C-C bonds. The choice of ligand and oxidant is crucial for achieving high regioselectivity and yield.
Protocol 4: Pd-Catalyzed C4-Arylation of a 3-Difluoromethylpyrazole (General Protocol)
Materials:
-
3-Difluoromethylpyrazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)2) or other Pd catalyst
-
A suitable phosphine ligand (e.g., P(o-tolyl)3, XPhos)
-
A base (e.g., K2CO3, Cs2CO3)
-
A solvent (e.g., DMA, toluene, dioxane)
Procedure:
-
In a sealed tube, combine the 3-difluoromethylpyrazole (1.0 equiv.), aryl halide (1.2-1.5 equiv.), Pd(OAc)2 (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0-3.0 equiv.) and the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Field-Proven Insights: The N1-position of the pyrazole should ideally be substituted (e.g., with a methyl or phenyl group) to prevent competing N-arylation and to improve solubility. The electronic nature of the aryl halide will also influence the reaction; electron-deficient aryl halides may require more forcing conditions.
Data Summary
The following table summarizes the generalized conditions for the C4-functionalization of 3-difluoromethylpyrazoles. Note that these are starting points and optimization will likely be required for specific substrates.
| Functionalization | Reagents and Conditions | Expected Outcome |
| Bromination | NBS (1.1 eq.), TFA or AcOH, 25-50 °C, 4-12 h | Moderate to good yield of the 4-bromo product. |
| Formylation | POCl3 (2-3 eq.), DMF, DCE, 80-100 °C, 12-24 h | Moderate yield of the 4-formyl product. |
| Arylation | Aryl halide (1.2 eq.), Pd(OAc)2 (5 mol%), Ligand (10 mol%), Base (2 eq.), 120-150 °C | Variable yield depending on substrate and catalyst. |
Conclusion
The C4-functionalization of 3-difluoromethylpyrazoles is a challenging yet rewarding endeavor for medicinal chemists and drug development professionals. While the electron-withdrawing difluoromethyl group deactivates the pyrazole ring, a judicious choice of reaction conditions and methodologies can lead to the successful synthesis of a diverse range of C4-substituted derivatives. The protocols and insights provided in this guide serve as a solid foundation for researchers to develop and optimize their synthetic routes towards novel and potentially bioactive molecules.
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]
-
Hu, Y., et al. (2020). Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles. Chinese Journal of Organic Chemistry, 40(5), 1105-1116. [Link]
-
Ren, Y., et al. (2022). Synthesis of Difluoromethyl Pyrazolines and Pyrazoles by [3+2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides with Electron-deficient Olefins. Chemistry-An Asian Journal, 17(22), e202200898. [Link]
-
M. H. Sarvari, H. Sharghi. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Notes and Protocols: Scale-Up Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole Derivatives
Introduction
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole derivatives are pivotal intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2][3] The difluoromethyl group often enhances metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further molecular elaboration through cross-coupling reactions.[4][5] This guide provides a comprehensive overview of the scale-up synthesis of this key scaffold, focusing on practical protocols, process optimization, and safety considerations essential for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis
The synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a multi-step process. A logical and efficient synthetic pathway is crucial for successful scale-up. The chosen strategy involves three key transformations:
-
Pyrazole Ring Formation: Construction of the core 5-methyl-1H-pyrazole ring.
-
N-Difluoromethylation: Introduction of the crucial difluoromethyl group onto the pyrazole nitrogen.
-
C-4 Iodination: Regioselective iodination at the C-4 position of the pyrazole ring.
This staged approach allows for purification and characterization at intermediate steps, ensuring high purity of the final product.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy.
Caption: Overall synthetic workflow for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
PART 1: Synthesis of 5-Methyl-1H-pyrazole
The initial step involves the well-established Knorr pyrazole synthesis, a reliable and scalable method for constructing the pyrazole core.[6] This reaction typically involves the condensation of a hydrazine with a β-dicarbonyl compound.
Protocol 1: Scale-Up Synthesis of 5-Methyl-1H-pyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydrazine hydrate (~64%) | 50.06 | 1.0 L (1.02 kg) | ~13.0 |
| Ethyl acetoacetate | 130.14 | 1.7 L (1.74 kg) | 13.4 |
| Ethanol | 46.07 | 5.0 L | - |
| Acetic Acid (glacial) | 60.05 | 200 mL | ~3.5 |
Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (5.0 L) and ethyl acetoacetate (1.7 L).
-
Addition of Hydrazine: Begin stirring the solution and slowly add hydrazine hydrate (1.0 L) over a period of 1-2 hours. The addition is exothermic, and the temperature should be maintained below 40°C using a cooling circulator.
-
Acidification and Reflux: After the addition is complete, slowly add glacial acetic acid (200 mL). Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
To the resulting residue, add water (5.0 L) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 3.0 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1H-pyrazole.
-
-
Purification: The crude product can be purified by vacuum distillation to afford 5-methyl-1H-pyrazole as a colorless to pale yellow solid.
PART 2: N-Difluoromethylation of 5-Methyl-1H-pyrazole
The introduction of the difluoromethyl group is a critical step. Several methods exist, but for scale-up, safety and reagent availability are paramount. A common method involves the use of a difluorocarbene precursor.[8][9] A scalable procedure can utilize reagents like diethyl bromodifluoromethylphosphonate under basic conditions.[9]
Protocol 2: Scale-Up N-Difluoromethylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methyl-1H-pyrazole | 82.10 | 1.0 kg | 12.18 |
| Diethyl bromodifluoromethylphosphonate | 255.02 | 3.42 kg | 13.40 |
| Potassium Carbonate (anhydrous) | 138.21 | 3.37 kg | 24.36 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 L | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor under an inert atmosphere (e.g., nitrogen), suspend anhydrous potassium carbonate (3.37 kg) in DMF (8.0 L).
-
Addition of Pyrazole: Add 5-methyl-1H-pyrazole (1.0 kg) to the suspension and stir for 30 minutes at room temperature.
-
Addition of Difluoromethylating Agent: Slowly add diethyl bromodifluoromethylphosphonate (3.42 kg) to the mixture. The reaction is exothermic; maintain the temperature between 25-35°C.
-
Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Carefully quench the filtrate by adding it to a stirred mixture of ice and water (20 L).
-
Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Combine the organic extracts, wash with brine (2 x 4 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to give 1-(difluoromethyl)-5-methyl-1H-pyrazole.
PART 3: C-4 Iodination
The final step is the regioselective iodination at the C-4 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, and the C-4 position is generally the most reactive.[10] A variety of iodinating agents can be used, with N-iodosuccinimide (NIS) being a mild and effective choice.[11]
Visualization of the Iodination Mechanism
Caption: Simplified mechanism of electrophilic iodination at the C-4 position of the pyrazole ring.
Protocol 3: Scale-Up C-4 Iodination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | 132.10 | 1.0 kg | 7.57 |
| N-Iodosuccinimide (NIS) | 224.99 | 1.87 kg | 8.33 |
| Acetonitrile | 41.05 | 10.0 L | - |
Procedure:
-
Reaction Setup: Charge a 20 L reactor, protected from light, with a solution of 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 kg) in acetonitrile (10.0 L).
-
Addition of NIS: Cool the solution to 0-5°C and add N-iodosuccinimide (1.87 kg) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.[7]
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5.0 L) to reduce any excess iodine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 4 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (2 x 3 L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: The crude product is a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.[11][12]
Quality Control and Analytical Methods
For scale-up synthesis, robust analytical methods are essential for quality control at each stage.
| Analytical Technique | Purpose |
| HPLC/UPLC | To determine the purity of intermediates and the final product, and to monitor reaction progress.[7][13] |
| GC-MS | To identify volatile impurities and byproducts. |
| ¹H and ¹⁹F NMR | For structural confirmation of the intermediates and the final product. |
| Melting Point | To assess the purity of the final solid product. |
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.
-
N-Iodosuccinimide (NIS) is a light-sensitive and moisture-sensitive reagent. Store properly and handle with care.
-
Exothermic Reactions: The N-difluoromethylation and iodination steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Fluorinated Compounds: Handle all fluorinated compounds with care, as they may have unique toxicological properties.[14][15]
Conclusion
The successful scale-up synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole derivatives requires careful planning, process optimization, and stringent safety protocols. The detailed procedures and insights provided in this guide offer a robust framework for researchers and professionals in the field to produce this valuable intermediate efficiently and safely.
References
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Ali, M. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
-
Faria, J. V., et al. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
NIH. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
Sloop, J. C., et al. (2020). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. [Link]
-
Song, Q., et al. (2018). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Organic Letters. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2018). International Journal of Current Pharmaceutical & Clinical Research. [Link]
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Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. (2026). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. (2015). Advances in Heterocyclic Chemistry. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2015). Current Organic Synthesis. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ChemistrySelect. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
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Synthesis and Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules. [Link]
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
- Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. (2020).
- Process for the purification of pyrazoles. (2011).
- Method for purifying pyrazoles. (2011).
- Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2024).
- HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. (2022).
- United States Patent. (2016).
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Application Note: Accelerating Pyrazole Synthesis through Continuous Flow Chemistry
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditional batch synthesis methods, however, often present challenges related to safety, scalability, and reaction control.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on leveraging continuous flow chemistry to overcome these limitations. We will explore the fundamental advantages of flow chemistry and provide detailed, field-proven protocols for the synthesis of substituted pyrazoles, demonstrating enhanced efficiency, safety, and control.
Introduction: Why Flow Chemistry for Pyrazole Synthesis?
The pyrazole scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antidiabetic properties.[4] The classical synthesis, such as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] While effective, batch processing of such reactions can be problematic.
Key Challenges in Batch Synthesis:
-
Safety: The use of hazardous reagents like hydrazine and the generation of unstable intermediates (e.g., diazonium salts in multi-step syntheses) pose significant safety risks, especially during scale-up.[6][7]
-
Exothermicity: Condensation reactions are often exothermic. Poor heat transfer in large batch reactors can lead to temperature gradients, promoting side reactions and reducing yield and purity.[8]
-
Scalability: Directly scaling batch processes is not always linear. Changes in surface-area-to-volume ratios can dramatically affect mixing and heat transfer, requiring extensive re-optimization.[9]
The Flow Chemistry Advantage: Flow chemistry executes reactions in a continuously moving stream within a microreactor or coiled tubing.[6] This paradigm shift offers inherent advantages perfectly suited for pyrazole synthesis.[9][10]
-
Enhanced Safety: The small internal volume of flow reactors means only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risks associated with unstable intermediates or exothermic events.[7][8]
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous and highly uniform heating or cooling.[8][11] This precise temperature control minimizes byproduct formation and improves selectivity.
-
Rapid Optimization & Scalability: Reaction parameters like temperature, residence time, and stoichiometry can be screened rapidly by simply adjusting pump flow rates and heater settings.[11] Scaling up is achieved by running the system for a longer duration ("scaling out") rather than changing the reactor volume, ensuring process consistency.[9]
This guide will provide two distinct protocols that showcase the power and versatility of flow chemistry for synthesizing valuable pyrazole derivatives.
General Experimental Workflow
A typical flow chemistry setup for pyrazole synthesis involves several key components. Understanding this general workflow is essential before proceeding to specific protocols.
2.1. System Components
-
Reagent Reservoirs: Bottles containing solutions of the starting materials.
-
HPLC Pumps: High-pressure pumps to deliver precise and pulseless flow of the reagent solutions.
-
T-Mixer or Y-Mixer: A junction where the reagent streams converge and begin to mix.
-
Reactor Coil/Chip: A heated (or cooled) tube or microfabricated chip where the reaction takes place. The volume of this reactor and the total flow rate determine the residence time.
-
Back-Pressure Regulator (BPR): A device that maintains a set pressure within the system, allowing for heating of solvents above their atmospheric boiling points.[12]
-
Collection Vessel: A flask or vial to collect the product stream.
2.2. Workflow Diagram
The logical flow from reagent preparation to product collection is a foundational concept.
Caption: Schematic of the two-stage continuous flow system for pyrazole synthesis. [4]
3.3. Detailed Protocol
Reagent Preparation:
-
Solution A: Prepare a solution of the desired acetophenone (e.g., 0.6 M) and DMADMF (2 equivalents, 1.2 M) in anhydrous DMF.
-
Solution B: Prepare a solution of hydrazine hydrate (3 equivalents, 1.8 M) in anhydrous DMF.
System Operation:
-
Setup: Assemble the flow system as shown in the diagram above, connecting a 5 mL stainless-steel coil (Reactor 1) and a 2 mL glass mixer-chip (Reactor 2) in series. [4]2. Pre-heating: Set the heater for Reactor 1 to 170 °C and the heater for Reactor 2 to 150 °C.
-
Pressurization: Set the back-pressure regulator to 100 psi.
-
Solvent Prime: Pump the solvent (DMF) through both lines at 0.5 mL/min to fill the system and allow it to reach thermal equilibrium.
-
Initiate Reaction: Switch the pump inlets from the solvent to the reagent solutions (Solution A and Solution B).
-
Pump Solution A at 0.5 mL/min into Reactor 1.
-
Pump Solution B at 0.5 mL/min to the T-Mixer, where it will combine with the effluent from Reactor 1. [4]6. Calculate Residence Times:
-
Reactor 1: The flow rate is 0.5 mL/min into a 5 mL volume. Residence Time = 5 mL / 0.5 mL/min = 10 minutes . [4] * Reactor 2: The total flow rate entering is 0.5 mL/min (from R1) + 0.5 mL/min (from Pump B) = 1.0 mL/min. Residence Time = 2 mL / 1.0 mL/min = 2 minutes . [4]7. Steady State & Collection: Allow the system to run for at least 1.5 to 2 total reactor volumes (approx. 15-20 minutes) to reach a steady state. Begin collecting the product stream.
-
-
Work-up: The collected DMF solution is typically subjected to aqueous work-up and extraction, followed by standard purification techniques like column chromatography.
3.4. Representative Data
The following table summarizes results for various substituted acetophenones using this method. [4]
| Starting Acetophenone | Concentration (M) | Yield (%) | Throughput (mg/h) |
|---|---|---|---|
| Acetophenone | 0.624 | 91 | 685 |
| 4'-Methoxyacetophenone | 0.543 | 95 | 698 |
| 4'-Chloroacetophenone | 0.543 | 85 | 664 |
| 4'-Nitroacetophenone | 0.543 | 78 | 680 |
Data synthesized from GalChimia Technical Note. [4]
Protocol 2: Multi-step Flow Synthesis via in situ Diazotization
A significant advantage of flow chemistry is the ability to safely generate and consume hazardous intermediates in a "just-in-time" fashion. [7]This protocol, based on work by Poh et al., describes a four-step sequence starting from anilines, where unstable diazonium salts and hydrazines are never isolated. [6]
4.1. Rationale and Design
This advanced protocol demonstrates the power of telescoping multiple synthetic steps, including those involving hazardous reagents.
-
Diazotization (Step 1): Aniline is reacted with an aqueous solution of NaNO₂ and HCl at low temperature (0-10 °C) to form the diazonium salt. A cooled reactor is essential.
-
Reduction (Step 2): The diazonium salt stream is immediately mixed with a reducing agent. This protocol highlights a green chemistry approach by using Vitamin C for a metal-free reduction. [6][7]* Hydrolysis & Cyclo-condensation (Steps 3 & 4): The resulting hydrazine is then reacted in-line with a 1,3-dicarbonyl compound in a heated reactor to form the pyrazole.
The continuous nature of the process avoids the isolation, storage, and handling of potentially explosive diazonium salts and toxic hydrazines. [7]
4.2. Detailed Protocol
Reagent Preparation:
-
Solution A (Aniline): Aniline derivative in Acetonitrile/Water.
-
Solution B (Nitrite): Sodium nitrite in Water.
-
Solution C (Reductant): Vitamin C in Water.
-
Solution D (Dione): 1,3-dicarbonyl compound and acid in Acetonitrile/Water.
System Operation:
-
Setup: A multi-pump, multi-reactor system is required.
-
Reactor 1 (Diazotization): A PFA tubing coil (e.g., 1 mL) in an ice bath (0-10 °C).
-
Reactor 2 (Reduction): A second PFA tubing coil (e.g., 2 mL) at room temperature.
-
Reactor 3 (Cyclization): A heated PFA or stainless steel coil (e.g., 5 mL) at >100 °C.
-
-
Initiate Flow:
-
Streams A and B are mixed in a T-piece and enter Reactor 1 (residence time ~1 min).
-
The effluent from Reactor 1 is mixed with Stream C and enters Reactor 2 (residence time ~2 min).
-
The effluent from Reactor 2 is mixed with Stream D and enters the heated Reactor 3 (residence time ~5-10 min).
-
-
Steady State & Collection: Once the system reaches a steady state, the product stream is collected from the outlet of the back-pressure regulator.
-
Work-up: The collected stream is typically neutralized, extracted with an organic solvent, and purified.
This method provides a safe and scalable route to N-arylated pyrazoles from readily available anilines, achieving yields in the range of 51-76% for the overall four-step process. [6]
Conclusion and Future Outlook
Continuous flow chemistry offers a transformative platform for the synthesis of pyrazoles. [9]The protocols detailed in this note demonstrate clear advantages over traditional batch methods, including superior process safety, rapid optimization, and enhanced control over reaction parameters. [1][8]By enabling the safe use of hazardous intermediates and telescoping multiple reaction steps, flow chemistry opens new avenues for the efficient and scalable production of complex pyrazole libraries for drug discovery and materials science. As the technology matures, the integration of in-line analysis and automated optimization will further accelerate the discovery and development of novel pyrazole-containing molecules. [13]
References
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link] [1][2][3][6]2. GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link] [4]3. Pinho e Melo, T. M. V. D., et al. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. [Link] [9]4. Schrecker, L., Dickhaut, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link] [5][13][14]5. Poh, J. J., et al. (2018). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Nature Communications. [Link] [7]6. Uniqsis. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. [Link] [15]7. Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. [Link] [12]8. NJ Bio, Inc. (n.d.). Flow Chemistry. [Link] [8]9. Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link] [11]10. ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. [Link] [16]11. Vega-Ramon, F., Schrecker, L., Hii, K. K., & Zhang, D. (n.d.). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. [Link] [17]12. Gutmann, B., et al. (n.d.). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. [Link] [18]13. Sharma, S. (Ed.). (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]
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Introduction: The Strategic Importance of 4-Iodopyrazoles in Modern Synthesis
An In-Depth Guide to Catalyst Selection for Cross-Coupling Reactions with 4-Iodopyrazoles
The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the pyrazole ring is therefore a critical endeavor for drug discovery and materials science. The introduction of an iodine atom at the C4-position creates a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, making 4-iodopyrazole an excellent electrophilic partner for a wide array of transformations.[2]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of catalyst selection for the most pivotal cross-coupling reactions involving 4-iodopyrazoles. We will move beyond simple procedural lists to explain the causality behind the choice of metal, ligand, base, and solvent, empowering you to optimize existing protocols and troubleshoot new synthetic challenges.
Core Challenge: The Dual Nature of the Pyrazole Ring
A key consideration when working with pyrazoles is the potential for the ring's nitrogen atoms to act as ligands, coordinating to the metal catalyst and inhibiting its activity.[2] This is particularly relevant for N-unsubstituted pyrazoles. A common and effective strategy to mitigate this is the installation of a protecting group on the pyrazole nitrogen, such as a Boc (tert-butyloxycarbonyl) or trityl group, which sterically hinders this unwanted coordination.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between 4-iodopyrazoles and organoboron compounds.[2][3] Its success hinges on a well-chosen palladium catalyst system.
Catalyst System Rationale
-
Palladium Source: The reaction is almost exclusively catalyzed by palladium. Common choices include Pd(OAc)₂ or a pre-formed Pd(0) source like Pd(PPh₃)₄.[3] The Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.
-
The Ligand's Decisive Role: The ligand is arguably the most critical component. For Suzuki couplings, bulky and electron-rich phosphine ligands are paramount.[4]
-
Electron-Richness: Facilitates the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond of the 4-iodopyrazole.[4][5]
-
Steric Bulk: Promotes the final reductive elimination step, releasing the coupled product and regenerating the Pd(0) catalyst.[5]
-
Recommended Ligands: Biaryl phosphine ligands such as SPhos and XPhos are highly effective, demonstrating broad functional group tolerance and high efficiency, even for sterically demanding substrates.[2][3]
-
-
Base and Solvent: The base is essential for the transmetalation step, activating the organoboron species. An aqueous mixture of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ with a solvent like 1,4-dioxane is a standard and effective choice.[2][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Summary: Suzuki-Miyaura Coupling Conditions
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 80-120 | Good-Excellent |
| 4-Iodo-1-tritylpyrazole | Vinylboronic ester | Pd(dppf)Cl₂ | K₃PO₄ | THF | 70 | High |
| 1-Methyl-4-iodopyrazole | Heteroarylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene / H₂O | 100 | Good |
Note: Yields are qualitative based on literature and can vary significantly with specific substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling[2]
-
Setup: To a sealed tube or Schlenk flask, add the 4-iodopyrazole derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the mixture to 80-120 °C for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig and Ullmann Amination: Crafting C-N Bonds
The formation of C-N bonds at the C4-position is crucial for synthesizing compounds with applications as kinase inhibitors (e.g., JAK inhibitors).[7] Both palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann reactions are powerful tools for this transformation.[8]
Catalyst System Rationale: Pd vs. Cu
The choice between Palladium and Copper is a critical decision point and depends heavily on the amine coupling partner.[7]
-
Palladium (Buchwald-Hartwig): This is the premier method for its broad substrate scope and exceptional functional group tolerance.[8] It is particularly effective for coupling 4-iodopyrazoles with amines lacking β-hydrogens (e.g., anilines, morpholine).[7][9] For amines that do possess β-hydrogens, the risk of a side reaction called β-hydride elimination increases, which can lead to low yields.[7]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. tBuDavePhos has been shown to be effective for these couplings.[10]
-
-
Copper (Ullmann Condensation): This classical, cost-effective method is often preferred for coupling with alkylamines that possess β-hydrogens .[7][8] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, making the conditions much milder than traditional Ullmann reactions.[8][11]
-
Ligands: N,N-chelating ligands like 1,10-phenanthroline are highly effective at stabilizing the copper catalyst and promoting the reaction.[11]
-
Data Summary: C-N Coupling Conditions
| Reaction | Amine Type | Catalyst System | Base | Solvent | Temp (°C) |
| Buchwald-Hartwig | Lacks β-hydrogens | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) |
| Ullmann | Alkylamine | CuI / 1,10-Phenanthroline | K₂CO₃ | Dioxane | 110 |
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination[10]
-
Setup: In a microwave vial, combine 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (20 mol%).
-
Reagents: Add potassium tert-butoxide (tBuOK, 2.0 equiv) and the amine (2.0 equiv).
-
Solvent: Add anhydrous xylene.
-
Reaction: Seal the vial and heat in a microwave reactor to 160 °C for 10-30 minutes.
-
Workup & Purification: Follow a standard aqueous workup and silica gel chromatography.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation[11]
-
Setup: To an oven-dried Schlenk flask, add the 4-iodopyrazole derivative (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagents: Add anhydrous dioxane and the amine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 110 °C in an oil bath for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct and efficient route to synthesize 4-alkynylpyrazoles by coupling 4-iodopyrazole with a terminal alkyne.[2]
Catalyst System Rationale
The Sonogashira reaction classically employs a dual catalytic system.[12][13]
-
Palladium Catalyst: A Pd(0) species, often generated from Pd(PPh₃)₂Cl₂, performs the oxidative addition with the 4-iodopyrazole.[2]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI , acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall catalytic cycle.[13]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and as the solvent for the reaction.[2]
Protocol: General Procedure for Sonogashira Coupling[2]
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and wash the solid with fresh solvent (e.g., ethyl acetate).
-
Purification: Remove the solvent from the filtrate under reduced pressure and purify the residue by column chromatography.
C-O Coupling: Synthesizing Pyrazolyl Ethers
The synthesis of 4-alkoxy or 4-aryloxypyrazoles can be achieved via a copper-catalyzed Ullmann-type C-O coupling reaction.[14]
Catalyst System Rationale
This transformation is effectively catalyzed by a copper(I) iodide system, often enhanced by microwave irradiation to reduce reaction times and improve yields.[11][14]
-
Catalyst: CuI (20 mol%) is a highly effective catalyst for this coupling.[14]
-
Ligand: A substituted phenanthroline ligand, 3,4,7,8-tetramethyl-1,10-phenanthroline , is optimal for promoting the C-O bond formation.[14]
-
Base: A strong base like potassium tert-butoxide (tBuOK) is required to deprotonate the alcohol coupling partner.[14]
-
Conditions: Microwave irradiation at elevated temperatures (e.g., 130 °C) for a short duration (e.g., 1 hour) provides excellent results. The alcohol often serves as the solvent.[14]
Protocol: Microwave-Assisted CuI-Catalyzed O-Arylation[11][14]
-
Setup: In a microwave reaction vial, combine the 4-iodopyrazole derivative (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).
-
Reagents: Add the desired alcohol (typically used as the solvent, 2-3 mL) and potassium tert-butoxide (tBuOK, 2.0 equiv).
-
Reaction: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at 130 °C for 1 hour with stirring.
-
Workup: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, concentrate, and purify the residue by column chromatography.
Decision-Making Workflow for Catalyst Selection
To assist in navigating these choices, the following flowchart provides a logical path for selecting an appropriate catalytic system.
Caption: Catalyst selection flowchart for 4-iodopyrazole cross-coupling.
References
- Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Benchchem.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
- Synthesis of functionalized pyrazoles via copper-catalyzed C-N dehydrogenative cross-coupling for prostate cancer therapy by inhibiting tubulin polymerization. Morressier.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. ResearchGate. Available at: [Link]
-
Synthesis of Functionalized Pyrazoles via Vanadium-Catalyzed C–N Dehydrogenative Cross-Coupling and Fluorescence Switch-On Sen. ACS Publications. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed. Available at: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH). Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. Available at: [Link]
-
Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship.org. Available at: [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Benchchem.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
- Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol. Benchchem.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health (NIH). Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. National Institutes of Health (NIH). Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. Available at: [Link]
-
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. Available at: [Link]
-
(PDF) Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Synthesis of Novel Agrochemicals from Halogenated Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating potent and selective fungicides, herbicides, and insecticides.[1] The introduction of halogen atoms, particularly fluorine, into the pyrazole structure can significantly enhance the biological activity and metabolic stability of these compounds. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel agrochemicals based on halogenated pyrazoles, with a focus on the widely used 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.
The significance of this chemical class is underscored by the commercial success of numerous pyrazole carboxamide fungicides, which act as succinate dehydrogenase inhibitors (SDHI).[1] These compounds disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control.[2] This guide will detail the synthesis of a key precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, and its subsequent use in the synthesis of a Bixafen analogue, a representative SDHI fungicide.
Core Synthesis Strategy: Building the Halogenated Pyrazole Framework
The general approach to synthesizing pyrazole-based agrochemicals involves a modular strategy. First, a functionalized pyrazole core is constructed, which is then coupled with a carefully selected amine or other reactive partner to generate the final active ingredient. A pivotal intermediate in the synthesis of many modern fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[1]
The Importance of the Difluoromethyl Group
The difluoromethyl (-CHF₂) group at the 3-position of the pyrazole ring is a critical pharmacophore in many successful SDHI fungicides.[1] This group enhances the binding affinity of the molecule to the target enzyme, succinate dehydrogenase, thereby increasing its fungicidal efficacy.[3] Furthermore, the fluorine atoms can improve the metabolic stability of the compound, leading to longer-lasting disease control in the field.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines a common route to this key intermediate, starting from ethyl difluoroacetoacetate.
Caption: Synthetic workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Ethyl difluoroacetoacetate | 352-24-9 | 166.11 g/mol | 1.0 eq |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 1.2 eq |
| Acetic anhydride | 108-24-7 | 102.09 g/mol | 2.0 eq |
| Methyl hydrazine | 60-34-4 | 46.07 g/mol | 1.1 eq |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 2.5 eq |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Solvent |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 g/mol | Solvent |
Procedure:
-
Step 1: Synthesis of Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl difluoroacetoacetate (1.0 eq) and acetic anhydride (2.0 eq).
-
Slowly add triethyl orthoformate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude intermediate.
Rationale: This step creates a key intermediate with the necessary functionality for the subsequent cyclization. Acetic anhydride acts as both a solvent and a catalyst for this condensation reaction.
-
-
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
Dissolve the crude product from Step 1 in ethanol.
-
Cool the solution in an ice bath and slowly add methyl hydrazine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. The resulting residue contains a mixture of pyrazole isomers. The desired isomer is typically the major product and can be purified by column chromatography or used directly in the next step.[1]
Rationale: This is a classic Knorr-type pyrazole synthesis where the hydrazine derivative reacts with the 1,3-dicarbonyl equivalent to form the pyrazole ring. The use of methyl hydrazine introduces the N-methyl group, which is a common feature in many active pyrazole agrochemicals.
-
-
Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid.
-
Dissolve the crude pyrazole ester from Step 2 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]
Rationale: Saponification of the ethyl ester with sodium hydroxide followed by acidification is a standard and efficient method to obtain the corresponding carboxylic acid, which is the direct precursor for the next activation step.
-
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride
This protocol describes the activation of the carboxylic acid to the more reactive acyl chloride, a key step for the subsequent amide bond formation.
Caption: Conversion of the carboxylic acid to the acyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 176.11 g/mol | 1.0 eq |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.5-2.0 eq |
| Toluene or Dichloromethane (DCM) | 108-88-3 or 75-09-2 | 92.14 or 84.93 g/mol | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Catalytic amount |
Procedure:
-
Step 1: Acyl Chloride Formation.
-
To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.[3]
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier-Haack type intermediate, increasing the reactivity of the system. The resulting acyl chloride is a highly reactive electrophile, ideal for the subsequent amide coupling reaction.
-
Protocol 3: Synthesis of a Novel Bixafen Analogue
This protocol details the final amide coupling step to produce a novel agrochemical, using the previously synthesized acyl chloride and a substituted aniline. Bixafen itself is N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. For this protocol, we will use a commercially available aniline to demonstrate the general procedure.
Caption: Amide coupling to form the final agrochemical.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | 194.57 g/mol | 1.0 eq |
| 2-Amino-3',4'-dichlorobiphenyl | (Example) | (Example) | 1.0 eq |
| Pyridine or Triethylamine | 110-86-1 or 121-44-8 | 79.10 or 101.19 g/mol | 1.2 eq |
| Acetonitrile or Dichloromethane (DCM) | 75-05-8 or 75-09-2 | 41.05 or 84.93 g/mol | Solvent |
Procedure:
-
Step 1: Amide Coupling.
-
Dissolve the substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like acetonitrile or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure novel pyrazole carboxamide.
Rationale: The amide bond is formed by the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can influence the reaction rate and selectivity.
-
Structure-Activity Relationships (SAR) of Halogenated Pyrazole Agrochemicals
The biological activity of pyrazole-based agrochemicals is highly dependent on the substitution pattern on both the pyrazole and the aniline (or other coupled) moieties.
-
Halogenation on the Pyrazole Ring: As previously mentioned, the difluoromethyl group at the 3-position is crucial for high fungicidal activity in SDHIs.[1] Other halogen substitutions on the pyrazole ring can also modulate activity.
-
Substitution on the Amine Moiety: The nature and position of substituents on the aniline ring are critical for determining the spectrum of activity and potency. For instance, in many SDHI fungicides, a biphenyl or a substituted phenyl group is present. Halogen atoms on this part of the molecule also play a significant role in binding to the target enzyme and influencing the physicochemical properties of the compound, such as its lipophilicity and systemic movement in plants.[5]
Mechanism of Action: A Deeper Look
Succinate Dehydrogenase Inhibitors (SDHIs)
The majority of pyrazole carboxamide fungicides, including Bixafen and Fluxapyroxad, act as SDHIs.[2][6] Succinate dehydrogenase (also known as complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these fungicides block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[7][8]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Some pyrazole-based compounds are potent herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in bleaching of the plant tissues and eventual death.
Characterization of Synthesized Compounds
The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
Conclusion
The synthesis of novel agrochemicals from halogenated pyrazoles is a dynamic and fruitful area of research. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize new, effective crop protection agents. By understanding the key synthetic transformations, the rationale behind the choice of reagents and conditions, and the structure-activity relationships, scientists can continue to innovate and develop the next generation of pyrazole-based agrochemicals.
References
-
Zhou, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]
-
Li, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Semantic Scholar (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. [Link]
-
Li, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Wang, G., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Pest Management Science. [Link]
-
Eureka (2021). Synthesis method of fluxapyroxad based on Suzuki reaction. Patsnap. [Link]
-
AERU (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. [Link]
-
Li, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
- CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Zhang, Y., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]
-
Wikipedia (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]
-
Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]
-
ResearchGate (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]
-
Li, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]
-
Lee, J., et al. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. National Institutes of Health. [Link]
-
ResearchGate (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
Molbase (n.d.). Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-5-(2-tetrahydrofuroyl)-amino-pyrazole. [Link]
-
Royal Society of Chemistry (2024). Green Chemistry. [Link]
-
Wang, Y., et al. (2021). Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. PubMed. [Link]
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- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions of Iodopyrazoles
Welcome to the technical support center dedicated to the nuances of Sonogashira cross-coupling reactions, with a specific focus on optimizing catalyst loading for iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, reproducibility, and scalability of their synthetic routes. Here, we will move beyond standard protocols to explore the underlying principles that govern these powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Sonogashira reaction with an iodopyrazole?
A1: For initial explorations with iodopyrazoles, a palladium catalyst loading of 1-5 mol% is a common starting point, often in conjunction with a copper(I) co-catalyst at a 1:2 Pd:Cu ratio.[1] However, the goal of optimization is to significantly reduce this loading. For many substrates, catalyst concentrations as low as 0.025-0.25 mol% have been achieved with high yields.[2]
Q2: My reaction is sluggish or stalls completely. Should I just increase the catalyst loading?
A2: While increasing the catalyst can sometimes force a reaction to completion, it is often a sign of underlying issues such as poor reagent quality, catalyst inhibition, or suboptimal reaction conditions.[3] Simply increasing the palladium loading can lead to increased side products and complicates purification. Before increasing the catalyst, it is crucial to systematically evaluate other reaction parameters.
Q3: I'm observing significant alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[4][5] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[3] Switching to a copper-free Sonogashira protocol can also eliminate this side product.[4]
Q4: Can the pyrazole ring itself interfere with the catalyst?
A4: Yes, N-heterocycles like pyrazoles can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often promote the desired catalytic activity.[3][6]
Troubleshooting Guide: From Low Yields to Optimized Loadings
Scenario 1: Low to No Product Conversion
Low or nonexistent yield is a common starting point for troubleshooting. A systematic approach is key to identifying the root cause.
Initial Checks:
-
Catalyst Integrity: Has your palladium catalyst decomposed? The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition, often caused by exposure to oxygen.[5] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[4]
-
Reagent Purity: Impurities in the iodopyrazole, alkyne, solvent, or base can poison the catalyst.[5] Ensure all reagents are of high purity. The amine base is particularly susceptible to oxidation and may need to be distilled before use.[3]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[5] It is critical to degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
Logical Troubleshooting Flow:
Caption: Troubleshooting Decision Tree for Low Conversion.
Scenario 2: Optimizing Catalyst Loading
Once you have a reproducible, high-yielding reaction, the next step is to minimize the catalyst loading. This not only reduces cost but can also simplify purification.
Key Parameters for Optimization:
| Parameter | Typical Range | Considerations for Iodopyrazoles |
| Pd Catalyst Loading | 0.01 - 5 mol% | Start at 1 mol% and incrementally decrease. Iodides are highly reactive, often allowing for very low loadings (<0.1 mol%).[6][7] |
| Cu(I) Co-catalyst | 0 - 10 mol% | Essential for the traditional Sonogashira mechanism but can be omitted in "copper-free" protocols to avoid Glaser coupling.[4][8] |
| Ligand | 1-4 eq. per Pd | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHC ligands are often beneficial for heteroaromatic substrates.[3][6] |
| Base | 2 - 5 eq. | Triethylamine is common, but for challenging substrates, stronger bases like DBU or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.[7][9] |
| Solvent | N/A | Amine bases can often serve as the solvent.[9] Otherwise, DMF, THF, or toluene are common choices.[7][10] |
| Temperature | Room Temp - 120 °C | Iodopyrazoles are generally reactive and may proceed at room temperature or with gentle heating (50-80 °C).[2][10] |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Iodopyrazole
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.01-0.05 eq.), and CuI (0.02-0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the iodopyrazole (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 eq.), and a suitable ligand (e.g., SPhos, 0.02-0.04 eq.) to a Schlenk tube.
-
Base and Solvent Addition: Add an inorganic base (e.g., K₂CO₃, 2.0 eq.) and degassed solvent (e.g., acetonitrile or 1,4-dioxane).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C), monitoring its progress.
-
Work-up and Purification: Follow the same procedure as for the general protocol.
The Sonogashira Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- Benchchem. Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
- Walter, P. E. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Benchchem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- ResearchGate. Optimisation of the catalyst loading for the Sonogashira reaction a.
- YouTube. Sonogashira cross-coupling reaction.
- Reddit. Sonogashira troubleshooting help needed.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Reddit. Struggling to make a sonogashira coupling reaction happen.
- ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
- Benchchem. Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- ResearchGate. What is the best procedure for Sonogashira coupling?.
- Benchchem. Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
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Technical Support Center: Optimizing Heck Reactions with 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve yields and overcome common challenges in Heck reactions involving the versatile building block, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. The unique electronic and steric properties of this substrate necessitate a carefully optimized approach to achieve successful C-C bond formation.
Understanding the Challenges
The Heck reaction with 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole presents a unique set of challenges primarily due to the electronic nature of the pyrazole ring and the difluoromethyl group. Pyrazoles are π-electron excessive five-membered nitrogen heterocycles, which can influence their interaction with the palladium catalyst.[1] The strong electron-withdrawing nature of the difluoromethyl group can further impact the reactivity of the C-I bond. Additionally, coordination of the pyrazole nitrogen to the palladium center can sometimes lead to catalyst inhibition or poisoning.[2]
A successful Heck reaction hinges on a delicate balance of several factors: the choice of palladium source, the ligand, the base, the solvent, and the reaction temperature. This guide will walk you through a logical, step-by-step process to diagnose and resolve issues you may encounter in your experiments.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of byproducts are common hurdles in Heck reactions. The following table outlines potential problems, their probable causes, and scientifically-grounded solutions to get your reaction back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is being deactivated. Oxygen can poison the catalyst.[3][4] 2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient and sterically hindered substrate. 3. Incorrect Base: The base may be too weak to facilitate the regeneration of the Pd(0) catalyst.[5] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Ensure Inert Atmosphere: Thoroughly degas your solvent and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen).[3] 2. Screen Ligands: For iodo-pyrazoles, consider ligands like tri(o-tolyl)phosphine, P(OEt)3, or sterically bulky phosphine ligands.[6] For challenging heteroaryl halides, bulky P,P=O ligands have also shown success.[2] 3. Select a Stronger Base: Use a stronger base like K₂CO₃, Cs₂CO₃, or an organic amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[7] 4. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Common solvents for Heck reactions like DMF and NMP allow for higher temperatures.[5] |
| Formation of Palladium Black | 1. Catalyst Agglomeration: The active Pd(0) catalyst is unstable and aggregates into inactive palladium black, especially at high temperatures or with insufficient ligand.[8] | 1. Increase Ligand to Palladium Ratio: A higher ligand concentration can stabilize the Pd(0) species. A typical ratio is 1:1 to 4:1.[3] 2. Use a Pre-catalyst: Employ a more stable palladium pre-catalyst like Pd(OAc)₂ or a palladacycle.[5] 3. Jeffery Conditions: The addition of a tetraalkylammonium salt (e.g., TBAB) can help stabilize the catalyst.[8] |
| Byproduct Formation (e.g., Homocoupling) | 1. Slow Cross-Coupling: If the desired Heck reaction is slow, the homocoupling of the aryl halide can become a competing side reaction, especially at high temperatures.[8] | 1. Optimize Ligand and Temperature: A more effective ligand can accelerate the desired cross-coupling. Lowering the temperature may also reduce the rate of homocoupling.[8] |
| Poor Regioselectivity | 1. Electronic and Steric Factors: The regioselectivity of the alkene insertion into the Pd-C bond is influenced by both electronic and steric factors of the alkene and the aryl halide.[9] | 1. Choice of Ligand: Bidentate phosphine ligands can sometimes improve regioselectivity.[9] 2. Alkene Choice: Electron-withdrawing groups on the alkene generally favor addition of the aryl group to the β-position.[7] |
Experimental Workflow for Optimization
A systematic approach is crucial when optimizing a challenging Heck reaction. The following workflow, represented as a DOT graph, outlines a logical progression for screening and refining your reaction conditions.
Caption: A stepwise workflow for optimizing the Heck reaction of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole not working, even with standard conditions?
Standard Heck conditions, often developed for simpler aryl halides, may not be robust enough for this substrate. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] The electron-withdrawing difluoromethyl group also deactivates the pyrazole ring, making oxidative addition more challenging. A systematic optimization of the ligand, base, and temperature is often necessary.
Q2: What is the best palladium catalyst to use for this reaction?
While Pd(PPh₃)₄ is a common starting point, Pd(OAc)₂ is often more effective as a pre-catalyst because it is more stable and is reduced in situ to the active Pd(0) species.[5][9] For particularly challenging couplings, using a palladacycle catalyst could also be beneficial due to its higher stability and activity.[5]
Q3: How do I choose the right ligand?
Ligand choice is critical. For heteroaryl halides, sterically bulky and electron-rich phosphine ligands are often required to promote the desired reactivity and prevent catalyst deactivation.[2] A study on 4-iodo-1H-pyrazoles found that P(OEt)₃ was a suitable ligand.[6] It is recommended to screen a variety of ligands, including monodentate phosphines like P(o-tol)₃ and P(t-Bu)₃, as well as bidentate ligands if regioselectivity is an issue.
Q4: What is the role of the base in the Heck reaction, and which one should I use?
The base is essential for regenerating the Pd(0) catalyst at the end of the catalytic cycle by neutralizing the HX (in this case, HI) that is formed.[7][10] For iodo-pyrazoles, inorganic bases like K₂CO₃ or organic amine bases such as triethylamine (Et₃N) are commonly used.[6] If you are experiencing low yields, switching to a stronger or more sterically hindered base like Cs₂CO₃ or DIPEA may be beneficial.
Q5: Can I run this reaction without a phosphine ligand?
While "ligandless" Heck reactions are possible, they often require higher temperatures and may be more prone to catalyst decomposition (formation of palladium black).[8] For a challenging substrate like 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a ligand is highly recommended to stabilize the catalyst and promote efficient coupling.
Generalized Experimental Protocol
This protocol provides a starting point for the Heck reaction with 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. It is intended to be adapted and optimized based on the specific alkene coupling partner and the troubleshooting guide above. A similar protocol has been used for the Suzuki coupling of a related iodo-pyrazole.[11]
Materials:
-
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
-
Alkene (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(OEt)₃, 4-10 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 eq), the palladium pre-catalyst, and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the alkene.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
References
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. Retrieved from [Link]
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of aryl halides and heteroaryl halides catalyzed by Pd(II). Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
VUT DigiResearch. (n.d.). Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction. Retrieved from [Link]
-
HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Retrieved from [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved from [Link]
-
HETEROCYCLES. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
MDPI. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]
-
NIH. (n.d.). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]
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Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyrazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet sometimes sensitive C-N cross-coupling reaction. As N-heterocycles, pyrazoles introduce unique challenges compared to standard aniline or alkylamine couplings. This resource provides in-depth, mechanistically-grounded answers to common problems, helping you to diagnose issues and rationally design successful reaction conditions.
Introduction: The Unique Challenges of Pyrazoles
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C(aryl)-N bonds with remarkable efficiency.[1][2] However, when working with pyrazole substrates, either as the amine nucleophile (N-arylation) or as a halo-heterocycle for amination (C-amination), their inherent properties can complicate the catalytic cycle. Key challenges include:
-
Competitive Catalyst Binding: Pyrazoles are N-heterocycles. The lone pair on the second nitrogen atom (N2) can coordinate to the palladium center, acting as a competitive inhibitor and sequestering the active catalyst.
-
Substrate Basicity and pKa: The acidity of the pyrazole N-H (for N-arylation) or the basicity of the amine coupling partner must be carefully matched with the reaction base to ensure efficient deprotonation without promoting side reactions or substrate degradation.
-
Steric Hindrance: Bulky substituents on either the pyrazole ring or the coupling partner can significantly impact the rates of oxidative addition or reductive elimination.
This guide will address these issues in a practical, question-and-answer format, providing not just solutions, but the chemical reasoning behind them.
Troubleshooting Guide & FAQs
Section 1: Catalyst System & Reaction Initiation
Question: My reaction shows no conversion, and I recover only starting materials. What is the most likely cause?
Answer: A complete lack of reactivity typically points to a failure in generating the active Pd(0) catalyst or immediate catalyst poisoning.
-
Cause 1: Inefficient Pd(0) Generation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][4] This reduction is often performed by the phosphine ligand or the amine substrate itself.[5] However, some amines, particularly those without β-hydrogens like certain anilines or N-heterocycles, are poor reductants.[5]
-
Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern, air-stable Pd(II) precatalyst (e.g., a G3 or G4 palladacycle precatalyst).[5][6] These precatalysts are designed for reliable and rapid generation of the active monoligated Pd(0) species upon exposure to a base, bypassing uncertain reduction steps.[5]
-
-
Cause 2: Catalyst Poisoning by Pyrazole: The N2 lone pair of the pyrazole can bind strongly to the Pd center, effectively acting as a poison. This is especially problematic at the start of the reaction when catalyst concentration is low.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like those developed by Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig create a sterically congested coordination sphere around the palladium.[6][7] This steric hindrance disfavors the binding of the pyrazole's N2 atom while still allowing the productive coordination of the amine/amide nucleophile and facilitating the key steps of the catalytic cycle.[5]
-
-
Cause 3: Poor Reagent Quality: Ensure your solvent is anhydrous and degassed, your base is fresh and not hydrated, and your phosphine ligand has not been oxidized.
-
Protocol: Set up reactions under an inert atmosphere (Argon or Nitrogen). Use freshly dried and degassed solvents. If using a strong alkoxide base like NaOtBu, ensure it is from a freshly opened bottle or has been stored properly in a desiccator.
-
Question: My reaction starts but stalls at low-to-moderate conversion (e.g., 20-50%). What's happening?
Answer: Stalled reactions often indicate catalyst deactivation during the catalytic cycle or an unproductive equilibrium.
-
Cause 1: Catalyst Deactivation via Dimer Formation: With aryl iodides, the generated iodide anion can bridge two palladium centers, forming unreactive [LPd(μ-I)]₂ dimers that precipitate from solution, effectively removing the catalyst from the cycle.[4] While the general reactivity order for oxidative addition is I > Br > OTf > Cl, this deactivation pathway can make aryl iodides challenging substrates in some Buchwald-Hartwig reactions.[3][8]
-
Solution:
-
Change Solvent: Toluene is often preferred over ethereal solvents like dioxane for aryl iodide couplings because the resulting iodide salts are less soluble, reducing the concentration of free iodide in solution.[4]
-
Use Bidentate Ligands: Chelating ligands like BINAP or DPPF can sometimes prevent dimer formation and maintain catalyst activity.[9]
-
-
-
Cause 2: Insufficient Base Strength or Solubility: The base must be strong enough to deprotonate the amine (or pyrazole N-H) after it coordinates to the palladium center. If the base is too weak or insoluble, this step becomes the rate-limiting bottleneck.[3]
-
Solution:
-
Stronger Base: For many N-heterocycles, a strong base like NaOtBu or LHMDS is required.[3]
-
Soluble Weaker Base: If your substrate is base-sensitive, consider a weaker but more soluble base like Cs₂CO₃ or K₃PO₄.[3] Cs₂CO₃ is often effective due to its good solubility in common organic solvents.[3]
-
Solvent Choice: The choice of solvent can influence the efficacy of the base. For example, carbonate and phosphate bases often show better performance in polar aprotic solvents like dioxane or THF.
-
-
Section 2: Side Reactions & Product Distribution
Question: I am observing a significant amount of hydrodehalogenation (replacement of the halide with -H) on my electrophile. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[9] It arises from a β-hydride elimination pathway from the palladium amido intermediate.[9]
-
Solution 1: Use Bulkier Ligands: The most effective strategy is to use bulky phosphine ligands (e.g., tBuXPhos, BrettPhos).[4] These ligands promote a three-coordinate palladium intermediate that favors the desired reductive elimination over the β-hydride elimination pathway.[9] The steric bulk accelerates the C-N bond-forming step, which outcompetes the side reaction.
-
Solution 2: Modify the Base/Solvent System: Strong, non-coordinating bases like LHMDS can sometimes favor the desired coupling. In some cases, switching to a weaker base like K₃PO₄ can suppress hydrodehalogenation, albeit potentially at the cost of reaction rate.
-
Solution 3: Consider Copper Catalysis: For N-arylation of pyrazoles, copper-catalyzed Ullmann-type couplings are a viable alternative and are often less prone to hydrodehalogenation.[10][11] Modern protocols use diamine ligands with CuI and can proceed under milder conditions than traditional Ullmann reactions.[10][11]
Question: I am attempting an N-arylation of an unprotected 4-halopyrazole, and my starting material is consumed, but I can't isolate the product. What is happening?
Answer: This is a classic case of unproductive polymerization. The unprotected pyrazole has both a nucleophilic N-H site and an electrophilic C-X site.
-
Cause: Under the reaction conditions, the pyrazole can react with itself. One molecule acts as the amine nucleophile, and another acts as the aryl halide electrophile, leading to oligomers or polymers.[12]
-
Solution: The pyrazole N-H must be protected before attempting the C-N coupling at the C4 position. Common protecting groups include trityl (Tr) or Boc, which can be removed after the coupling is complete. A recent study specifically highlights the use of a trityl group for successful C4-amination of halopyrazoles.[13][14]
-
Section 3: Optimizing Reaction Conditions
Question: How do I choose the right ligand and base for my specific pyrazole coupling?
Answer: The optimal ligand and base depend on the electronic and steric properties of your specific substrates. The following tables provide a general guide.
Table 1: Ligand Selection Guide for Pyrazole Aminations
| Ligand | Key Features | Best For... | Rationale |
| XPhos | Bulky, electron-rich biaryl phosphine | General purpose, good for aryl chlorides and electron-poor N-heterocycles. | Promotes fast oxidative addition and reductive elimination, often overcoming catalyst inhibition.[15] |
| RuPhos | Less bulky than XPhos | Secondary amines, sterically hindered substrates. | Provides a good balance of steric bulk and accessibility to the metal center.[4] |
| BrettPhos | Very bulky, electron-rich | Primary amines, challenging N-heterocycles, suppressing hydrodehalogenation. | Its significant bulk strongly favors reductive elimination over β-hydride elimination.[4] |
| tBuBrettPhos | Extremely bulky | N-arylation of pyrazoles with aryl triflates. | Shown to be highly effective for coupling pyrazoles with less reactive electrophiles.[16] |
| Xantphos | Bidentate, large bite angle | Can be effective with soluble organic bases (e.g., DBU).[17][18] | The defined geometry can stabilize the catalyst and is amenable to alternative, homogeneous base systems.[17][18] |
Table 2: Base & Solvent Compatibility
| Base | pKaH (approx.) | Common Solvents | Use Case & Considerations |
| NaOtBu | 19 | Toluene, Dioxane, THF | "Gold standard" strong base. Not compatible with base-sensitive groups like esters.[3][4] |
| LHMDS | 26 | THF, Toluene | Very strong, non-nucleophilic. Good for substrates with acidic protons where OtBu might act as a nucleophile. |
| K₃PO₄ | 12.3 | Dioxane, DMF, Toluene | Weaker, inorganic base. Good for base-sensitive substrates. Often requires higher temperatures. |
| Cs₂CO₃ | 10.3 | Dioxane, DMF, Toluene | Weaker base with excellent solubility.[3] Often a good first choice when screening milder conditions. |
| DBU | 13.5 | Toluene, MeCN | Soluble organic base. Can enable homogeneous reaction conditions, which is advantageous for flow chemistry.[17][18] |
Troubleshooting Workflow
Experimental Protocol: General Procedure for C-N Coupling of a Halo-Pyrazole
This protocol serves as a robust starting point for optimization.
Materials:
-
Halo-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.5-3 mol% if not using a precatalyst)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-pyrazole, base, palladium precatalyst, and any additional ligand (if used).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the specified time (monitor by TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
-
Vantourout, J. C., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis. [Link]
-
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wallace, D. J., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
-
Ligand design for cross-couplings: phosphines. OpenChemHub via YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters. [Link]
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Technical Support Center: Purification of Difluoromethylated Pyrazole Products
Welcome to the dedicated technical support center for the purification of difluoromethylated pyrazole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of difluoromethylated pyrazole products.
Issue 1: Product Degradation or Poor Recovery during Silica Gel Chromatography
Symptom: You observe significant loss of your difluoromethylated pyrazole product or the appearance of new, unexpected spots on your TLC analysis after column chromatography on silica gel.
Cause: Pyrazoles can interact with the acidic silanol groups on the surface of standard silica gel, which can lead to degradation or irreversible adsorption of the product.[1][2] This issue can be exacerbated by the presence of the electron-withdrawing difluoromethyl group, which can influence the electronic properties of the pyrazole ring.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% by volume).[1][2][3] This will cap the acidic silanol groups and minimize their interaction with your product.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[1][3]
-
Employ Reversed-Phase Chromatography: For more polar difluoromethylated pyrazoles, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be a highly effective alternative.[1]
-
Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica gel.[1]
Issue 2: Co-elution of Product with Impurities
Symptom: Your difluoromethylated pyrazole product co-elutes with a starting material or a byproduct during column chromatography, resulting in impure fractions.
Cause: The impurity and your product have very similar polarities, leading to poor separation on the column.
Solutions:
-
Optimize the Solvent System:
-
Fine-tune the Eluent Polarity: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).[4] Sometimes, a small change in the solvent ratio can significantly improve separation.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol in a dichloromethane/ethyl acetate system) can alter the selectivity of the separation.
-
-
Consider a Different Chromatographic Technique:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of fluorinated compounds and can offer different selectivity compared to HPLC.[5][6] It is particularly useful for separating chiral compounds.[6]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[1]
-
Issue 3: Product "Oils Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your difluoromethylated pyrazole product separates from the solvent as an oil.
Cause: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[7]
Solutions:
-
Slow Down the Cooling Process: Allow the hot solution to cool to room temperature as slowly as possible. Insulating the flask can help.[1] Once at room temperature, then proceed to cool it further in an ice bath.[7]
-
Adjust the Solvent System:
-
Increase the Amount of "Good" Solvent: Add more of the solvent in which your compound is more soluble to the hot solution to lower the saturation temperature.[7]
-
Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, and then allow it to cool slowly.[7]
-
-
Induce Crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[7]
-
Add a Seed Crystal: If you have a small amount of the pure solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1][7]
-
-
Pre-purify by Chromatography: If the crude product is very impure, a preliminary purification by flash chromatography to remove the impurities that hinder crystallization may be necessary.[1]
Issue 4: Residual Palladium Catalyst in the Final Product
Symptom: Your final difluoromethylated pyrazole product is contaminated with palladium, often indicated by a dark coloration or by analytical techniques like ICP-MS.
Cause: Many synthetic routes to pyrazoles employ palladium catalysts, which can be challenging to remove completely.[8] The nitrogen atoms in the pyrazole ring can act as ligands for palladium, leading to strong binding.[8]
Solutions:
-
Filtration through Celite®: While a simple first step, filtering the reaction mixture through a pad of Celite® can remove insoluble metallic palladium.[8][9]
-
Treatment with Scavengers: For soluble palladium species, treatment with a scavenger followed by filtration is effective. Common scavengers include:
-
Recrystallization: This can be an effective method for reducing palladium levels, though in some cases, it can concentrate the metal in the crystal lattice.[8]
-
Liquid-Liquid Extraction: In some cases, washing an organic solution of the product with an aqueous solution containing a chelating agent like EDTA can help remove palladium salts.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying difluoromethylated pyrazoles?
A1: The primary purification techniques for difluoromethylated pyrazoles are column chromatography and recrystallization.[1] The choice between these methods depends on the physical state of the compound, its purity, and the nature of the impurities. Liquid-liquid extraction is also a crucial step in the initial work-up to remove inorganic salts and highly polar or nonpolar impurities.[1]
Q2: How do I choose the best purification method for my difluoromethylated pyrazole?
A2: The optimal purification strategy depends on the specific characteristics of your compound and the impurities present.
-
For solid compounds with high initial purity (>90%), recrystallization is often the most efficient method to achieve high purity (>99%).[1]
-
For liquid compounds or solids with significant impurities or isomeric mixtures, column chromatography is generally the preferred method.[1]
-
For separating regioisomers, which often have similar physical properties, column chromatography is typically necessary.[1] The separation of isomeric mixtures of difluoromethylated pyrazoles can be a difficult problem.[11]
-
For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is required.[1][6]
Q3: Can I use non-chromatographic methods to purify my difluoromethylated pyrazole?
A3: Yes, several non-chromatographic methods can be effective:
-
Recrystallization: As mentioned, this is a powerful technique for purifying solid compounds.[7]
-
Acid-Base Extraction: If your difluoromethylated pyrazole has a basic nitrogen atom, you can use acid-base extraction.[3][12] Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product, which can be extracted back into an organic solvent.[12][13]
-
Distillation: For volatile liquid difluoromethylated pyrazoles, distillation can be an effective purification method. Fractional distillation under reduced pressure can be used to separate isomers with close boiling points.[11]
Q4: My difluoromethylated pyrazole is an oil. How can I purify it?
A4: Purifying oily products can be challenging.
-
Column Chromatography: This is the most common method for purifying oils.[4]
-
Conversion to a Solid Salt: If your compound has a basic site, you can treat it with an acid to form a solid salt, which can then be purified by recrystallization.[14][15] The purified salt can then be neutralized to regenerate the pure oily product.
-
Kugelrohr Distillation: For small quantities of high-boiling oils, Kugelrohr distillation can be a good option.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Difluoromethylated Pyrazoles
| Polarity of Compound | Stationary Phase | Recommended Eluent System (Starting Point) |
| Non-polar | Silica Gel | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) |
| Mid-polar | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
| Polar | Reversed-Phase C18 | Acetonitrile / Water or Methanol / Water |
| Basic/Acid Sensitive | Neutral Alumina | Hexanes / Ethyl Acetate |
Note: The optimal solvent system should always be determined by TLC analysis prior to performing column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.3.
-
Deactivation of Silica Gel: In a fume hood, weigh the required amount of silica gel into a beaker. Add the chosen eluent to create a slurry. Add triethylamine (0.5-1% of the total solvent volume) to the slurry and stir for 5-10 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry, ensuring no air bubbles are trapped.[1] Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude difluoromethylated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to obtain a dry, free-flowing powder for dry loading.[1][16] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[16]
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing your product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified difluoromethylated pyrazole.
Visualization
Decision-Making Workflow for Purification Strategy
The following diagram provides a logical workflow for selecting an appropriate purification strategy for your difluoromethylated pyrazole product.
Caption: Purification strategy selection flowchart.
References
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC). Selerity Technologies. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Supercritical Fluids and Fluorine Compounds. ResearchGate. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
- Method for purifying pyrazoles.
-
N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. [Link]
-
The acidic acylpyrazolones and acylisoxazolones extractants. ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Acid-Base Extractions. YouTube. [Link]
-
7 O Chem Column Chromatography (cc). YouTube. [Link]
-
Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. IJSREM. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
Fluorinated Heterocyclic Compounds. [Link]
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- 16. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Fluorinated Pyrazoles
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of fluorinated pyrazoles. The incorporation of fluorine or fluoroalkyl groups into the pyrazole scaffold is a cornerstone of modern medicinal and agricultural chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the unique electronic properties of fluorine introduce significant and often frustrating challenges in their synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting strategies and answers to frequently encountered questions. We will delve into the causality behind common experimental failures and provide robust protocols to overcome them.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of fluorinated pyrazoles in a question-and-answer format.
Problem 1: Poor Regioselectivity in Pyrazole Ring Formation
Question: My condensation reaction between an unsymmetrical fluorinated 1,3-dicarbonyl precursor and a substituted hydrazine is yielding a mixture of regioisomers that are difficult to separate. How can I control the reaction to favor the desired isomer?
Answer: This is one of the most prevalent challenges in fluorinated pyrazole synthesis.[4] The formation of regioisomeric mixtures stems from the two distinct electrophilic carbonyl carbons in the 1,3-dicarbonyl starting material, both of which can undergo initial nucleophilic attack by the substituted hydrazine. The strong electron-withdrawing nature of a trifluoromethyl (CF₃) group, for instance, significantly alters the reactivity of the adjacent carbonyl compared to the other carbonyl, yet often not enough to ensure complete selectivity under standard conditions (e.g., refluxing ethanol).[4]
Causality & The Mechanistic Rationale
The reaction proceeds via a condensation-cyclization mechanism. The initial attack of the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) of the hydrazine at one of the two carbonyls dictates the final substitution pattern. The electronic and steric environment around each carbonyl, as well as the reaction conditions, influences this initial step. In many cases, the thermodynamic and kinetic products are different, leading to complex mixtures.
Solution: Strategic Solvent Selection
Research has demonstrated that the solvent plays a critical role in directing regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve, and in some cases, reverse the regioselectivity.[4] These solvents, through their unique hydrogen-bonding capabilities and polarity, can stabilize specific transition states, thereby favoring one reaction pathway over the other.[4]
Table 1: Effect of Solvent on Regioisomeric Ratio for a Model Reaction (Data synthesized from trends reported in literature[4])
| Solvent | Temperature (°C) | Ratio (Desired Isomer : Undesired Isomer) | Typical Yield |
| Ethanol (EtOH) | Reflux | ~1 : 1.3 | Moderate |
| Methanol (MeOH) | Reflux | ~1 : 1.1 | Moderate |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | ~85 : 15 | Good to High |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >95 : 5 | Good to High |
Recommended Protocol for Improved Regioselectivity
-
Reagent Preparation: Dissolve the unsymmetrical fluorinated 1,3-dicarbonyl compound (1.0 equiv) in HFIP (approx. 0.2 M concentration).
-
Reaction Initiation: Add the substituted hydrazine (1.1 equiv) dropwise to the solution at room temperature while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often significantly faster than in ethanol, sometimes completing in under an hour.[4]
-
Work-up: Upon completion, remove the HFIP under reduced pressure (note: HFIP is volatile but has a higher boiling point than many common solvents).
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via flash column chromatography or recrystallization.
Problem 2: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm not forming any of the desired fluorinated pyrazole. What are the common causes and how can I troubleshoot this?
Answer: Low yields in these syntheses can be traced back to several factors, ranging from reagent stability to suboptimal reaction conditions.[5] Fluorinated starting materials can be sensitive, and some key reagents are notoriously unstable.
Troubleshooting Workflow
Key Areas to Investigate
-
Reagent Stability:
-
Trifluoromethylhydrazine (CF₃NHNH₂): This is a critical building block for many N-CF₃ pyrazoles. However, the free base is known to be unstable with a short half-life in solution.[6]
-
Solution: Use the more stable hydrochloride salt (CF₃NHNH₂·HCl) or generate the reagent in situ from a stable precursor, such as di-Boc trifluoromethylhydrazine, immediately before use.[5][6]
-
-
Purity of Starting Materials:
-
Fluorinated 1,3-dicarbonyls can contain residual acid or other impurities from their synthesis that can interfere with the cyclization.
-
Solution: Always ensure the purity of your starting materials before beginning the reaction. Re-purification by distillation, chromatography, or recrystallization may be necessary.[5]
-
-
Reaction Conditions:
-
Temperature: While many reactions are run at reflux, some fluorinated substrates or products may be thermally unstable. Conversely, some reactions require heating to overcome the activation energy.
-
Solution: If a standard reflux condition fails, attempt the reaction at room temperature or 0 °C, especially when using highly reactive solvents like HFIP. Monitor the reaction closely; if no conversion is observed, gradually increase the heat.[5]
-
pH: The reaction is often catalyzed by acid. If the reaction is sluggish, a catalytic amount of an acid like p-toluenesulfonic acid (TsOH·H₂O) or acetic acid can be beneficial.[6][7]
-
Problem 3: Challenges in Product Purification
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure fluorinated pyrazole. The isomers co-elute on my silica column, or the compound seems to degrade.
Answer: Purification is a common bottleneck. The polarity of fluorinated pyrazoles can be very similar to that of their regioisomers and certain side products, making chromatographic separation challenging.[4][8] Furthermore, some pyrazoles can be sensitive to the acidic nature of standard silica gel.[8]
Table 2: Purification Strategy Selection Guide
| Challenge | Primary Method | Secondary/Alternative | Key Considerations |
| Separating Regioisomers | Flash Column Chromatography | Preparative HPLC (Normal or Reversed-Phase) | Use a shallow solvent gradient and high-performance silica. HPLC may be required for baseline separation.[8] |
| Removing Polar Impurities | Flash Column Chromatography | Liquid-Liquid Extraction | Ensure thorough aqueous washes during workup before attempting chromatography. |
| Compound is Solid | Recrystallization | Flash Column Chromatography | Recrystallization is ideal for removing small amounts of impurities if a suitable solvent system can be found. |
| Degradation on Silica Gel | Neutralized Silica / Alumina Chromatography | Recrystallization or Preparative HPLC | Deactivate silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (~0.5%).[8] |
Protocol for Flash Chromatography of Fluorinated Pyrazoles
-
Adsorption: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2x the mass of the crude product). Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often provides superior resolution compared to liquid loading.[8]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column uniformly, ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the polarity of the eluent (a shallow gradient). Collect small fractions and analyze them by TLC.
-
Modification for Sensitive Compounds: If degradation is suspected, use a mobile phase containing 0.5-1% triethylamine to neutralize the silica surface.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to fluorinated pyrazoles, and what are its main limitations? The most common and versatile method is the condensation of a fluorinated 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10] This approach allows for diversity at multiple positions on the pyrazole ring. The primary limitations, as discussed above, are controlling regioselectivity with unsymmetrical precursors and the potential instability of certain fluorinated hydrazines.[4][6]
Q2: Why is direct fluorination of a pre-formed pyrazole ring so difficult? Direct C-H fluorination of an existing pyrazole ring is challenging for two main reasons. First, pyrazoles are electron-rich heterocycles that are highly reactive towards electrophiles.[11] Powerful electrophilic fluorinating agents (e.g., Selectfluor®, NFSI) are also strong oxidants and can lead to complex mixtures and decomposition rather than clean fluorination.[9][11] Second, the reaction often lacks regioselectivity, leading to fluorination at multiple positions. Therefore, constructing the ring with the fluorine atom already in place is a far more common and controllable strategy.
Q3: How does a trifluoromethyl (CF₃) group affect the pyrazole ring's properties? A CF₃ group is strongly electron-withdrawing and highly lipophilic. Its presence on the pyrazole ring:
-
Decreases Basicity: It significantly lowers the pKa of the pyrazole nitrogen, making it less basic.[12]
-
Increases Lipophilicity: This can improve membrane permeability and bioavailability, a key reason for its use in drug design.[1][3]
-
Influences Acidity of N-H: For N-unsubstituted pyrazoles, the CF₃ group makes the N-H proton more acidic, which can affect its reactivity in subsequent N-alkylation or functionalization steps.[13]
References
-
Andrés, J. I., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3843–3850. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available from: [Link]
-
ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available from: [Link]
-
Andrés, J. I., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Universidad de Valencia. Retrieved from [Link]
-
Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4604–4607. Request PDF available from: [Link]
-
Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Retrieved from [Link]
-
Bazhin, D. N., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Available from: [Link]
-
Sloop, J., et al. (2015). Graphical Abstract-Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Retrieved from [Link]
-
Barabash, S., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2458–2463. Available from: [Link]
-
Al-Dies, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1163–1193. Available from: [Link]
-
White, A. D., et al. (2019). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 84(20), 13059–13069. Available from: [Link]
-
Barabash, S., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Structures of selected fluorinated and non-fluorinated pyrazole-based pharmaceuticals and agrochemicals. Retrieved from [Link]
-
Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(3), 1533-1544. Available from: [Link]
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. Retrieved from [Link]
-
Wang, F., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications, 50(33), 4361-4363. Available from: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF. Retrieved from [Link]
-
Jones, B. G., et al. (2002). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (4), 457-464. Available from: [Link]
-
Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4604–4607. Available from: [Link]
-
Martins, M. A. P., et al. (2016). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 21(7), 844. Available from: [Link]
-
Iminov, T. K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 518-561. Available from: [Link]
-
Barabash, S., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. International Journal of Molecular Sciences, 23(23), 15217. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Pyrazole Coupling
Welcome to the technical support center for palladium-catalyzed pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during these crucial synthetic transformations. Our approach is rooted in mechanistic understanding to provide you with robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Competing N-Arylation Pathways
Question 1: My reaction is yielding a mixture of N1- and N2-arylated pyrazole isomers. How can I control the regioselectivity?
Answer: The regioselectivity of pyrazole N-arylation is a common challenge and is primarily governed by steric and electronic factors of both the pyrazole and the aryl halide, as well as the reaction conditions. The N1 and N2 positions of the pyrazole ring have different steric environments and electronic densities, leading to competition.
Mechanistic Insight: The N2 position is generally more sterically hindered, especially if the pyrazole has a substituent at the 3- or 5-position. Conversely, the N1 position is often more accessible. The choice of catalyst, ligand, and base can influence which nitrogen atom preferentially coordinates to the palladium center during the catalytic cycle.
Troubleshooting Steps:
-
Ligand Modification: The steric bulk of the ligand on the palladium catalyst is a critical factor.
-
For N1-selectivity: Employing bulky phosphine ligands such as XPhos or RuPhos can sterically disfavor coordination at the more hindered N2 position, thereby promoting N1-arylation.
-
For N2-selectivity: While less common, using smaller, less sterically demanding ligands might favor N2-arylation, although this can be substrate-dependent.
-
-
Base Selection: The choice of base can influence the deprotonation equilibrium of the pyrazole and its subsequent coordination.
-
Strong, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Experimenting with different bases can sometimes alter the regiochemical outcome.
-
-
Solvent Effects: The polarity of the solvent can impact the reaction's selectivity.
-
Aprotic polar solvents like dioxane, toluene, or DMF are standard. A systematic screen of solvents is recommended if regioselectivity remains poor.
-
Summary of Conditions for Regiocontrol:
| Desired Isomer | Recommended Ligand Class | Typical Base | Rationale |
| N1-Arylated | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | K₂CO₃, Cs₂CO₃ | Steric hindrance from the ligand directs the aryl group to the less hindered N1 position. |
| N2-Arylated | Substrate-dependent, may require screening of smaller ligands. | K₂CO₃, Cs₂CO₃ | Less sterically demanding ligands may allow for coordination at the N2 position. |
Question 2: I am observing significant amounts of C-H arylation on the pyrazole ring instead of the desired N-arylation. What causes this and how can I prevent it?
Answer: Direct C-H arylation is a known side reaction that competes with N-arylation, particularly with electron-rich pyrazoles or under harsh reaction conditions. This occurs when the palladium catalyst activates a C-H bond on the pyrazole ring instead of the N-H bond.
Mechanistic Insight: The mechanism of C-H activation can proceed through several pathways, including concerted metalation-deprotonation (CMD). The acidity of the N-H bond versus the C-H bonds plays a crucial role. If the N-H bond is not readily deprotonated or if the catalyst has a high affinity for C-H activation, this side reaction can become prominent.
Troubleshooting Steps:
-
Lowering Reaction Temperature: C-H activation often has a higher activation energy than N-H deprotonation. Running the reaction at a lower temperature can significantly suppress this side reaction.
-
Choice of Base: A strong base is crucial to ensure rapid and complete deprotonation of the pyrazole N-H, making it the more favorable nucleophile. Consider switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.
-
Catalyst System: Some palladium catalysts are specifically designed for C-H activation. Ensure your chosen catalyst/ligand system is more amenable to N-arylation. For instance, systems that are highly active at low temperatures can often favor the desired N-arylation pathway.
Category 2: Catalyst and Substrate Decomposition
Question 3: My reaction is turning black, and I'm getting low yields, suggesting catalyst decomposition. What is happening?
Answer: The formation of palladium black (insoluble, inactive palladium(0)) is a common sign of catalyst decomposition. This can be caused by several factors, including high temperatures, inappropriate ligand choice, or the presence of impurities.
Mechanistic Insight: The active palladium(0) species in the catalytic cycle can aggregate to form inactive palladium black if it is not effectively stabilized by the ligand. This is particularly problematic at high temperatures or with ligands that are not robust enough.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst decomposition.
Detailed Steps:
-
Temperature Control: As a first step, try reducing the reaction temperature. Many modern catalyst systems are highly active at temperatures between 80-100 °C.
-
Ligand Stability: If lowering the temperature is not effective, consider the ligand. Biarylphosphine ligands are generally more robust and provide better stabilization to the palladium center than simpler phosphine ligands.
-
Purity of Reagents: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Ensure that all solvents and reagents are properly degassed. Traces of water can also be detrimental, so using anhydrous conditions is recommended.
Question 4: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. This leads to the formation of an arene byproduct and reduces the yield of the desired coupled product.
Mechanistic Insight: Dehalogenation can occur through several pathways. One common route involves the β-hydride elimination from a palladium-alkoxide intermediate, which can be formed from the reaction of the palladium catalyst with an alcohol or water impurity, or from certain bases. The resulting palladium-hydride species can then reductively eliminate the arene.
Troubleshooting Steps:
-
Choice of Base: The base is often implicated in dehalogenation.
-
Bases like sodium tert-butoxide are known to promote dehalogenation under certain conditions. Consider switching to a carbonate base (K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄), which are generally less prone to this side reaction.
-
-
Solvent Purity: Ensure that the solvent is anhydrous. The presence of water or other protic impurities can be a source of hydrides.
-
Ligand Effects: The choice of ligand can also influence the rate of dehalogenation. Electron-rich and sterically hindered ligands can sometimes suppress this pathway by disfavoring the formation of the palladium-hydride species.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Pyrazole N-Arylation:
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add the pyrazole (1.0 mmol), aryl halide (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Under a positive pressure of inert gas, add the catalyst and ligand to the reaction vessel.
-
-
Solvent Addition:
-
Add degassed, anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
-
Reaction:
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle Overview:
Caption: Generalized catalytic cycle for N-arylation.
References
-
Title: A Short History of the Buchwald-Hartwig Amination Source: CHIMIA International Journal for Chemistry URL: [Link]
-
Title: Recent advances and applications of pyrazole derivatives in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Palladium-Catalyzed N-Arylation of Pyrazoles Source: Organic Letters URL: [Link]
-
Title: Selective N1 versus N2 arylation of pyrazoles Source: Tetrahedron Letters URL: [Link]
selection of phosphine ligands to prevent byproduct formation in pyrazole synthesis
A Guide to Preventing Byproduct Formation in Palladium-Catalyzed N-Arylation Reactions
Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions, a crucial step in the synthesis of many pharmaceutical compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N1 and N2 arylated pyrazole isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in pyrazole N-arylation is a common and critical challenge. The formation of regioisomers complicates purification and reduces the yield of the desired product. Several factors influence the isomeric ratio, but the choice of phosphine ligand is paramount. Here are key aspects to consider for troubleshooting:
-
Steric Hindrance: The regioselectivity is often governed by steric effects. The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom.[4]
-
Troubleshooting Tip: If your pyrazole has a bulky substituent at the C3 or C5 position, the arylation will likely favor the more accessible nitrogen. For instance, a bulky group at C3 will direct arylation to the N1 position.[4] Conversely, traditional cross-coupling methods often favor one regioisomer, limiting access to alternatives.[5]
-
-
Ligand Choice: The steric and electronic properties of the phosphine ligand coordinated to the palladium catalyst play a decisive role.
-
Troubleshooting Tip: Bulky, electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos), are often the solution.[6][7] Their size can create a sterically demanding environment around the palladium center, amplifying the inherent steric differences between the N1 and N2 positions of the pyrazole and leading to higher regioselectivity.
-
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen.[4]
-
Troubleshooting Tip: While less dominant than sterics, consider the electronic properties of your pyrazole. An electron-withdrawing group at C3 might slightly favor N1 arylation electronically, a factor that can be enhanced by the right ligand.[4]
-
Q2: My reaction is producing significant amounts of aryl halide homocoupling byproduct. What is the cause and how can I prevent it?
A2: Aryl halide homocoupling is a common side reaction in Buchwald-Hartwig amination and other cross-coupling reactions.[8] It occurs when two molecules of the aryl halide react with each other, consuming starting material and catalyst, leading to reduced yields of the desired N-arylpyrazole.
-
Cause: This byproduct forms from a competing pathway in the catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) center, if the subsequent steps (amine coordination and deprotonation) are slow, a second molecule of aryl halide can react with the palladium complex, ultimately leading to a biaryl product.
-
Solution - Ligand Selection: The key is to select a ligand that promotes the desired C-N reductive elimination over the undesired C-C coupling pathway.
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos , RuPhos , and other biaryl monophosphines are highly effective at preventing homocoupling.[6][7] Their large steric bulk facilitates the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] Their electron-donating nature stabilizes the Pd(0) state, making it less prone to side reactions.[6][9]
-
Q3: My reaction is sluggish or stalls completely. How can the phosphine ligand affect catalyst activity and stability?
A3: Low or no conversion is often related to catalyst deactivation or a slow rate-limiting step in the catalytic cycle. The phosphine ligand is central to addressing both issues.
-
Catalyst Stability: The active Pd(0) species can be unstable and precipitate out of the solution as palladium black. Bulky phosphine ligands, like the Buchwald biaryl monophosphines, create a protective, sterically hindered environment around the palladium center, preventing aggregation and decomposition.[6] This enhanced stability keeps the catalyst active in the solution for a longer duration.
-
Rate of Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting, especially with less reactive aryl chlorides.[6]
-
Troubleshooting Tip: Use electron-rich dialkylbiaryl phosphine ligands. The alkyl groups on the phosphorus atom (e.g., dicyclohexylphosphino group in XPhos) increase the electron density on the palladium center.[6][7] This enhanced electron density facilitates a faster rate of oxidative addition, effectively "kick-starting" the catalytic cycle and improving overall reaction times and yields.[6]
-
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common byproduct issues in pyrazole N-arylation by focusing on phosphine ligand selection.
Problem 1: Poor Regioselectivity (Formation of N1 and N2 Isomers)
-
Symptom: 1H NMR or LC-MS analysis of the crude reaction mixture shows two distinct product peaks corresponding to the N1 and N2 arylated pyrazoles.
-
Underlying Cause: The steric and/or electronic environment of the two nitrogen atoms in the pyrazole ring is not sufficiently different to allow the catalyst to distinguish between them effectively.
-
Solution Pathway:
-
Assess Substrate Sterics: First, analyze your pyrazole substrate. If there is a significant steric difference between the C3 and C5 positions, the issue is likely that your current ligand is not bulky enough to exploit this difference.
-
Implement Bulky Ligands: Switch to a bulky biaryl monophosphine ligand. These ligands are designed to create a sterically demanding pocket around the metal center, amplifying small differences in the substrate.
-
Rationale: The bulky biaryl scaffold of these ligands interacts with the substituents on the pyrazole ring. This interaction forces the palladium-catalyzed coupling to occur at the most accessible nitrogen atom, thereby increasing regioselectivity.[4]
-
Visualizing the Catalytic Cycle and Ligand Influence
The following diagram illustrates the generalized Buchwald-Hartwig amination cycle, the core transformation for pyrazole synthesis. Byproduct formation often occurs when the desired pathway (in green) is slow, allowing competing side reactions (in red) to occur.
Caption: Simplified catalytic cycle for pyrazole N-arylation.
Problem 2: Formation of Biaryl Homocoupling Byproduct
-
Symptom: GC-MS or LC-MS analysis shows a significant peak corresponding to the biaryl product (Ar-Ar), and isolated yields of the desired N-arylpyrazole are low despite consumption of the aryl halide.
-
Underlying Cause: The rate of amination (coordination and deprotonation of the pyrazole) is slow relative to a competing reaction of the oxidative addition complex with another molecule of aryl halide.
-
Solution Pathway:
-
Increase Ligand Steric Bulk: The most effective strategy is to use a ligand that sterically accelerates the C–N reductive elimination step.
-
Recommended Ligands: XPhos and other ligands with bulky substituents (e.g., cyclohexyl, tert-butyl) on the phosphorus atom are excellent choices.[7][10]
-
Rationale: The steric clash between the bulky ligand and the aryl groups on the palladium center creates torsional strain that is relieved upon reductive elimination. This lowers the activation energy for the desired product-forming step, allowing it to outcompete the homocoupling pathway.
-
-
Optimize Base and Temperature: While the ligand is key, ensure your base is sufficiently strong (e.g., NaOt-Bu, LHMDS) to deprotonate the pyrazole efficiently, but consider that overly harsh conditions can sometimes promote side reactions.[10][12]
-
Ligand Selection Decision Workflow
This flowchart provides a logical path for troubleshooting and selecting an appropriate phosphine ligand based on the experimental outcome.
Caption: Decision workflow for ligand selection in pyrazole synthesis.
Data Summary: Phosphine Ligand Properties
The choice of ligand should be guided by its steric and electronic properties. The table below summarizes key features of commonly used Buchwald-type phosphine ligands.
| Ligand | Key Feature | Primary Application | Rationale |
| XPhos | Bulky & Electron-Rich | General purpose for aryl chlorides/bromides, suppresses homocoupling.[7][13] | Excellent balance of steric bulk to promote reductive elimination and electronic properties to speed oxidative addition.[6][7] |
| RuPhos | Bulky & Electron-Rich | Often effective for coupling secondary amines and heterocyclic substrates.[6][11] | The diisopropoxy groups on the biaryl backbone modify the steric and electronic environment, sometimes offering complementary reactivity to XPhos.[13] |
| tBuBrettPhos | Very Bulky & Electron-Rich | Useful for challenging substrates, including amides, that are poor nucleophiles.[10] | The highly hindered adamantyl-like structure is extremely effective at promoting the final reductive elimination step. |
| SPhos | Bulky & Electron-Rich | General purpose, often used for aryl chlorides and tosylates. | Similar to XPhos, provides a robust catalyst system suitable for a wide range of substrates. |
Experimental Protocols
Protocol 1: General Procedure for Phosphine Ligand Screening
This protocol is designed for the rapid, parallel screening of several phosphine ligands to identify the optimal choice for a specific pyrazole N-arylation.[14][15]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyrazole derivative (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Library of phosphine ligands (e.g., XPhos, RuPhos, SPhos, tBuBrettPhos; 4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials suitable for heating and stirring
Procedure:
-
Preparation: In a glovebox, add the palladium precursor, the phosphine ligand, and the base to each reaction vial.
-
Reagent Addition: Add the aryl halide and the pyrazole derivative to each vial, followed by the anhydrous solvent.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir the reactions at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Analysis: After cooling to room temperature, quench a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Evaluation: Analyze the crude samples by LC-MS or 1H NMR to determine the conversion, the ratio of N1/N2 regioisomers, and the percentage of homocoupling byproduct for each ligand.
Protocol 2: Optimized N-Arylation of a Substituted Pyrazole using XPhos
This protocol provides a robust starting point for the regioselective N-arylation of a pyrazole using a well-established catalyst system.
Materials:
-
3-Substituted-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl chloride (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the XPhos Pd G3 precatalyst, the 3-substituted-1H-pyrazole, and the sodium tert-butoxide.
-
Reagent Addition: Add the anhydrous toluene, followed by the aryl chloride via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-arylpyrazole product.
References
- Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation - Benchchem.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis - Benchchem.
- Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
- Design and Application of a Screening Set for Monophosphine Lig-ands in Metal Catalysis.
- Buchwald–Hartwig amination - Wikipedia.
- Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amination - Benchchem.
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH.
- New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function - PubMed.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- XPhos - Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal.
- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - NIH.
- Buchwald Catalysts & Ligands - Sigma-Aldrich.
- Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC - NIH.
- Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPhos - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: The Critical Role of the Base in Pyrazole Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations. Our focus is to deliver not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: Why Base Selection is a Decisive Factor
Palladium-catalyzed cross-coupling reactions are fundamental tools for the synthesis of functionalized pyrazoles, which are key scaffolds in many biologically active compounds.[1][2] Within the catalytic cycle of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the base is not merely a stoichiometric reagent but a critical component that can dictate the reaction's success or failure.[3][4] Its role extends beyond simple deprotonation to influencing catalyst activity, stability, and selectivity.[5][6] This guide will explore the multifaceted impact of base selection on the outcome of your pyrazole cross-coupling reactions.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter in the lab. The questions are structured to guide you from common problems to more nuanced optimization strategies.
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid is giving me very low yield or no product at all. I'm using a common base like sodium carbonate. What could be the problem and how do I fix it?
A1: This is a frequent challenge. While sodium carbonate is a good starting point, several factors related to the base can lead to poor performance.[4][7]
-
Insufficient Basicity: The primary role of the base in Suzuki-Miyaura coupling is to activate the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation.[4] If the base is not strong enough to effectively deprotonate the boronic acid or interact with the palladium catalyst, the catalytic cycle will be sluggish.
-
Substrate-Specific Inhibition: Pyrazoles themselves can act as ligands for the palladium catalyst, potentially inhibiting the reaction.[8] The choice of base can influence the extent of this inhibition.
Troubleshooting Steps:
-
Screen a Panel of Bases: Don't rely on a single base. A systematic screening of bases with varying strengths and properties is crucial. Consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for heteroaryl substrates.[4][9]
-
Consider Solvent and Biphasic Systems: For inorganic bases, using a solvent system that can facilitate their dissolution, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is often necessary.[10][11]
-
Evaluate Organic Bases: Soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be an alternative, although their performance can be substrate-dependent.[5][6] They can sometimes inhibit the reaction by coordinating to the palladium center.[5]
-
Agitation and Particle Size: For heterogeneous reactions with inorganic bases, ensure vigorous stirring to maximize the interfacial area.[6] Grinding the base before use can also improve its reactivity by increasing the surface area.[6]
Issue 2: Side Reactions and Impurities
Q2: I'm observing significant amounts of homocoupling of my boronic acid and/or protodeboronation in my Suzuki-Miyaura reaction. How can the base influence these side reactions?
A2: The base plays a critical role in mitigating these common side reactions.
-
Homocoupling: This side reaction, where two molecules of the boronic acid couple, can be promoted by certain bases and reaction conditions.[12]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is often exacerbated by the presence of water and a base that is too strong or used in excess, especially at higher temperatures.[8]
Mitigation Strategies:
-
Optimize Base Strength and Stoichiometry: A base that is too strong can accelerate the decomposition of the boronic acid. Try a weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which has been shown to be effective in certain cases.[7][13] Carefully control the stoichiometry of the base; using a large excess is not always beneficial.
-
Temperature Control: Higher temperatures can promote side reactions.[8] Once you have a suitable base, try running the reaction at a lower temperature for a longer period.
-
Anhydrous Conditions: If protodeboronation is a major issue, ensure your solvent and reagents are dry, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Issue 3: Buchwald-Hartwig Amination Challenges
Q3: My Buchwald-Hartwig amination of a halopyrazole with a primary amine is failing. I'm using sodium tert-butoxide (NaOtBu), a standard strong base for this reaction. What should I consider?
A3: While NaOtBu is a powerful base for C-N coupling, it may not always be the optimal choice, especially with sensitive substrates.[6][14]
-
Base-Sensitive Functional Groups: Strong alkoxide bases like NaOtBu can be incompatible with substrates bearing base-sensitive functional groups, leading to decomposition.[6]
-
Ligand Compatibility: The performance of the base is often intertwined with the choice of phosphine ligand. Some ligands work best with specific bases.
-
Amine pKa: The relative acidity of the amine starting material is a key factor. The base must be strong enough to deprotonate the amine or the palladium-amine complex to facilitate reductive elimination.
Troubleshooting Protocol:
-
Switch to Weaker Bases: For base-sensitive substrates, explore weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] These often provide a good balance of reactivity and functional group tolerance.
-
Experiment with Different Ligands: The choice of a bulky biarylphosphine ligand is critical in Buchwald-Hartwig aminations.[14] The combination of a specific ligand and base can be synergistic.
-
Consider Soluble Organic Bases: In some cases, soluble organic bases like LHMDS (lithium bis(trimethylsilyl)amide) can be effective alternatives to NaOtBu.[6]
Data-Driven Base Selection
To facilitate a more rational approach to base selection, the following tables summarize key data for common bases used in pyrazole cross-coupling reactions.
Table 1: Properties of Common Bases in Cross-Coupling Reactions
| Base | Formula | pKa of Conjugate Acid (in H₂O) | Typical Application | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | 10.3[15] | Suzuki-Miyaura | Cost-effective, good starting point, often requires aqueous co-solvent.[4][7] |
| Potassium Carbonate | K₂CO₃ | 10.3[15] | Suzuki-Miyaura | Similar to Na₂CO₃, sometimes offers better solubility and performance.[10][16] |
| Cesium Carbonate | Cs₂CO₃ | 10.3[15] | Suzuki-Miyaura, Buchwald-Hartwig | Higher solubility in organic solvents, often gives higher yields with challenging substrates.[4][6] |
| Potassium Phosphate | K₃PO₄ | 12.3[17] | Suzuki-Miyaura, Buchwald-Hartwig | Strong, non-nucleophilic base, effective for heteroaryl couplings.[4][9] |
| Sodium tert-butoxide | NaOtBu | ~19 (in DMSO)[6] | Buchwald-Hartwig | Very strong base, highly effective but can be incompatible with sensitive functional groups.[6] |
| DBU | C₉H₁₆N₂ | 13.5 (in MeCN)[18] | General | Soluble organic base, can sometimes inhibit Pd catalysts through coordination.[5] |
Table 2: Troubleshooting Base Selection in Pyrazole Cross-Coupling
| Symptom | Potential Cause Related to Base | Recommended Action(s) |
| Low or No Conversion | Insufficient basicity; Poor solubility of base. | Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃); Use a biphasic solvent system; Ensure vigorous stirring.[4][19] |
| Protodeboronation | Base is too strong; Presence of water. | Use a weaker base (e.g., K₂CO₃, KF); Run the reaction under anhydrous conditions.[8][13] |
| Homocoupling of Boronic Acid | Inappropriate base choice. | Screen different bases; Optimize base stoichiometry.[12] |
| Substrate Decomposition | Base is too strong for functional groups present. | Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄).[6] |
| Poor Regioselectivity in N-arylation | Base influences the site of deprotonation. | Screen different bases in combination with various catalysts and ligands.[20] |
Mechanistic Insights: The Role of the Base in the Catalytic Cycle
A deeper understanding of the mechanism can guide your troubleshooting efforts. The base participates in key steps of the catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the base is crucial for the transmetalation step.[4][21] It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, the base is generally required to deprotonate the amine or the palladium-amine complex, facilitating the C-N bond-forming reductive elimination step.[22]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Screening of Bases for a Suzuki-Miyaura Coupling of a Halopyrazole
This protocol provides a general framework for efficiently screening a set of bases to identify the optimal conditions for your specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere reaction vials
-
Stir plate and stir bars
Procedure:
-
To a series of reaction vials, add the halopyrazole, arylboronic acid, and palladium catalyst.
-
To each vial, add a different base.
-
Add the solvent system to each vial.
-
Seal the vials and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Place the vials on a preheated stir plate at the desired reaction temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Once the reaction is complete or has reached a plateau, quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield for each base.
Conclusion
The selection of the base in pyrazole cross-coupling reactions is a multi-parameter optimization problem that requires careful consideration of the substrates, catalyst system, and reaction conditions. A systematic and informed approach to choosing and screening bases will significantly increase the likelihood of success in your synthetic endeavors. We hope this guide serves as a valuable resource in your research and development work.
References
-
Chotana, G. A., Vaddadi, S., & Hartwig, J. F. (2009). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 131(22), 7574–7575. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Bebbington, D. et al. (2018). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 23(10), 2644. [Link]
-
Worthington, R. J., & Melander, C. (2013). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. ACS Catalysis, 3(11), 2631–2635. [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. UC Davis Chem. [Link]
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Altenhoff, G., & Glorius, F. (2004). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. Tetrahedron Letters, 45(29), 5641-5644. [Link]
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Mercedes, A. et al. (2019). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 24(18), 3296. [Link]
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Daugulis, O. (2005). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Angewandte Chemie International Edition, 44(27), 4238-4240. [Link]
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Nagarapu, L. et al. (2012). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Synthetic Communications, 42(18), 2686-2700. [Link]
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Rosh, V. (2023). Cross Coupling Selective Diazo Pyrazoles Triggered by Borane. Journal of Organic & Inorganic Chemistry, 9(1), 36. [Link]
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Patil, S. A. et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. RSC Advances, 5(82), 67011-67020. [Link]
-
Reddy, T. S. et al. (2017). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. ACS Omega, 2(8), 4849-4860. [Link]
-
El-Sheref, E. M. et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8527. [Link]
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Lee, C. Y. et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4697. [Link]
-
Sarkar, A., & Mukherjee, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. [Link]
-
Al-Ostoot, F. H. et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(10), 2899. [Link]
-
Gebel, E. et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1243-1250. [Link]
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Manallack, D. T. et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 1-16. [Link]
-
Reddy, K. S. et al. (2007). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Catalysis Letters, 114(1-2), 63-67. [Link]
-
Wang, Z. et al. (2007). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. E-Journal of Chemistry, 4(4), 543-547. [Link]
-
Al-Ostoot, F. H. et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(10), 2899. [Link]
-
University of Washington. (n.d.). Table of Acids with Ka and pKa Values. University of Washington Chemistry. [Link]
-
Sarkar, A., & Mukherjee, A. (2006). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 36(4), 323-328. [Link]
-
Shi, S. et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(18), 4944-4947. [Link]
-
Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 130(48), 16480–16481. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Kumar, A. et al. (2020). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 5(1), 163-167. [Link]
-
Lee, C. Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Akerman, M. P. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(25), 13673-13684. [Link]
-
Li, C.-J., & Meng, Y. (2000). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 2(16), 2411–2413. [Link]
-
Leito, I. et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]
-
Sharma, A. et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(9), 2021-2032. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
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Technical Support Center: Purification of Pyrazoles via Acid Addition Salt Crystallization
Welcome to the Technical Support Center for advanced purification techniques. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of pyrazoles using acid addition salt crystallization. This method leverages the basic nature of the pyrazole ring to form crystalline salts, which can effectively separate the desired compound from neutral or less basic impurities.
The Underlying Principle: Why Salt Crystallization Works
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The pyridine-like nitrogen (N2) has a lone pair of electrons that is not part of the aromatic system, rendering it basic and available for protonation.[1] This fundamental property allows pyrazoles to react with acids to form pyrazolium salts.[1][2]
The core strategy is a phase-change purification:
-
The crude, often impure, pyrazole free base is dissolved in a suitable organic solvent.
-
An acid is added, protonating the pyrazole to form its corresponding salt.
-
The physicochemical properties of the pyrazole salt (e.g., solubility, crystallinity) are significantly different from the free base. By carefully selecting the acid and solvent, the salt is induced to crystallize out of the solution, leaving impurities behind in the mother liquor.
-
The purified salt is isolated, and the pyrazole free base can be regenerated by treatment with a base.
This technique is particularly powerful for removing non-basic impurities, regioisomers with different basicities, or for purifying pyrazoles that are difficult to crystallize in their free base form.[3][4]
Frequently Asked Questions (FAQs)
Q1: When should I choose acid addition salt crystallization over other methods like column chromatography?
A1: This method is ideal under several circumstances:
-
High Initial Purity (>90%): If your crude product is already relatively clean, salt crystallization can be a highly efficient final polishing step to achieve >99% purity, often more scalable and cost-effective than chromatography.[5]
-
Non-basic Impurities: The technique excels at removing neutral or acidic impurities that will not form salts and thus remain in the solvent.
-
Poorly Crystalline Free Base: If your pyrazole product is an oil or an amorphous solid that resists crystallization, its salt form may be a well-defined, crystalline solid that is much easier to handle and purify.[6]
-
Scalability: For multi-gram to kilogram scale purifications in drug development, crystallization is often preferred over chromatography due to solvent usage, time, and cost.
However, for separating pyrazole isomers with very similar basicities or for purifying complex mixtures with multiple basic impurities, chromatography might be necessary.[4][5]
Q2: How do I select the most appropriate acid for my pyrazole?
A2: The key is to achieve a proton transfer from the acid to the pyrazole. The "pKa rule" is a guiding principle: for efficient salt formation, the pKa of the pyrazole's conjugate acid should be at least 2-3 units higher than the pKa of the acid.[7]
-
Common Inorganic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) are strong acids that are widely used and effective for most pyrazoles.[4][8][9] They often form highly crystalline, stable salts.
-
Common Organic Acids: Oxalic acid, acetic acid, and formic acid can also be used.[4][8] Organic acids may be chosen to modulate the solubility and crystal properties of the resulting salt.
The choice is empirical. It is often best to screen a small number of different acids to see which one provides the best crystallinity and yield.
Q3: What are the critical factors for choosing a solvent system?
A3: The ideal solvent system should exhibit the following properties:
-
Good solubility for the pyrazole free base.
-
Poor solubility for the pyrazole acid addition salt.
This differential solubility is the driving force for crystallization. You dissolve the crude material in a solvent where it is soluble, and upon adding the acid, the newly formed salt should precipitate.
Commonly used solvents include C1-C10 alkanols (like ethanol or isopropanol) and aliphatic ketones (like acetone).[8] Sometimes, a mixed solvent system is required. For example, you might dissolve the pyrazole in a "good" solvent like ethanol and then add an "anti-solvent" like hexane or water to induce crystallization of the salt.[10]
| Acid | Common Solvents | Characteristics & Considerations |
| Inorganic Acids | ||
| Hydrochloric (HCl) | Ethanol, Isopropanol, Ether | Often provides highly crystalline, stable hydrochloride salts. Can be introduced as a solution in an organic solvent or as a gas. |
| Sulfuric (H₂SO₄) | Ethanol, Water | Forms sulfate or bisulfate salts. Can sometimes lead to less crystalline products or oils depending on the pyrazole.[8] |
| Phosphoric (H₃PO₄) | Acetone, Ethanol | Forms stable phosphate salts, which have been used for nitrification inhibitors like DMPP.[8] |
| Organic Acids | ||
| Oxalic Acid | Acetone, Isopropanol | A dicarboxylic acid that can form salts with a 2:1 (pyrazole:acid) stoichiometry. Often yields highly crystalline salts.[8] |
| Acetic Acid | Toluene, Diethyl Ether | A weaker acid, useful for more basic pyrazoles. The resulting acetate salts may be more soluble than inorganic salts.[4] |
Q4: Can this method be used to separate regioisomers?
A4: Yes, if the regioisomers have sufficiently different basicities (pKa values). The more basic isomer will be protonated and crystallize first upon substoichiometric addition of the acid. This process, known as fractional crystallization, can be a powerful tool for separating isomers that are difficult to resolve by chromatography.[4][10]
Troubleshooting Guide
Problem 1: No salt precipitates after adding the acid.
-
Probable Cause 1: The pyrazole salt is too soluble in the chosen solvent.
-
Solution: The system is not supersaturated. You can try several approaches:
-
Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the salt's concentration.[10]
-
Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be insoluble (e.g., hexane, ethyl acetate) until turbidity persists, then warm slightly to redissolve and cool slowly.[10]
-
Lower the Temperature: Cool the solution in an ice bath or refrigerator to decrease the salt's solubility. Ensure cooling is gradual.[8]
-
-
-
Probable Cause 2: Inefficient protonation.
-
Solution: The pKa difference between your pyrazole and the acid may be insufficient.[7] Switch to a stronger acid. For example, if acetic acid failed, try using hydrochloric acid.
-
-
Probable Cause 3: The solution is simply too dilute.
-
Solution: Before attempting other measures, ensure you are working with a reasonably concentrated solution. A good starting point is often in the 0.1 to 0.5 M range, though this is highly substrate-dependent.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Probable Cause: The salt is precipitating from the solution at a temperature above its melting point, or the solution is too supersaturated. [10][11] Impurities can also depress the melting point, exacerbating this issue.
-
Solution: Oiling out prevents purification as impurities are often soluble in the oil.[11]
-
Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add more of the primary ("good") solvent to lower the saturation point. The goal is for crystallization to begin at a temperature below the salt's melting point.[10][11]
-
Slow Down Cooling: Rapid cooling is a common cause of oiling out. Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[10]
-
Change the Solvent System: The properties of your current solvent may be promoting oil formation. Experiment with a different solvent or a different mixed-solvent ratio.[10]
-
Use a Seed Crystal: If you have a small amount of pure crystalline salt, add a tiny crystal to the supersaturated solution to provide a nucleation site and encourage proper crystal growth.[10]
-
-
Problem 3: The yield of the crystallized salt is very low.
-
Probable Cause: The pyrazole salt has significant solubility in the mother liquor, even at low temperatures.
-
Solution:
-
Minimize Hot Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to dissolve the crude pyrazole. Excess solvent will retain more of your product upon cooling.[10]
-
Optimize the Solvent/Acid Combination: The solubility of the salt is highly dependent on both the acid and solvent used. Screen other combinations. A different acid might produce a less soluble salt, or a different solvent might be less effective at solvating the salt.
-
Ensure Thorough Cooling: Make sure the crystallization mixture has reached its minimum temperature (e.g., 0-5 °C in an ice bath) and has been held there for a sufficient time (e.g., 30-60 minutes) to maximize precipitation.
-
-
Problem 4: The purity of the pyrazole did not improve after crystallization and regeneration.
-
Probable Cause 1: Impurities were trapped in the crystal lattice (occlusion).
-
Solution: This often happens when crystallization occurs too quickly.[11] The remedy is to perform a second crystallization (recrystallization) of the isolated salt. Dissolve the salt in a minimal amount of fresh hot solvent and cool it down very slowly to allow for the formation of more perfect crystals.
-
-
Probable Cause 2: The main impurity is also a base and co-precipitated.
-
Solution: If an impurity has a similar basicity to your target pyrazole, it will also form a salt and crystallize. In this scenario, you may need to try fractional crystallization with a substoichiometric amount of acid or resort to an alternative purification method like column chromatography.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pyrazole Purification
This protocol provides a general workflow. The specific choice of acid, solvent, and temperatures should be optimized for each unique pyrazole.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole (e.g., 5.0 g) in a minimal amount of a suitable warm solvent (e.g., isopropanol, 20-30 mL). Stir until all solids are dissolved. Gentle heating may be required.[8]
-
Acid Addition: Cool the solution to the desired temperature for salt formation (often room temperature or in an ice bath). Slowly, add one equivalent of the chosen acid (e.g., 85% orthophosphoric acid) dropwise with vigorous stirring.[8]
-
Crystallization: Observe for the formation of a precipitate. If no crystals form immediately, gently scratch the inside of the flask with a glass rod to create nucleation sites.[10] Allow the mixture to stir at this temperature for 1-2 hours, then cool further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified salt in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Regeneration of Free Base (Optional): Dissolve the purified salt in water. Add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic (pH > 8). The pyrazole free base will typically precipitate out or can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.
Workflow Visualization
The following diagram illustrates the complete purification cycle.
Caption: Workflow for pyrazole purification via acid salt crystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting when no crystals are forming.
Caption: Troubleshooting decision tree for lack of crystal formation.
References
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- CN110903279A - Pyrazole compound and salt and application thereof - Google P
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
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ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5- TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS - SciProfiles. [Link]
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Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
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Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]
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Technical Support Center: Troubleshooting Inactive Palladium Catalysts in Pyrazole Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrazole Coupling Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N and C-C bond formation with pyrazole-containing substrates. Pyrazoles, while valuable pharmacophores, present unique challenges due to their N-heterocyclic nature, which can directly interfere with the palladium catalyst's activity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to catalyst inactivation, ensuring your reactions proceed efficiently and reproducibly.
Troubleshooting Guide: Diagnosing and Solving Catalyst Inactivity
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction has stalled. There is low or no conversion of my starting materials, and I'm observing a black precipitate. What is happening?
Answer: This is a classic symptom of catalyst deactivation, where the active Pd(0) species has been converted into an inactive form. The black precipitate is almost certainly "palladium black," which consists of aggregated, catalytically inactive palladium metal.[1][2][3]
Probable Causes & Solutions:
-
Catalyst Decomposition via Aggregation: The most common cause of palladium black formation is the aggregation of the active, ligand-stabilized Pd(0) catalyst. This occurs when the catalyst is "naked" or poorly stabilized in solution.
-
Causality: The catalytic cycle relies on a mononuclear palladium species. If ligands dissociate or the reaction temperature is too high, these individual palladium atoms can collide and aggregate into nanoparticles, which grow via a process known as Ostwald ripening until they become large enough to precipitate out of solution as inactive palladium black.[3]
-
Solution:
-
Ensure Strict Anaerobic Conditions: Oxygen is a primary culprit in oxidizing and destabilizing the Pd(0) catalyst.[2][3] Rigorously degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes are critical.[4][5] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Temperature: Excessively high temperatures can accelerate ligand dissociation and catalyst decomposition.[2][6] If possible, screen lower temperatures. A reaction that proceeds to completion at 80 °C over 12 hours is preferable to one that fails at 110 °C in 2 hours.
-
Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing aggregation.[2][7]
-
-
-
Inhibition by Pyrazole Substrate/Product: Pyrazoles are N-heterocyclic compounds and can act as ligands themselves, coordinating to the palladium center and inhibiting catalytic activity.[4][8]
-
Causality: The lone pair of electrons on the pyrazole's nitrogen atom can bind to the palladium's open coordination sites, preventing the substrate from undergoing oxidative addition or blocking other key steps in the catalytic cycle.
-
Solution:
-
Ligand Selection: Employ bulky ligands that sterically shield the palladium center, making it more difficult for the pyrazole to coordinate. Ligands like SPhos, XPhos, or PEPPSI-type NHC pre-catalysts are often effective.[7][9][10]
-
Protecting Groups: If the pyrazole NH is unprotected, it can be a significant source of catalyst inhibition and side reactions.[11] Protecting the NH group with a group like Boc, Cbz, or Trityl can prevent this coordination and improve reaction outcomes.[12][13]
-
-
Question 2: My starting material is consumed, but I'm not getting my desired product. Instead, I see significant hydrodehalogenation or homocoupling.
Answer: These side reactions indicate that the catalytic cycle is being diverted from the desired cross-coupling pathway. While the catalyst is active enough to consume the starting material, the conditions are favoring undesired transformations.
Probable Causes & Solutions:
-
Hydrodehalogenation (Replacement of Halide with Hydrogen):
-
Causality: This side reaction can be promoted by certain solvents or bases, especially in the presence of trace water or other proton sources.[4] It can occur via β-hydride elimination from certain intermediates or by protonolysis of the organopalladium intermediate.[14]
-
Solution:
-
Solvent Choice: Ensure you are using a dry, aprotic solvent. Ethereal solvents like dioxane or THF are common, but sometimes a switch to a non-coordinating solvent like toluene can suppress this pathway.[15]
-
Base Selection: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases or hydroxides, which can introduce water or promote protonolysis.[5][16]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired reductive elimination.[4]
-
-
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira):
-
Causality: Homocoupling is most often caused by the presence of oxygen.[4][5] In Sonogashira reactions, the copper(I) co-catalyst is also frequently implicated in promoting the homocoupling of the terminal alkyne (Glaser coupling).[4]
-
Solution:
-
Rigorous Degassing: As with catalyst decomposition, ensuring strictly anaerobic conditions is the most effective way to prevent oxidative homocoupling.[4][7]
-
Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol can eliminate this side product.[4] These protocols often rely on more sophisticated palladium/ligand systems to facilitate the catalytic cycle without copper.
-
-
Visualizing Deactivation: Common Pathways to an Inactive Catalyst
The following diagram illustrates the primary pathways by which an active Pd(0) catalyst can be diverted from the productive catalytic cycle into inactive states during pyrazole coupling reactions.
Caption: Primary deactivation pathways for a Pd(0) catalyst.
Data Presentation: Ligand and Condition Selection
The choice of ligand, base, and solvent is paramount for a successful pyrazole coupling. The tables below provide a starting point for reaction optimization.
Table 1: Recommended Ligands for Pyrazole Coupling Reactions
| Ligand Class | Examples | Key Features & Applications |
| Bulky Monodentate Phosphines (Buchwald Ligands) | XPhos, SPhos, tBuBrettPhos | Highly electron-rich and sterically demanding. Excellent for coupling sterically hindered or electron-rich substrates and for mitigating catalyst inhibition by N-heterocycles.[7][17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes (often as PEPPSI pre-catalysts) | Strong σ-donors that form very stable complexes with palladium, making them robust at high temperatures.[7][10] |
| Bidentate Phosphines | Xantphos, dppf | Offer a different coordination geometry. Xantphos has a large bite angle, which can promote reductive elimination. dppf is a classic, reliable ligand for many Suzuki couplings. |
| Pyrazolyl-based Ligands | Various substituted pyrazoles | Have been explored as ligands themselves, offering tunable steric and electronic properties.[9][18][19][20] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution(s) |
| Low/No Conversion | Catalyst inhibition by pyrazole | Use bulky ligands (XPhos, NHCs); Protect pyrazole NH.[4][7] |
| Black Precipitate (Pd Black) | Catalyst decomposition/aggregation | Ensure strict anaerobic conditions; Avoid excessive heat; Use stabilizing ligands.[2][3] |
| Hydrodehalogenation | Protic impurities; Suboptimal solvent/base | Use dry, aprotic solvents; Screen weaker bases (K₂CO₃, K₃PO₄); Lower reaction temperature.[4] |
| Homocoupling | Presence of oxygen; Copper co-catalyst (Sonogashira) | Rigorously degas all reagents; Switch to copper-free Sonogashira conditions.[4] |
Experimental Protocols
Adherence to proper experimental technique is critical for reproducibility.
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Assemble a Schlenk flask containing the solvent and a stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze-Pump-Thaw Method (Most Effective): a. Freeze the solvent by immersing the flask in a liquid nitrogen bath. b. Once fully frozen, open the flask to high vacuum for 5-10 minutes to remove gases from above the frozen solid. c. Close the valve to the vacuum and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the liquid. d. Repeat this freeze-pump-thaw cycle at least three times. e. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
-
Sparging Method (Alternative): a. Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a vent. c. Bubble the inert gas through the solvent for 30-60 minutes.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling of a Protected 4-Iodopyrazole
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a stir bar, add the N-protected 4-iodopyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[7]
-
Solvent Addition: Add the previously degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial or in a glovebox, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[7] Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Proceed with standard purification (e.g., column chromatography).
Frequently Asked Questions (FAQs)
Q1: Can a deactivated palladium catalyst (palladium black) be reactivated? A: In a laboratory setting, in-situ reactivation is challenging and often not practical. Some industrial processes exist for regenerating spent palladium catalysts, often involving oxidative treatment with agents like hypochlorite or nitric acid followed by reduction, but these are complex procedures not suited for a typical research lab.[21][22] Prevention of deactivation is a far more effective strategy.
Q2: My reaction turns from yellow to black almost immediately. Is the reaction guaranteed to fail? A: Not necessarily, but it is a strong indicator of catalyst decomposition.[23] The initial active Pd(0) species is often yellow or orange. A rapid change to black suggests that a significant portion of the catalyst is aggregating. While some reactions can proceed to completion with the remaining soluble catalyst or with catalysis occurring on the surface of nanoparticles, it often leads to stalling and incomplete conversion.[3] It is a critical sign that your reaction conditions (especially degassing and temperature) need to be optimized.
Q3: How do I choose between a Pd(0) source like Pd₂(dba)₃ and a Pd(II) pre-catalyst like Pd(OAc)₂? A: Pd(0) sources like Pd₂(dba)₃ are, in theory, closer to the active catalytic species. However, the dba ligands must dissociate to allow the active phosphine ligand to coordinate. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to Pd(0) to enter the catalytic cycle.[15][24] This reduction is often facilitated by phosphine ligands, amines, or other reagents in the mixture. For difficult couplings, well-defined, air-stable Pd(II) "pre-catalysts" (like the Buchwald G3/G4 pre-catalysts) are often superior as they are designed to cleanly and efficiently generate the active L-Pd(0) species under the reaction conditions.[5][25]
Q4: What analytical techniques can I use to characterize an inactive catalyst? A: If you isolate the black precipitate, several techniques can confirm its nature. X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of the palladium.[26] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can quantify the amount of palladium in the precipitate.[27] Transmission Electron Microscopy (TEM) can visualize the aggregated nanoparticles. For researchers studying deactivation mechanisms, in-situ X-ray Absorption Spectroscopy (XAS) can provide real-time information on the palladium's oxidation state and coordination environment during the reaction.[28][29][30][31]
References
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. Benchchem.
- Reactivation of alumina supported palladium catalysts. Google Patents.
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Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available from: [Link]
- Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
-
Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available from: [Link]
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Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLU publication database (SLUpub). Available from: [Link]
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Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available from: [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
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Colletto, C., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
-
Chitemere, A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available from: [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. Available from: [Link]
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
-
Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available from: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Preparation and Characterization of Palladium Catalysts. CSU ePress. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]
-
Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PubMed Central. Available from: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available from: [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. Available from: [Link]
-
Pd/MnO2:Pd/C Electrocatalysts for Efficient Hydrogen and Oxygen Electrode Reactions in AEMFCs. MDPI. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Chitemere, A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Available from: [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. Benchchem.
-
Magano, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available from: [Link]
-
Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Available from: [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. Available from: [Link]
-
Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. Available from: [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link]
-
Billingsley, K., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available from: [Link]
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preventing homo-coupling of boronic acids in Suzuki reactions of iodopyrazoles
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical guidance and troubleshooting strategies for a common yet vexing challenge: the prevention of boronic acid homo-coupling in the Suzuki-Miyaura reaction of iodopyrazoles. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Understanding the Challenge: The Unwanted Dimer
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] However, the formation of a symmetrical biaryl byproduct, resulting from the homo-coupling of two boronic acid molecules, is a frequent impediment to achieving high yields and can complicate product purification.[2][3] This is particularly pertinent when working with valuable and complex substrates like iodopyrazoles, which are significant scaffolds in medicinal chemistry.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homo-coupling in my Suzuki reaction with an iodopyrazole?
A1: Boronic acid homo-coupling is primarily driven by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[3][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homo-coupling of boronic acids.[6][7] Similarly, if you start with a Pd(II) salt, it can directly react with the boronic acid to form the undesired dimer before being reduced to the catalytically active Pd(0) state.[3][5]
Q2: I've noticed that my reaction mixture turns black and I get a poor yield. What's happening?
A2: The formation of palladium black (insoluble palladium particles) is a sign of catalyst decomposition. This can be caused by an unstable ligand, inappropriate solvent, or the presence of impurities. A decomposed catalyst is not only inactive in the desired cross-coupling cycle but can also contribute to side reactions. Using robust, bulky, and electron-rich ligands can help stabilize the palladium catalyst and prevent this decomposition.[5][8]
Q3: Can the choice of base influence the amount of homo-coupling byproduct?
A3: Absolutely. While the base is essential for activating the boronic acid for transmetalation, its strength and nature can impact the reaction's selectivity.[1][9] Very strong bases, particularly in the presence of excess water, can sometimes accelerate side reactions like protodeboronation, where the boronic acid is converted back to its corresponding arene.[10] While not directly homo-coupling, this depletes a key reagent and affects overall efficiency. For many iodopyrazole couplings, moderately strong inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective choices.[4][8]
Q4: I'm seeing a lot of my iodopyrazole starting material being consumed, but not forming the desired product. What other side reactions should I be aware of?
A4: Besides homo-coupling, another common side reaction with iodopyrazoles is dehalogenation, where the iodine atom is replaced by a hydrogen.[11][12] This can occur if the oxidative addition of the iodopyrazole to the Pd(0) catalyst is slow or if there are sources of hydride in the reaction mixture. Optimizing the catalyst system to favor a rapid oxidative addition and ensuring the purity of your reagents can help minimize this.
Troubleshooting Guide: A Systematic Approach
When faced with significant homo-coupling of your boronic acid in a Suzuki reaction with an iodopyrazole, a systematic approach to troubleshooting is key. The following guide will walk you through a logical workflow to diagnose and resolve the issue.
Step 1: Deoxygenation is Non-Negotiable
The most common culprit for homo-coupling is the presence of oxygen.[5][7]
-
Action: Ensure your reaction solvent is thoroughly degassed. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or through a series of freeze-pump-thaw cycles for more sensitive reactions.[2][6]
-
Pro-Tip: Pre-heating the catalyst, base, and solvent under an inert atmosphere before adding the boronic acid can also help to minimize homo-coupling.[7]
Step 2: Scrutinize Your Palladium Source and Ligand
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling and for suppressing side reactions.[2][8]
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] This bypasses the in-situ reduction step that can be a source of homo-coupling. Modern palladium precatalysts, like those developed by Buchwald, are also designed for clean and efficient generation of the active Pd(0) species.[2]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For Suzuki couplings of heteroaromatic halides like iodopyrazoles, bulky, electron-rich phosphine ligands are highly recommended.[3][8][13] These ligands accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homo-coupling.[3]
| Ligand Type | General Characteristics | Impact on Homo-coupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homo-coupling, especially under non-ideal conditions.[8] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands like SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homo-coupling by accelerating the desired catalytic cycle.[8][13] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homo-coupling due to their strong binding to palladium.[8] |
Step 3: Optimize Your Reaction Conditions
Fine-tuning the base, solvent, and temperature can have a significant impact on your reaction's outcome.
-
Base Selection: As mentioned, moderately strong inorganic bases are often a good starting point. If you are still observing issues, it may be worth screening different bases.
| Base | Strength | Common Observations |
| K₂CO₃, Na₂CO₃ | Moderate | Commonly used and effective for a wide range of substrates.[8] |
| K₃PO₄ | Strong | Often used for challenging couplings and with less reactive substrates.[8][13] |
| Cs₂CO₃ | Strong | Can be very effective but is more expensive.[4] |
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[1][4] Common choices include DME/water, dioxane/water, or toluene/water.[4] The ratio of organic solvent to water can also be optimized.
-
Temperature: Higher temperatures can sometimes promote side reactions.[10][14] If you are experiencing significant homo-coupling, try running the reaction at a lower temperature for a longer period.
Visualizing the Reaction: Catalytic Cycles
To better understand the chemistry at play, it's helpful to visualize the desired Suzuki-Miyaura catalytic cycle in contrast to the competing homo-coupling pathway.
Caption: Desired Suzuki cycle versus the undesired homo-coupling pathway.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodopyrazole with an arylboronic acid, incorporating best practices to minimize homo-coupling.
Materials:
-
Iodopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst with a bulky, electron-rich ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., DME/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the iodopyrazole (1.0 equiv), arylboronic acid (1.1-1.2 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting homo-coupling in Suzuki reactions.
By understanding the underlying mechanisms and systematically addressing each potential cause, you can effectively suppress the formation of homo-coupling byproducts in your Suzuki-Miyaura reactions of iodopyrazoles, leading to cleaner reactions and higher yields of your desired compounds.
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11).
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). Available at: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018-11-02). Available at: [Link]
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts - Benchchem.
- Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). (2016-12-08). Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
effect of temperature on regioselectivity in pyrazole synthesis
Prepared by: Senior Application Scientist, Gemini Synthetics Topic: Effect of Temperature on Regioselectivity in Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering challenges with regioselectivity in the synthesis of unsymmetrical pyrazoles. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing regioselectivity, with a focus on the role of temperature.
Q1: What is regioselectivity in pyrazole synthesis, and why is it so critical?
A: Regioselectivity refers to the preference for one direction of bond formation over all other possibilities. In the context of synthesizing unsymmetrical pyrazoles, this typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can produce two distinct regioisomers, for example, a 1,3,5-trisubstituted pyrazole and its corresponding 1,5,3-trisubstituted isomer.
Controlling the formation of the desired isomer is paramount in medicinal chemistry and materials science. Different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties. Failure to control regioselectivity leads to isomeric mixtures that are often difficult and costly to separate, reducing the overall yield and efficiency of the synthetic route.[2][3]
Q2: Beyond temperature, what primary factors influence the regiochemical outcome?
A: The final isomeric ratio is a result of a delicate balance between several factors. Understanding these is crucial for effective troubleshooting:
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon of the 1,3-dicarbonyl compound. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[1] For instance, a trifluoromethyl group (-CF₃) makes the adjacent carbonyl carbon significantly more electrophilic than one next to a simple alkyl group.[1][3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1]
-
Solvent Effects: The choice of solvent can dramatically alter regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of a specific isomer compared to reactions run in standard ethanol.[2][4] This is attributed to their unique hydrogen-bonding properties.
-
pH/Catalysis: The acidity or basicity of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the site of initial attack.[1]
Q3: How does temperature control regioselectivity? The principle of Kinetic vs. Thermodynamic Control.
A: Temperature is a powerful tool for controlling regioselectivity by exploiting the principles of kinetic versus thermodynamic control .[5]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that is formed fastest (the one with the lowest activation energy, Eₐ) will be the major product, even if it is less stable. This is the kinetic product .[5]
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions. This allows an equilibrium to be established. Over time, the reaction mixture will equilibrate to favor the most stable product (the one with the lowest Gibbs free energy, G), regardless of how fast it is formed. This is the thermodynamic product .[5]
In pyrazole synthesis, the initially formed product (kinetic) may not be the most stable isomer. By increasing the temperature, you can enable the reaction to reverse and re-form, eventually settling on the more stable thermodynamic isomer.
Caption: Kinetic (blue) vs. Thermodynamic (red) pathways.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems with actionable advice.
Q4: My reaction produces an undesired mixture of regioisomers. How can I increase the yield of the thermodynamically more stable isomer?
A: To favor the thermodynamic product, you need to ensure the reaction conditions allow for equilibrium.
-
Primary Action - Increase Temperature: This is the most direct approach. By providing more thermal energy, you allow the kinetically favored, less stable intermediate to revert to the starting materials or a common intermediate, which can then proceed down the path to the more stable thermodynamic product. A reaction that gives a 1:1 mixture at room temperature might shift significantly to >95:5 in favor of the thermodynamic product at 95 °C or higher.[6]
-
Increase Reaction Time: Equilibration takes time. A short reaction at high temperature might still reflect a degree of kinetic control. Ensure the reaction is run long enough for the equilibrium to be fully established. Monitor the reaction by TLC or LCMS at various time points (e.g., 2h, 6h, 12h, 24h) to see if the isomer ratio changes over time.
-
Choice of Base/Solvent: In some systems, the choice of solvent can influence the energy barrier for the reverse reaction. A more polar or protic solvent might stabilize intermediates or transition states that facilitate equilibration.
Q5: Conversely, how can I favor the formation of the kinetic product?
A: To isolate the kinetic product, you must prevent the reaction from reaching equilibrium.
-
Primary Action - Decrease Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). At these temperatures, there is often insufficient energy to overcome the activation barrier of the reverse reaction or the pathway to the thermodynamic product.[5] The product that forms fastest will be "trapped."
-
Use a Strong, Non-Nucleophilic Base: In some syntheses, deprotonation is a key step. Using a sterically hindered base at low temperatures can selectively form one enolate over another (the kinetic enolate), which then dictates the regiochemical outcome.[5]
-
Shorten Reaction Time: Stop the reaction as soon as the starting material is consumed (as monitored by TLC/LCMS). Allowing the reaction to stir for extended periods, even at low temperatures, can sometimes lead to slow equilibration.
Q6: I've changed the temperature, but the regioisomeric ratio of my pyrazole product isn't changing significantly. What's going on?
A: If temperature has little effect, it suggests that other factors are overwhelmingly dictating the outcome, or the two isomers have very similar thermodynamic stabilities.
Caption: Troubleshooting flowchart for temperature-insensitive reactions.
-
Overwhelming Substrate Control: The electronic and/or steric properties of your 1,3-dicarbonyl or hydrazine may be so pronounced that one reaction pathway is massively favored over the other.[1] For example, if one carbonyl is adjacent to a powerful electron-withdrawing group and the other is next to a bulky tert-butyl group, the electronic preference and steric hindrance align, making the alternative pathway kinetically and thermodynamically inaccessible under normal conditions.
-
Similar Isomer Stability: The two possible regioisomers may have very similar thermodynamic stabilities. In this case, even at equilibrium, the ratio will be close to 1:1. Here, you cannot rely on thermodynamic control and must find conditions that enhance kinetic selection.
-
Irreversible Reaction Step: The reaction mechanism may involve a rapid, irreversible step following the initial nucleophilic attack. Once this step occurs, the reaction is "locked" into one regioisomeric pathway, and equilibration is not possible.
Part 3: Experimental Protocols & Data
Protocol: Temperature Screening for Optimal Regioselectivity
This protocol outlines a general method for determining the effect of temperature on the regioselectivity of a pyrazole synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Anhydrous ethanol (10 mL)
-
Reaction vessels suitable for temperatures from 0 °C to 100 °C (e.g., sealed tubes for high temps)
-
Standard workup and purification supplies (water, extraction solvent, drying agent, silica gel)
-
Analytical instrument (GC-MS or LCMS) for determining isomer ratios
Procedure:
-
Set up Reactions: Prepare four identical reaction vessels. To each, add the 1,3-dicarbonyl compound (1.0 mmol) and anhydrous ethanol (10 mL).
-
Equilibrate Temperature: Place each vessel in a pre-equilibrated bath at the target temperatures:
-
Vessel 1: 0 °C (ice-water bath)
-
Vessel 2: 25 °C (room temperature water bath)
-
Vessel 3: 50 °C (oil bath)
-
Vessel 4: 78 °C (reflux, oil bath)
-
-
Initiate Reaction: Once the solutions are at temperature, add the substituted hydrazine (1.1 mmol) to each vessel. If using sealed tubes for high temperatures, add the hydrazine before sealing.
-
Monitor & Stir: Stir all reactions for a set duration (e.g., 12 hours). It is crucial that the reaction time is identical for all experiments to make a valid comparison.
-
Quench & Workup: After 12 hours, cool all reactions to room temperature. Quench the reaction by pouring the mixture into ice-cold water (50 mL) to precipitate the product or prepare for extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolate Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve a small, representative sample of the crude product in a suitable solvent and analyze by GC-MS or LCMS. Integrate the peaks corresponding to the two regioisomers to determine the product ratio.
-
Purification: Purify the remaining crude product via column chromatography to isolate the major isomer.
Data Interpretation: Example Temperature Effects
The following table illustrates a hypothetical outcome from the screening protocol, demonstrating a switch from kinetic to thermodynamic control.
| Reaction Temperature | Regioisomer A (Kinetic) | Regioisomer B (Thermodynamic) | Ratio (A:B) | Major Product |
| 0 °C | 85% | 15% | ~ 6 : 1 | Kinetic |
| 25 °C | 60% | 40% | 1.5 : 1 | Kinetic |
| 50 °C | 30% | 70% | ~ 1 : 2.3 | Thermodynamic |
| 78 °C (Reflux) | <5% | >95% | < 1 : 19 | Thermodynamic |
References
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the NMR Analysis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole and Comparative Analytical Techniques
Abstract
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. While specific experimental spectra for this compound are not widely published, this document presents a robust, predicted NMR profile based on extensive data from structurally analogous compounds and foundational NMR principles. We will explore the expected ¹H, ¹³C, and ¹⁹F NMR spectra, detailing the rationale behind chemical shift and coupling constant predictions. Furthermore, this guide offers a comparative overview of alternative analytical techniques, such as Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing researchers with a multi-faceted approach to structural elucidation and purity assessment.
Introduction: The Structural Significance of a Substituted Pyrazole
Substituted pyrazoles are a cornerstone in pharmaceutical development, forming the core of numerous approved drugs. The title compound, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, presents a unique combination of substituents that are highly valuable for drug discovery. The difluoromethyl (CHF₂) group is a recognized bioisostere of a hydroxyl or thiol group, capable of modulating physicochemical properties like lipophilicity and metabolic stability. The iodo-substituent at the C4 position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The methyl group at C5 provides steric and electronic influence, completing a scaffold primed for generating diverse chemical libraries.
Accurate structural characterization is paramount. NMR spectroscopy stands as the primary tool for the unambiguous structural elucidation of such organic molecules in solution. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the NMR data of this specific pyrazole and to select complementary analytical methods for comprehensive characterization.
Predicted NMR Analysis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
The following NMR data is predicted based on established substituent effects on the pyrazole ring and data from analogous compounds. All predictions are for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the pyrazole ring proton (H3), the difluoromethyl proton, and the C5-methyl protons.
-
H3 Proton: The lone proton on the pyrazole ring at the C3 position is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent nitrogen and the deshielding effect of the iodine at C4.
-
Difluoromethyl Proton (CHF₂): This proton will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The large coupling constant is a hallmark of geminal H-F coupling.
-
C5-Methyl Protons (CH₃): The methyl group at the C5 position will appear as a singlet, as there are no adjacent protons to couple with. Long-range coupling to the fluorine atoms is possible but likely to be too small to be resolved in a standard ¹H spectrum.
Table 1: Predicted ¹H NMR Data for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~7.6 - 7.9 | Singlet (s) | - | Deshielded by adjacent nitrogen and iodine. |
| CHF₂ | ~7.0 - 7.5 | Triplet (t) | ²JH-F ≈ 55 - 58 Hz | Characteristic geminal coupling to two fluorine atoms.[1][2] |
| C5-CH₃ | ~2.3 - 2.5 | Singlet (s) | - | Typical chemical shift for a methyl group on a pyrazole ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display five signals. The difluoromethyl carbon will be a prominent triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The C4 carbon, directly attached to iodine, will show a significantly shifted signal, typically to a lower field (upfield), a phenomenon known as the "heavy atom effect".
-
C3, C4, C5: The chemical shifts of the pyrazole ring carbons are determined by the substituents. The iodine at C4 will cause a significant upfield shift for C4. C3 and C5 will be downfield due to their proximity to the nitrogen atoms.
-
CHF₂ Carbon: This carbon will appear as a triplet with a large ¹JC-F coupling constant, a definitive feature for a CHF₂ group.
-
CH₃ Carbon: The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C3 | ~142 - 145 | Singlet (s) or Doublet (d) | ³JC-F ≈ 2-5 Hz | Downfield shift due to adjacent nitrogen. |
| C4 | ~65 - 75 | Singlet (s) | - | Significant upfield shift due to the heavy iodine atom. |
| C5 | ~150 - 153 | Doublet (d) | ²JC-F ≈ 20-25 Hz | Downfield shift due to adjacent nitrogen and substitution. |
| CHF₂ | ~110 - 115 | Triplet (t) | ¹JC-F ≈ 235 - 245 Hz | Characteristic large one-bond C-F coupling. |
| C5-CH₃ | ~10 - 13 | Singlet (s) or Quartet (q) | ³JC-F ≈ 1-3 Hz | Typical aliphatic methyl signal. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorinated portion of the molecule.
-
CHF₂ Fluorines: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore produce a single signal. This signal will be split into a doublet by the geminal proton (²JF-H), with a coupling constant that mirrors the splitting seen in the ¹H NMR spectrum. The chemical shift will be in the typical range for difluoromethyl groups attached to nitrogen.
Table 3: Predicted ¹⁹F NMR Data for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CHF₂ | ~ -90 to -95 | Doublet (d) | ²JF-H ≈ 55 - 58 Hz | Referenced to CFCl₃. Characteristic coupling to the geminal proton.[1] |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of solid 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Standard: For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity.
NMR Spectrometer Setup
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard 1D proton spectrum with parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. A proton-decoupled spectrum can also be acquired for simplicity, which would show a singlet.
-
Reference the spectrum to an external standard like CFCl₃.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for NMR data acquisition, processing, and interpretation.
Caption: A streamlined workflow for NMR data acquisition, processing, and interpretation.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm identity and assess purity.
Table 4: Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | FT-IR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. | Measures the absorption of infrared radiation by molecular vibrations. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Primary Use | Unambiguous structure elucidation, stereochemistry, quantitative analysis (qNMR). | Molecular weight determination, elemental composition (HRMS), impurity identification.[3][4][5] | Functional group identification.[6][7][8][9] | Purity assessment, quantification of major components and impurities.[10] |
| Strengths | Provides detailed structural information (connectivity, stereochemistry), non-destructive, highly reproducible. | Extremely high sensitivity, provides molecular formula with high resolution MS. | Fast, simple, provides a unique "fingerprint" for a molecule. | High precision and accuracy for quantification, robust and widely used in quality control. |
| Limitations | Relatively low sensitivity, complex spectra for large molecules, higher instrumentation cost. | Does not provide detailed stereochemical information, isomers can be difficult to distinguish. | Provides limited structural information, not suitable for complex mixtures. | Requires a reference standard for quantification, potential for co-elution of impurities. |
| Application to Topic | Definitive confirmation of the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole structure. | Confirms the molecular weight (258.01 g/mol ) and isotopic pattern of iodine. Fragmentation can help confirm the structure. | Confirms the presence of C-H, C-N, C-F, and aromatic C=C bonds. | Determines the purity of a synthesized batch and quantifies any process-related impurities or isomers. |
Mass Spectrometry (MS)
For 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₅H₅F₂IN₂). The characteristic isotopic signature of iodine would be readily observable. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. LC-MS is particularly powerful for analyzing reaction mixtures, allowing for the separation and identification of the target compound from starting materials, byproducts, and isomers.[3][4][5][11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can quickly verify the presence of key functional groups. For the target molecule, expected characteristic absorption bands would include:
-
~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.
-
~2900-3000 cm⁻¹: C-H stretching of the methyl and difluoromethyl groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1000-1200 cm⁻¹: Strong C-F stretching bands.
This technique is excellent for a quick identity check and to monitor reaction progress.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in pharmaceutical development. A reverse-phase HPLC method can be developed to separate the target compound from any non-iodinated, di-iodinated, or isomeric impurities. The purity is typically determined by the area percentage of the main peak. This method is crucial for quality control and for ensuring the reliability of materials used in further studies.[13][10]
Conclusion
The structural analysis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is most effectively achieved through a combination of multinuclear NMR techniques (¹H, ¹³C, and ¹⁹F). This guide provides a detailed, predicted NMR profile that serves as a strong foundation for researchers to interpret their experimental data. The characteristic triplet for the CHF₂ proton in ¹H NMR, the large ¹JC-F triplet in ¹³C NMR, and the corresponding doublet in ¹⁹F NMR are definitive spectroscopic signatures for this compound.
For a comprehensive characterization and to meet regulatory standards in drug development, it is essential to complement NMR data with orthogonal analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, FT-IR verifies functional groups, and HPLC provides a precise measure of purity. By employing this multi-technique approach, researchers can confidently validate the structure and purity of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, enabling its effective use in the synthesis of novel and impactful chemical entities.
References
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ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available at: [Link]
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Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
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Mary, Y. K., & Sajan, D. (2014). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 440-450. Available at: [Link]
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Roy, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Iodo vs. 4-Bromo Pyrazoles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its functionalization, particularly at the C4-position, through palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity and discovering novel therapeutic agents. The choice of the halide at this position—typically iodine or bromine—is a pivotal decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-iodopyrazoles and 4-bromopyrazoles, supported by mechanistic principles and experimental data, to inform rational substrate selection in your research campaigns.
The Decisive Step: Understanding Reactivity through Oxidative Addition
The superior reactivity of 4-iodopyrazoles over their 4-bromo counterparts is fundamentally rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The universally accepted rate-determining step in many of these transformations (including Suzuki, Heck, and Sonogashira couplings) is the oxidative addition of the halo-pyrazole to the Pd(0) catalyst.
This crucial step involves the cleavage of the carbon-halogen (C-X) bond. The relative strength of this bond dictates the energy barrier for this process. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] Consequently, the C-I bond undergoes oxidative addition to the palladium center more readily, at lower temperatures, and often with less specialized catalyst systems.
Theoretical studies on halo-heterocycles have quantified these differences, showing lower bond dissociation energies (BDEs) for C-I bonds compared to C-Br bonds, which directly correlates with the ease of oxidative addition.[3][4][5] This fundamental energetic difference is the primary driver for the observed reactivity trend: 4-Iodopyrazole > 4-Bromopyrazole .
Caption: Comparative energy profiles for the oxidative addition step.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The theoretical advantage of the C-I bond translates directly into tangible differences in synthetic outcomes across the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation. Here, the higher reactivity of 4-iodopyrazoles is pronounced. They often provide excellent yields with standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands, under relatively mild conditions.[6]
Conversely, 4-bromopyrazoles are significantly less reactive and frequently require more sophisticated and highly active catalyst systems.[7] This often involves the use of sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the more challenging oxidative addition of the C-Br bond.[7][8] Higher temperatures and longer reaction times are also common necessities for achieving comparable yields with 4-bromopyrazoles.
| Halide | Typical Catalyst System | Reaction Conditions | Yield Range (%) | Notes |
| 4-Iodo | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | 80-100 °C, 2-12 h | 85-98% | Generally high reactivity and yields with standard catalysts.[6] |
| 4-Bromo | Pd(OAc)₂/SPhos, XPhos-Pd-G2 | 100-120 °C, 12-24 h | 60-90% | Requires more active, specialized catalysts and more forcing conditions.[7][9] |
Sonogashira Coupling
In the Sonogashira coupling of terminal alkynes, the reactivity gap between 4-iodo and 4-bromo pyrazoles is often even more stark. 4-Iodopyrazoles are excellent substrates, typically reacting smoothly at room temperature or with gentle heating in the presence of a standard Pd/Cu co-catalyst system.[10]
In sharp contrast, the Sonogashira coupling of 4-bromopyrazoles is notoriously challenging.[11] In many instances, standard conditions fail to provide any significant amount of the desired product.[11] Success often hinges on the use of highly active palladium catalysts, specialized ligands, and higher reaction temperatures. In some cases, even with optimized conditions, yields may remain moderate. This makes 4-iodopyrazole the overwhelmingly preferred substrate for this transformation.
| Halide | Typical Catalyst System | Reaction Conditions | Yield Range (%) | Notes |
| 4-Iodo | Pd(PPh₃)₂Cl₂/CuI | Room Temp to 60 °C | 80-95% | Highly efficient and reliable coupling partner.[10] |
| 4-Bromo | Pd(OAc)₂/XPhos, Pd(PPh₃)₄ | 80-110 °C | 0-70% | Often unreactive or gives low yields; requires significant optimization.[11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation presents a more nuanced comparison. While the general reactivity trend (I > Br) often holds, catalyst and substrate pairings can lead to exceptions. For certain palladium catalyst systems, particularly those using specific biarylphosphine ligands like tBuDavePhos, 4-bromopyrazoles have been reported to be more effective substrates than their iodo counterparts for coupling with amines lacking β-hydrogens.[12][13]
However, for couplings with alkylamines that do possess β-hydrogens, a copper-catalyzed system is often favored, for which 4-iodopyrazoles are the superior substrate.[12][13] This highlights a critical lesson: while the C-X bond strength is a primary determinant of reactivity, the intricate interplay between the substrate, coupling partner, ligand, and metal center can create specific scenarios where the generally less reactive 4-bromopyrazole is preferred.
| Halide | Catalyst System | Amine Type | Reactivity/Yield | Notes |
| 4-Iodo | CuI | Alkylamines with β-H | High | Preferred substrate for copper-catalyzed aminations.[13] |
| 4-Bromo | Pd(dba)₂/tBuDavePhos | Amines without β-H | High (60-90%) | Can be more effective than the iodo-analog with specific Pd systems.[2] |
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
To objectively assess reactivity in your own laboratory, a parallel experiment is the most rigorous approach. This protocol provides a standardized workflow for comparing the Suzuki-Miyaura coupling of a 4-iodopyrazole and a 4-bromopyrazole with a common boronic acid.
Caption: Workflow for comparative reactivity analysis.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To two separate, identical oven-dried sealed reaction tubes equipped with stir bars, add the 4-halopyrazole (0.5 mmol, 1.0 equiv.) and the desired arylboronic acid (0.6 mmol, 1.2 equiv.).
-
In a separate vial, prepare a slurry of Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and anhydrous K₂CO₃ (1.0 mmol, 2.0 equiv.) in 1 mL of 1,4-dioxane.
-
-
Reaction Assembly:
-
To each reaction tube, add 2 mL of 1,4-dioxane and 0.5 mL of deionized water.
-
Add 0.5 mL of the catalyst/base slurry to each reaction tube.
-
Seal the tubes and purge with argon for 10-15 minutes. It is crucial that both reactions are set up under identical atmospheric conditions.
-
-
Reaction Execution and Monitoring:
-
Place both tubes in a preheated oil bath or heating block set to 100 °C.
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction at identical time points (e.g., 1, 4, and 12 hours) by withdrawing a small aliquot (via syringe) and analyzing by TLC or LC-MS to compare the consumption of starting material.
-
-
Workup and Analysis:
-
After the reaction has reached completion (or after a set time, e.g., 18 hours), cool the mixtures to room temperature.
-
Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield for each reaction and compare the results to quantify the reactivity difference.
-
Strategic Recommendations and Conclusion
The choice between a 4-iodopyrazole and a 4-bromopyrazole is a strategic one with clear trade-offs.
-
Choose 4-Iodopyrazole for:
-
Maximum Reactivity and Efficiency: When rapid reaction times, mild conditions, and high yields are paramount.
-
Broad Substrate Scope: For coupling with a wide range of partners, especially in challenging reactions like Sonogashira.
-
Late-Stage Functionalization: Its high reactivity makes it ideal for introducing complexity late in a synthetic sequence where preserving sensitive functional groups is critical.
-
-
Consider 4-Bromopyrazole for:
-
Cost-Effectiveness and Availability: Bromo-analogs are often less expensive and more readily available commercially.
-
Stepwise Functionalization: In di- or poly-halogenated systems, the lower reactivity of the C-Br bond can be exploited for selective, stepwise couplings.
-
Specific Catalyst Systems: When using certain specialized Buchwald-Hartwig catalyst systems where it has demonstrated superior performance.
-
References
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Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]
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Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC, NIH Public Access. [Link]
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American Chemical Society. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Semantic Scholar. (2012). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. J. Heterocyclic Chem.[Link]
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ACS Publications. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. [Link]
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ACS Publications. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society. [Link]
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MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Catalysts. [Link]
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PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry. [Link]
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ResearchGate. (2022). a–c) Challenges in catalyzing the Sonogashira coupling reaction with... ResearchGate. [Link]
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ResearchGate. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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A Comparative Guide to Palladium Catalysts for Pyrazole Suzuki Coupling: From Traditional Complexes to Modern Precatalysts
Introduction: The Synthetic Challenge and Strategic Importance of Arylated Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering a direct route to arylated pyrazoles. However, the Suzuki coupling of pyrazoles is not without its challenges. The nitrogen-rich nature of the pyrazole ring, particularly the presence of an unprotected N-H group, can lead to catalyst inhibition and competing side reactions.[1] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, forming stable off-cycle intermediates that hinder catalytic turnover.[1]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of pyrazoles, offering insights into their performance, mechanistic nuances, and practical applications. We will delve into the evolution of these catalysts, from traditional phosphine-ligated systems to the development of highly efficient, air- and moisture-stable precatalysts that have revolutionized this field.
The Catalyst Systems: A Comparative Overview
The success of a pyrazole Suzuki coupling reaction is critically dependent on the choice of the palladium catalyst and its associated ligands. The ligands stabilize the palladium center and modulate its electronic and steric properties, which in turn dictates the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, systems employing bulky, electron-rich phosphine ligands (Buchwald Ligands), and those utilizing N-Heterocyclic Carbenes (NHCs) as ligands (PEPPSI Catalysts).[3]
Traditional Phosphine Ligands: The Workhorse with Limitations
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the traditional workhorses for Suzuki couplings.[4] While effective for a range of substrates, their application in pyrazole coupling can be limited. The relatively small size of the triphenylphosphine ligand may not provide sufficient steric bulk to prevent the pyrazole substrate from coordinating to the palladium center and inhibiting the reaction. Furthermore, these catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques for optimal performance.
Bulky Phosphine Ligands (Buchwald Ligands): A Leap in Efficiency
The development of bulky, electron-rich phosphine ligands, pioneered by Stephen Buchwald, marked a significant advancement in palladium-catalyzed cross-coupling.[5] Ligands such as SPhos and XPhos, when combined with a palladium source, form highly active catalysts that can overcome many of the challenges associated with unreactive substrates, including pyrazoles. The steric hindrance provided by these ligands promotes the formation of monoligated palladium species, which are highly reactive in the oxidative addition step and facilitate the reductive elimination to release the product.[5]
To further improve convenience and reliability, stable precatalysts, such as the G2, G3, and G4 Buchwald precatalysts, have been developed.[6][7] These are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[6]
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI Catalysts): Robust and Versatile
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and efficient catalysts.[3] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are commercially available, air- and moisture-stable Pd(II)-NHC complexes that have demonstrated exceptional activity in a wide range of cross-coupling reactions, including those involving challenging heterocyclic substrates.[8][9][10] The NHC ligand's steric bulk and strong electron donation facilitate both the oxidative addition and reductive elimination steps, making them highly effective for pyrazole Suzuki coupling.[11]
Quantitative Performance Comparison
The following table provides a comparative overview of the performance of different palladium catalyst systems in the Suzuki coupling of halopyrazoles with arylboronic acids. The data has been compiled from various literature sources to highlight the relative efficacy of each catalyst class. It is important to note that direct comparisons can be challenging due to variations in specific substrates and reaction conditions across different studies.
| Catalyst System | Pyrazole Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromopyrazole derivative | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | Moderate | 5 | [12] |
| Pd₂(dba)₃ / SPhos | 4-Iodo-1H-pyrazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 | 2 | [1] |
| XPhos Pd G2 | 4-Bromo aminopyrazole | Styryl boronic acid | K₂CO₃ | EtOH/H₂O | MW | 0.33 | High | 2 | [13] |
| PEPPSI-IPr | Halogenated Pyridazine | Heteroarylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 | 2 | [14] |
| Pyrazole-phosphine/Pd | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Toluene | 80-85 | 7-8 | 80 | 1 (Pd₂(dba)₃) | [15] |
| Pyridine-pyrazole/Pd | 4'-Bromoacetophenone | Phenylboronic acid | KOH | EtOH/H₂O | MW | 0.03 | 95 | 0.1 | [16] |
| Bis(pyrazolyl)Pd complex | Bromobenzene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 140 | 4 | 98 | 0.33 | [17][18] |
Mechanistic Insights: Why Bulk and Electron Donation Matter for Pyrazoles
The superior performance of catalysts bearing bulky phosphine or NHC ligands in pyrazole Suzuki coupling can be attributed to several key mechanistic factors:
-
Preventing Catalyst Inhibition: The steric bulk of ligands like XPhos and IPr physically hinders the coordination of the pyrazole's nitrogen atom to the palladium center. This prevents the formation of stable, off-cycle Pd-pyrazole complexes that would otherwise sequester the catalyst and halt the catalytic cycle.[1]
-
Promoting Reductive Elimination: The steric pressure exerted by these bulky ligands also facilitates the final reductive elimination step, where the newly formed biaryl product is released from the palladium center. This is often the rate-limiting step in the catalytic cycle, and accelerating it can significantly increase the overall reaction rate.[2]
-
Enhancing Oxidative Addition: The strong electron-donating nature of these ligands increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the oxidative addition of the halopyrazole. This is particularly important for less reactive chloro- and bromopyrazoles.[2]
Precatalyst Activation Pathways
The use of stable Pd(II) precatalysts like the Buchwald and PEPPSI systems simplifies the experimental setup by eliminating the need to handle air-sensitive Pd(0) sources. Their activation to the catalytically active Pd(0) species is a crucial first step in the catalytic cycle.
-
Buchwald Precatalysts (G3 as an example): The activation of a G3 Buchwald precatalyst typically involves deprotonation of the biphenylamine ligand by the base, followed by reductive elimination of carbazole to generate the active LPd(0) species.[6]
-
PEPPSI Precatalysts: The PEPPSI-IPr precatalyst is activated through the reduction of the Pd(II) center to Pd(0). This can be facilitated by various species in the reaction mixture, such as an organometallic reagent (in other cross-coupling reactions) or a β-hydride containing solvent or substrate.[19]
Experimental Protocols
The following are representative, step-by-step protocols for the Suzuki coupling of a halopyrazole using each of the three classes of palladium catalysts.
Protocol 1: Traditional Phosphine Ligand Catalyst
Reaction: Coupling of a 4-bromopyrazole derivative with phenylboronic acid using Pd(PPh₃)₄.
Procedure: [20]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromopyrazole derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald Precatalyst System
Reaction: Coupling of a 4-chloropyrazole with an arylboronic acid using an XPhos Pd G3 precatalyst.
Procedure: [6]
-
To a reaction vial, add the 4-chloropyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a septum, then evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 40 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: PEPPSI Precatalyst System
Reaction: Coupling of a bromopyrazole with an arylboronic acid using PEPPSI-IPr.
-
In a reaction vial, combine the bromopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Seal the vial and purge with an inert gas.
-
Add degassed isopropanol (5 mL).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed pyrazole Suzuki coupling reaction.
Caption: Generalized experimental workflow for a pyrazole Suzuki coupling reaction.
The Suzuki Coupling Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki coupling reaction.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
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- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Structural Validation of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemistry, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural determination of novel fluorinated pyrazoles like 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a critical step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the causality behind experimental choices, offering a framework for a self-validating approach to structural characterization.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides unequivocal proof of a molecule's constitution, configuration, and conformation, making it an invaluable tool for absolute structure determination.
The Rationale for X-ray Crystallography
For a molecule like 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, SC-XRD offers unparalleled advantages:
-
Unambiguous Connectivity: It directly maps the atomic connections, confirming the pyrazole ring structure, the positions of the difluoromethyl, iodo, and methyl substituents, and the N-difluoromethyl linkage.
-
Stereochemical Confirmation: While not chiral, the planarity of the pyrazole ring and the orientation of the substituents are precisely determined.
-
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state.
-
Intermolecular Interactions: It provides insights into the packing of molecules in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions.
Experimental Protocol: A Self-Validating Workflow
The process of obtaining a crystal structure is a multi-step endeavor that requires patience and precision.
The most challenging aspect of small molecule crystallography is often growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[3]
Protocol:
-
Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal.[4] For 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, methanol) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is filtered into a clean vial and loosely covered to allow the solvent to evaporate slowly over several days.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[3][5]
Protocol:
-
Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100-173 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of unique reflections with their corresponding intensities.
The processed data is used to solve the "phase problem" and generate an initial electron density map.[6]
Protocol:
-
Structure Solution: For small molecules, direct methods are typically used to determine the initial phases of the reflections.[3][5]
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The atomic positions and displacement parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[7]
Workflow for X-ray Crystallography
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazole-Based Fungicides: An Analysis of the 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole Scaffold and Its Analogs
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its versatile synthetic accessibility and its role as a potent pharmacophore.[1][2] This five-membered nitrogen-containing heterocycle is the structural heart of numerous commercial fungicides that are critical for global crop protection.[2][3] A significant class of these fungicides are the succinate dehydrogenase inhibitors (SDHIs), which have revolutionized the management of devastating plant diseases.[3][4]
This guide delves into the biological activity of pyrazole-based compounds, using 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole as a foundational scaffold for comparison. While this specific molecule is primarily a synthetic building block[5], its structural motifs—the difluoromethyl group, the halogen at the 4-position, and the methyl group at the 5-position—are pivotal in defining the efficacy of its more complex and commercially successful analogs. We will dissect the structure-activity relationships (SAR) that govern the fungicidal potency of this chemical class, providing a comparative analysis grounded in experimental data and mechanistic insights.
The Central Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary molecular target for the most prominent pyrazole-based fungicides is succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial respiratory chain.[4][6] By inhibiting this critical enzyme, the compounds disrupt the fungus's energy production cycle, leading to cell death.[1] The SDH enzyme is responsible for the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and feeds electrons into the electron transport chain for ATP synthesis. SDHI fungicides typically bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing its natural substrate from docking.[7]
Caption: Mechanism of action for SDHI fungicides targeting Complex II.
Structural Analysis of the Core Scaffold and Its Analogs
The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the ring. The structure of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole provides a useful framework for discussing these relationships. However, it is a structural isomer of the key intermediate used in leading fungicides, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , that has demonstrated profound biological relevance.[4][6]
Key Structural Features and Their Impact:
-
The Difluoromethyl (CHF₂) Group: This moiety is a hallmark of modern SDHI fungicides. Its presence is critical for high efficacy. When positioned at the C-3 of the pyrazole ring (as in commercial fungicides), it enhances binding affinity to the SDH enzyme and improves metabolic stability.[6][8] The placement at the N-1 position, as in our reference scaffold, would drastically alter the molecule's electronic profile and spatial arrangement, likely reducing or eliminating SDH inhibitory activity.
-
The Carboxamide Linkage: The most successful analogs are pyrazole-4-carboxamides. This amide linker connects the pyrazole "head" to a substituted phenyl ring "tail," which is crucial for anchoring the molecule within the Q-site of the SDH enzyme.[9][10]
-
Substitution on the Amide Phenyl Ring: The nature of the substituents on the aniline portion of the molecule fine-tunes its spectrum of activity, potency, and physicochemical properties. This allows for the development of fungicides tailored to specific pathogens or crops.
The diagram below illustrates the generalized structure-activity relationships for this class of compounds.
Caption: Generalized Structure-Activity Relationship (SAR) for pyrazole carboxamide fungicides.
Comparative Performance of Key Analogs
The true measure of a scaffold's potential is realized in the biological performance of its derivatives. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is found in several market-leading fungicides. Their efficacy against various plant pathogens highlights the success of this structural template.
| Compound (Analog) | Key Target Pathogens | EC₅₀ (mg/L) vs. Rhizoctonia solani | EC₅₀ (mg/L) vs. Sclerotinia sclerotiorum | Reference(s) |
| Fluxapyroxad | Broad spectrum, including rusts, leaf spots, and powdery mildew | 0.103 | - | [11] |
| Bixafen | Cereal diseases, including Septoria leaf blotch and rusts | - | - | [6][9] |
| Isopyrazam | Septoria, Ramularia, and rusts in cereals | - | - | [6] |
| Benzovindiflupyr | Broad spectrum, including rusts, leaf spots, and blights | - | - | [4][6] |
| Compound TM-2 (Novel Analog) | Corn rust | - | - | [9] |
| Compound SCU2028 (Novel Analog) | Rice sheath blight (R. solani) | 0.022 | - | [7] |
| Compound A14 (Novel Analog) | S. sclerotiorum | - | 2.52 | [12] |
| Boscalid (Reference SDHI) | Broad spectrum | 0.741 | - | [11] |
EC₅₀ (half maximal effective concentration) values indicate the concentration of a fungicide that is required to inhibit the growth of a pathogen population by 50%. A lower value indicates higher potency. Data for specific pathogens varies by study.
As the data illustrates, novel analogs like SCU2028 and A14 demonstrate exceptional potency against specific pathogens, often exceeding that of established fungicides like boscalid.[7][11][12] This is a direct result of rational design, where modifications to the aniline "tail" of the molecule optimize its interaction with the target enzyme in different fungal species.
Experimental Protocols for Activity Assessment
To ensure scientific rigor, the biological activity of these compounds is evaluated using standardized and reproducible methods.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This assay provides a direct measure of a compound's ability to inhibit fungal growth.
Objective: To determine the EC₅₀ value of a test compound against a target fungal pathogen.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Stock Preparation: Dissolve the test compound (e.g., 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole analog) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations.
-
Plate Preparation: While the PDA is still molten (approx. 45-50°C), add the appropriate volume of each compound dilution to achieve the final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 mg/L). The final solvent concentration should be constant across all plates (typically ≤1%). Pour the amended media into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelial growth in the control (0 mg/L) plate has reached the edge.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of growth inhibition relative to the control. Plot the inhibition percentage against the log of the compound concentration and use probit analysis to determine the EC₅₀ value.
Caption: Experimental workflow for the mycelial growth inhibition assay.
Toxicity and Selectivity
A crucial aspect of drug and agrochemical development is selectivity. While many pyrazole carboxamides are potent fungicides, some analogs can exhibit off-target effects. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, developed as anti-parasitic agents, showed unexpected acute mammalian toxicity by inhibiting mitochondrial respiration in host cells.[13] This underscores the importance of substituent positioning (5-carboxamide vs. 4-carboxamide) and the necessity of comprehensive toxicological screening early in the development pipeline. The commercially successful fungicides based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold have undergone extensive testing to ensure they have a favorable safety profile for non-target organisms.
Conclusion and Future Perspectives
The 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole structure, while not biologically active in itself, represents a scaffold containing key elements found in highly potent fungicides. The comparative analysis of its analogs overwhelmingly demonstrates that the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide framework is a privileged structure for the inhibition of fungal succinate dehydrogenase.
The structure-activity relationship is well-defined:
-
A difluoromethyl group at the C-3 position is critical for potency.
-
An amide linker at the C-4 position is essential for binding.
-
The N-methyl group is optimal for activity.
-
Variability in the aniline "tail" allows for the modulation of the antifungal spectrum and properties.
Future research will undoubtedly continue to explore novel substitutions on the aniline ring to overcome emerging fungicide resistance and broaden the spectrum of activity. Furthermore, exploring bioisosteric replacements for the pyrazole core or the amide linker could lead to new chemical classes with potentially novel modes of action, a vital strategy for sustainable crop protection.[3]
References
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link]
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(2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available from: [Link]
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Wang, B., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry, 71(47). Available from: [Link]
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(2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available from: [Link]
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(2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Available from: [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17). Available from: [Link]
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Yin, J., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(5). Available from: [Link]
-
Sui, X., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11). Available from: [Link]
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(n.d.). Structure–activity relationship of antifungal agents. ResearchGate. Available from: [Link]
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Li, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8). Available from: [Link]
-
Wang, Z., et al. (2017). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 22(12). Available from: [Link]
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Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1). Available from: [Link]
- (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
Li, P., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(23). Available from: [Link]
- (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Google Patents.
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(2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science. Available from: [Link]
-
Li, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8). Available from: [Link]
-
(n.d.). 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. ABL Technology. Available from: [Link]
-
(n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]
-
Laleu, B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1). Available from: [Link]
-
Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4). Available from: [Link]
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A Comparative Guide to LC-MS Methods for Analyzing Reactions of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
For researchers, medicinal chemists, and process development scientists, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. The synthesis of complex molecules like 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a potentially valuable building block in pharmaceutical and agrochemical development, requires robust analytical techniques to track reactant consumption, product formation, and the emergence of impurities.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this purpose, offering a blend of separation power, sensitivity, and specificity that has largely replaced older methods like thin-layer chromatography (TLC).[3]
This guide provides a comparative analysis of several LC-MS methodologies for monitoring reactions involving 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. We will move from a rapid, direct-injection approach suitable for high-throughput screening to a fully optimized chromatographic method for detailed impurity profiling. The experimental choices and their underlying rationale will be explained to provide a self-validating framework for your own method development.
The Analyte: Structural Considerations for Method Design
Before diving into specific methods, let's consider the structure of our target analyte: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole .
-
Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms. This moiety is polar and capable of hydrogen bonding.[4]
-
Substituents:
-
1-(Difluoromethyl): The -CHF₂ group is highly electronegative and can influence the electronic properties and ionization of the molecule.
-
4-iodo: The iodine atom adds significant molecular weight and hydrophobicity. Its isotopic signature (¹²⁷I is 100% abundant) simplifies mass spectrum interpretation.
-
5-methyl: A small alkyl group that slightly increases hydrophobicity.
-
This combination of a polar core and hydrophobic substituents suggests that reversed-phase liquid chromatography (RPLC) is a suitable starting point for separation.[5] The presence of nitrogen atoms in the pyrazole ring makes the molecule a good candidate for positive-ion electrospray ionization (ESI+), as these sites can be readily protonated.
Method 1: High-Throughput Reaction Monitoring by Flow Injection Analysis (FIA)-MS
For rapid, qualitative checks on whether a reaction is proceeding, a direct-injection method without a chromatographic column is often the fastest approach.[6] This is particularly useful in high-throughput synthesis environments where dozens of reaction conditions are being screened simultaneously.[3]
Workflow & Rationale
The core principle of FIA-MS is to introduce a diluted aliquot of the reaction mixture directly into the mass spectrometer's ion source. This bypasses the time-consuming separation step, providing a near-instantaneous snapshot of the major ionic species in the sample.
Caption: Workflow for Flow Injection Analysis (FIA)-MS.
Experimental Protocol
-
Sample Preparation:
-
Quench a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Dilute 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The high dilution is critical to avoid contaminating the MS source.[3]
-
Filter through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation:
-
LC System: An HPLC or UPLC system with the analytical column replaced by a union or a short piece of PEEK tubing.
-
Mobile Phase: 50:50 Acetonitrile/Water with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters (Single Quadrupole or ToF):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temp: 300 °C.
-
Nebulizer Pressure: 35 psi.
-
Performance & Limitations
| Parameter | Performance | Rationale |
| Speed | Excellent (~1 min/sample) | Bypasses chromatographic separation.[6] |
| Qualitative Info | Good (Provides m/z of major components) | Allows confirmation of product formation by its molecular weight. |
| Quantitative Info | Poor | Severe ion suppression from co-eluting matrix components.[7] |
| Impurity Detection | Very Poor | Cannot distinguish between isomers or compounds with similar m/z. |
Trustworthiness: This method is self-validating for its intended purpose: a quick "yes/no" answer for the presence of the target product. The expected molecular ion for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (C₅H₅F₂IN₂) is m/z 270.95 . Observing this mass confirms the reaction is likely proceeding.
Method 2: Fast Gradient Reversed-Phase LC-MS for Rapid Profiling
Once initial reaction conditions are established, a fast chromatographic separation is needed to gain more insight into purity, byproduct formation, and reactant consumption. A generic, fast gradient method is the logical next step.
Workflow & Rationale
This approach introduces a reversed-phase C18 column to separate compounds based on their hydrophobicity. A rapid gradient elution ensures a short run time, making it suitable for monitoring reaction kinetics over time. The addition of formic acid to the mobile phase serves to improve peak shape and provide a source of protons, enhancing ionization efficiency in ESI+ mode.[5]
Caption: Workflow for Fast Gradient LC-MS Analysis.
Experimental Protocol
-
Sample Preparation: As per Method 1.
-
LC Parameters:
-
Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
3.5 min: 5% B
-
-
Column Temperature: 40 °C.
-
-
MS Parameters: As per Method 1.
Performance Comparison
This method provides a significant improvement over FIA-MS by introducing a separation dimension.
| Parameter | FIA-MS | Fast Gradient LC-MS | Rationale for Improvement |
| Speed | ~1 min | ~3.5 min | Still rapid, but allows for component separation. |
| Separation | None | Moderate | Separates compounds by hydrophobicity, resolving reactants from products. |
| Impurity Detection | Very Poor | Good | Can detect major byproducts and unconsumed starting materials.[8] |
| Isomer Separation | No | Unlikely | A fast gradient may not have the resolution to separate structurally similar isomers. |
Trustworthiness: This method is self-validating by tracking multiple components. You can monitor the decrease in the reactant peak area while the product peak area increases, providing much higher confidence in the reaction's progress.
Method 3: Optimized Reversed-Phase LC-MS for In-Depth Impurity Analysis
For process development, drug discovery, and quality control, a comprehensive understanding of the impurity profile is essential.[8][9] This requires an optimized LC method that aims for baseline separation of the main product from all detectable byproducts, including isomers.
Workflow & Rationale
Optimization involves refining the fast gradient method. This typically means using a longer, shallower gradient to improve resolution, and potentially evaluating different column chemistries or mobile phase additives. For pyrazoles, which can be polar, issues like poor retention or peak tailing might arise.[10][11] While our target molecule has hydrophobic groups, a shallower gradient is key to resolving closely eluting impurities.
Caption: Logic for LC Method Optimization.
Experimental Protocol
-
Sample Preparation: As per Method 1.
-
LC Parameters (Optimized):
-
Column: High-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient (Shallow):
-
0.0 min: 30% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 30% B
-
16.0 min: 30% B
-
-
Column Temperature: 45 °C.
-
-
MS Parameters:
-
Use a high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-ToF if available.[8] This enables accurate mass measurements to determine the elemental composition of unknown impurities.
-
Scan Mode: Full MS scan with data-dependent MS/MS (dd-MS2) to acquire fragmentation data for structural elucidation of impurities.
-
Comparative Performance Data (Hypothetical)
| Method | Run Time | Product Peak Resolution | Impurity X Resolution | Isomer Y Resolution |
| Fast Gradient | 3.5 min | 3.2 | 1.8 | 0.9 (Co-elutes) |
| Optimized | 16.0 min | >10 | >5.0 | 1.9 (Baseline) |
Trustworthiness and Expertise: The choice of a longer column and a shallower gradient is a direct application of chromatographic theory to increase peak capacity and improve the resolution of closely related compounds. Using HRMS provides an orthogonal layer of data, allowing for the confident identification of byproducts by matching accurate mass to potential elemental formulas.[12] For halogenated compounds, the distinct isotopic pattern can further aid in identification, although iodine is monoisotopic.[13]
Ionization Considerations for Fluorinated Compounds
The difluoromethyl group on our target molecule warrants special consideration. While many fluorinated compounds ionize well using standard ESI, highly fluorinated molecules can sometimes exhibit poor ionization efficiency.[14][15] For 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, the basic nitrogens of the pyrazole ring are likely to be the primary sites of protonation, suggesting ESI+ should be effective. However, it is always prudent to test both positive and negative ionization modes during method development. Some pyrazole fungicides, for instance, are analyzed in negative ion mode.[16] If sensitivity is poor, exploring alternative mobile phase additives like ammonium formate or acetate may be beneficial.
Conclusion
The choice of an LC-MS method for analyzing the reactions of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is dictated by the analytical question at hand.
-
For high-throughput screening , the speed of FIA-MS is unmatched, providing rapid confirmation of product formation.
-
For routine reaction monitoring , a fast gradient RPLC-MS method offers an excellent balance of speed and resolving power, allowing for semi-quantitative analysis of major components.
-
For detailed process understanding and quality control , a fully optimized, shallow-gradient RPLC-HRMS method is required to ensure the separation and identification of all relevant impurities and isomers.
By starting with a simple, fast method and strategically adding complexity, researchers can efficiently develop a robust and reliable analytical workflow that provides the necessary confidence to advance their research and development goals. This tiered approach ensures that analytical effort is proportional to the required depth of information, saving valuable time and resources.
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Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Introduction: The Imperative of Purity in a Pivotal Building Block
The compound 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a highly valuable heterocyclic building block. Its structural motifs are integral to the synthesis of numerous modern agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] The efficacy, safety, and regulatory compliance of these high-value end-products are directly contingent on the purity of their synthetic intermediates. The presence of even trace amounts of impurities—be they unreacted starting materials, regioisomers, or reaction by-products—can drastically alter biological activity, introduce toxicity, and compromise the reproducibility of pivotal experiments.
This guide provides a comprehensive framework for assessing the purity of synthesized 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. We will move beyond mere procedural lists to explore the causality behind methodological choices, comparing primary and complementary analytical techniques. Our focus is on establishing a self-validating system of analysis that ensures the highest degree of confidence in your material's quality, a non-negotiable requirement for successful research and development.
Anticipating the Adversaries: Common Impurities in Pyrazole Synthesis
Effective purity analysis begins with a clear understanding of what one might find. The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[2][3] This classic approach, while effective, is prone to the formation of specific impurities that a robust analytical workflow must be designed to detect.
-
Regioisomers: The reaction of an unsymmetrical dicarbonyl precursor with methylhydrazine can lead to the formation of a constitutional isomer. For our target compound, the most probable regioisomeric impurity is 1-(Difluoromethyl)-3-iodo-5-methyl-1H-pyrazole . This impurity can have significantly different chemical reactivity and biological activity, making its detection and separation critical.
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.
-
Halogenation Variants: Depending on the iodination strategy, under- or over-iodinated pyrazole species may be present.
-
By-products: Side reactions, such as hydrolysis of the difluoromethyl group or degradation of the pyrazole ring under harsh conditions, can introduce additional impurities.
Understanding these potential contaminants is paramount as it informs our selection of analytical techniques and the specific parameters we employ to achieve unambiguous separation and identification.
Primary Assessment: High-Performance Liquid Chromatography (HPLC)
For routine, high-throughput purity determination of non-volatile organic compounds like our target pyrazole, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse. Its high resolving power, quantitative accuracy, and robustness make it the primary tool for quality control.[4][5][6]
The Rationale Behind RP-HPLC
We select RP-HPLC because the polarity of our target molecule makes it ideally suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7] This setup allows for fine-tuning of the separation conditions to resolve the main compound from its closely related impurities. The inclusion of a Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial, as it provides UV-Vis spectral data for each peak, aiding in peak identification and homogeneity assessment.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a validated starting point and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient: 75% A / 25% B, hold for 10 minutes. (Note: A gradient elution may be required to resolve all impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
-
Detection: PDA/DAD at 237 nm.[7]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase components, filter through a 0.45 µm membrane, and degas thoroughly to prevent bubbles in the system.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of a certified reference standard of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole and dissolve it in a 100 mL volumetric flask using methanol or acetonitrile.[6]
-
Sample Solution: Prepare the synthesized sample in the same manner and at a similar concentration to the standard solution. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[7]
-
-
Chromatographic Procedure & Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the reference standard, and then the synthesized sample.
-
Record the chromatograms. The purity of the sample is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Self-Validation: The trustworthiness of this protocol is established by confirming the retention time of the main peak in the sample matches that of the reference standard. Furthermore, the UV-Vis spectrum of the sample peak should be identical to the standard's spectrum, confirming its identity.
-
Workflow for Comprehensive Purity Assessment
A single technique rarely provides a complete picture. The following workflow illustrates a robust, multi-faceted approach to purity validation.
Caption: Workflow for the comprehensive purity assessment of the target pyrazole.
Comparative Guide: Orthogonal and Complementary Methods
To ensure the highest level of analytical certainty, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for absolute structural elucidation. While chromatography separates components in a mixture, NMR provides detailed information about the chemical environment of each atom in the molecule, making it the gold standard for identifying isomers and confirming the primary structure.[8][9]
-
Why it's Complementary: NMR provides a holistic view of the sample's composition. It can detect impurities that might co-elute with the main peak in HPLC. Crucially for this specific molecule, ¹⁹F NMR is a powerful tool for confirming the presence and integrity of the -CHF₂ group.
-
Key Diagnostic Signals:
-
¹H NMR: Expect to see distinct signals for the methyl group (CH₃), the pyrazole ring proton (C-H), and a characteristic triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for separating and identifying volatile and thermally stable compounds.[10][11] It offers the significant advantage of providing mass-to-charge ratio (m/z) data, which can be used to confirm the molecular weight of the parent compound and tentatively identify unknown impurities.
-
Why it's an Alternative: If the target pyrazole and its potential impurities are sufficiently volatile and stable at elevated temperatures, GC-MS can offer superior resolution and sensitivity for certain compounds compared to HPLC.[10]
-
Key Advantage: The mass spectrometer detector acts as a definitive identification tool. An observed molecular ion peak corresponding to the calculated mass of C₅H₅F₂IN₂ (258.01 g/mol ) provides strong evidence for the compound's identity.
Method Comparison Summary
| Feature | HPLC-PDA | NMR Spectroscopy | GC-MS |
| Primary Function | Separation & Quantification | Structural Elucidation & Quantification | Separation & Identification |
| Strengths | High resolution for complex mixtures; Robust and reproducible; Excellent for routine QC.[4][5] | Gold standard for structure confirmation; Unambiguous isomer identification; qNMR for absolute purity.[8][12] | High sensitivity; Provides molecular weight data; Excellent for volatile impurities.[13][14] |
| Limitations | Requires reference standard for absolute quantification; Peak identity based on retention time. | Lower sensitivity for trace impurities; Can have complex spectra. | Compound must be volatile and thermally stable; Potential for on-column degradation. |
| Best Use Case | Primary purity check; Routine quality control of batches. | Initial structure verification of a new synthesis; Investigating isomeric impurities. | Identifying unknown volatile impurities; Confirming molecular weight. |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. This decision-making framework helps guide the analytical process.
Caption: Decision logic for selecting the appropriate analytical technique.
Conclusion
Assessing the purity of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not a single measurement but a systematic process of investigation. An effective purity assessment strategy leverages the strengths of multiple analytical techniques. RP-HPLC serves as the robust foundation for routine quantitative analysis, providing the necessary data for batch release and quality control. However, achieving true analytical confidence requires supplementation with orthogonal methods. NMR spectroscopy is indispensable for the initial, unambiguous confirmation of the molecular structure and for definitively ruling out the presence of critical regioisomers. GC-MS offers a powerful tool for identifying volatile unknowns that may be missed by other methods.
By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the integrity of their starting materials, the validity of their experimental outcomes, and the ultimate success of their scientific endeavors.
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Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI. [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
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A Researcher's Guide to Halogenated Pyrazoles: A Comparative Cost-Effectiveness Analysis of Iodo- vs. Bromo-Intermediates in Synthesis
Introduction: The Strategic Value of Halogenated Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The functionalization of this heterocyclic core is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the most powerful strategies for diversification is the use of halogenated pyrazoles as versatile synthetic handles, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two key intermediates: iodo- and bromo-pyrazoles. While both serve as effective precursors, the choice between them involves a critical trade-off between upfront material cost, synthetic efficiency, and downstream reactivity. For researchers, scientists, and drug development professionals, understanding this balance is essential for optimizing synthetic routes, managing project budgets, and accelerating discovery timelines. We will dissect the synthesis, reactivity, and economic factors associated with each, providing field-proven insights and actionable data to guide your selection process.
The Fundamental Principle: Carbon-Halogen Bond Reactivity
The divergent performance of iodo- and bromo-pyrazoles in synthetic applications is rooted in a fundamental principle of organic chemistry: carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker and more polarizable than the C-Br bond.[2][3] This disparity has profound implications for the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-pyrazole to the Pd(0) catalyst.[3][4]
The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, which generally translates to:
-
Faster reaction rates
-
Higher yields
-
Milder reaction conditions (e.g., lower temperatures)
-
Lower catalyst loadings
This established reactivity trend for halogens, I > Br > Cl , is the central tenet that informs the strategic choice between these intermediates.[1][2]
Part 1: The Synthesis of Halogenated Pyrazoles - An Economic Overview
The cost-effectiveness of a halogenated intermediate is not solely defined by its catalog price but is a composite of raw material costs, reaction efficiency, and operational complexity. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most common site for electrophilic halogenation.[5]
Bromination of Pyrazoles
Direct bromination is a well-established and often cost-effective method. The most common reagents are N-Bromosuccinimide (NBS) and liquid bromine (Br₂).
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is highly effective for the C4-bromination of many pyrazole derivatives, typically in solvents like acetonitrile or DMF at room temperature.[5][6]
-
Bromine (Br₂): While often cheaper on a molar basis, Br₂ is a highly corrosive and toxic liquid requiring specialized handling. It is typically used in solvents like acetic acid or chloroform.[5]
The primary economic advantage of bromination is the relatively low cost of the brominating agents and the simplicity of the reactions, which often proceed to high conversion without the need for additional activators.
Iodination of Pyrazoles
Direct iodination is more nuanced. Molecular iodine (I₂), while inexpensive, is a less potent electrophile than bromine and often requires an oxidizing agent to generate a more reactive "I+" species in situ.[7]
Common iodination systems include:
-
N-Iodosuccinimide (NIS): Similar to NBS, NIS is a convenient and effective solid reagent, though generally more expensive.[7]
-
Iodine (I₂) with an Oxidant: This is a frequently used, cost-effective approach.
-
I₂ / Hydrogen Peroxide (H₂O₂): A "green" and practical method where water can often be used as the solvent, with water being the only byproduct.[7][8]
-
I₂ / Ceric Ammonium Nitrate (CAN): An efficient system for iodinating a variety of pyrazoles, including those with deactivating groups like CF₃.[8][9]
-
-
Iodine Monochloride (ICl): A highly reactive iodinating agent, but its use can generate HCl as a byproduct, sometimes requiring the addition of a base like Li₂CO₃ to prevent side reactions.[8][10]
While the base cost of molecular iodine is low, the need for oxidants or more expensive reagents like NIS adds to the overall cost and complexity of the synthesis compared to bromination.
Data Presentation: Comparative Synthesis Costs
| Feature | Bromination | Iodination | Causality & Experimental Insight |
| Primary Reagent | N-Bromosuccinimide (NBS), Br₂ | N-Iodosuccinimide (NIS), I₂ | NBS and I₂ are commodity chemicals, but NIS is a more specialized and thus more expensive reagent. |
| Relative Reagent Cost | Generally Lower | Generally Higher | The cost of NIS or the required stoichiometric oxidants (e.g., CAN) for I₂ typically exceeds that of NBS. |
| Need for Oxidant | No | Often (with I₂) | I₂ is less electrophilic than Br₂. Oxidants are required to generate a more potent iodinating species (I⁺), adding cost and a reagent stream.[7] |
| Typical Conditions | Room Temperature | Room Temp to Reflux | While many iodinations are mild, less reactive pyrazoles may require heating, increasing energy costs on a large scale.[9][11] |
| Typical Yields | Good to Excellent (80-95%) | Good to Excellent (63-100%)[8] | Both methods are generally high-yielding, but this is highly substrate-dependent. |
| Work-up Complexity | Often simpler | May require quenching (e.g., with Na₂S₂O₃) | The use of oxidants and excess iodine necessitates a quenching step, adding time and materials to the work-up procedure.[12] |
Part 2: Downstream Reactivity - Where Higher Cost Pays Dividends
The initial investment in an iodopyrazole can yield significant returns in subsequent cross-coupling steps. The superior reactivity of the C-I bond allows for more favorable reaction kinetics, which can be leveraged for greater efficiency and cost savings.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a benchmark for C-C bond formation. Here, the advantages of iodopyrazoles are particularly evident.
| Parameter | 4-Bromopyrazole Derivative | 4-Iodopyrazole Derivative | Economic & Scientific Implication |
| Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 0.5-2 mol%) | Palladium catalysts are a major cost driver. A 2-5x reduction in catalyst loading for an iodinated substrate can lead to substantial savings, especially at scale. |
| Reaction Temperature | Higher (e.g., 80-110 °C) | Milder (e.g., RT-80 °C) | Lower temperatures reduce energy consumption and can be crucial for substrates with thermally sensitive functional groups, preventing degradation and improving overall yield. |
| Reaction Time | Longer (e.g., 4-24 h) | Shorter (e.g., 1-8 h) | Faster reaction cycles increase reactor throughput, a critical economic factor in process chemistry. |
| Overall Yield | Good | Often Higher | The combination of faster oxidative addition and milder conditions often leads to cleaner reactions and higher isolated yields for iodo-substrates.[3] |
When is a Bromopyrazole the Smarter Choice?
Despite the clear reactivity advantages of iodopyrazoles, bromo-derivatives remain a pragmatic and cost-effective choice in many scenarios:
-
High-Volume, Low-Margin Syntheses: If the cost of the final product is highly sensitive to raw material prices, the lower upfront cost of brominating agents and simple pyrazole precursors may be the deciding factor.[13]
-
Facile Cross-Coupling Reactions: If the coupling partner is highly reactive and the reaction proceeds efficiently with a bromopyrazole under standard conditions, the added cost of an iodinated intermediate is unnecessary.
-
Availability: For certain substitution patterns, the brominated pyrazole may be more commercially available or have a more established and scalable synthesis route.
Visualization & Workflows
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for bromo- and iodo-pyrazoles.
Decision-Making Flowchart
Caption: Decision framework for selecting iodo- vs. bromo-pyrazole intermediates.
Part 3: Experimental Protocols
The following protocols are representative procedures. Researchers should always first consult literature relevant to their specific substrate.
Protocol 1: Synthesis of 4-Bromopyrazole via NBS
This protocol is adapted from common laboratory procedures for electrophilic bromination.[5][6]
Materials:
-
Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the pyrazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-bromopyrazole, which can be purified by column chromatography or recrystallization.
Protocol 2: "Green" Synthesis of 4-Iodopyrazole via I₂/H₂O₂
This environmentally friendly protocol utilizes water as the solvent and is adapted from procedures described by Kim et al.[7]
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
5% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC (a spot of the reaction mixture can be extracted into ethyl acetate for spotting).[7]
-
Upon completion, add 5% aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears to quench any excess oxidant and I₂.
-
If the product precipitates, it can be isolated by filtration, washed with cold water, and dried.
-
If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole. Purify as necessary.
Conclusion and Strategic Recommendations
The choice between iodo- and bromo-pyrazoles is a classic case of "pay now or pay later."
-
Bromo-pyrazoles represent a lower initial investment. Their synthesis is straightforward and uses less expensive reagents. They are the workhorse choice for robust, well-established coupling reactions or when the cost of raw materials is the primary economic constraint.
-
Iodo-pyrazoles offer superior downstream efficiency. The higher upfront cost associated with their synthesis is often recouped during cross-coupling through significantly reduced catalyst loadings, milder conditions, and faster reaction times.[3] This makes them the strategic choice for challenging transformations, temperature-sensitive substrates, and large-scale manufacturing where process efficiency (time, energy, catalyst cost) outweighs the initial material cost.
As a Senior Application Scientist, my recommendation is to evaluate the entire synthetic route holistically. For early-stage discovery and library synthesis where speed and overcoming challenging couplings are paramount, the enhanced reactivity of iodopyrazoles provides a distinct advantage. For later-stage process development and large-scale manufacturing of a well-behaved molecule, the economic benefits of a bromopyrazole intermediate should be thoroughly investigated and may prove to be the more cost-effective solution.
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A Comparative Guide to the Stability of Halogenated Pyrazole Intermediates
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the stability of synthetic intermediates is a cornerstone of a robust and reproducible process. Halogenated pyrazoles, a "privileged scaffold" in medicinal chemistry, are pivotal building blocks for a multitude of therapeutic agents, including kinase inhibitors.[1] Their stability, however, is not uniform and is profoundly influenced by the nature and position of the halogen substituent. This guide provides an in-depth evaluation of the stability of different halogenated pyrazole intermediates, supported by established chemical principles and experimental methodologies, to empower informed decisions in your synthetic and drug development endeavors.
The Underlying Principles: How Halogens Dictate Pyrazole Stability
The stability of a halogenated pyrazole is primarily governed by the properties of the carbon-halogen (C-X) bond and the electronic effects the halogen exerts on the pyrazole ring.
1.1. The Carbon-Halogen Bond: A Tale of Strength and Polarity
The C-X bond is a polarized covalent bond due to the higher electronegativity of halogens compared to carbon.[2] This results in a partial positive charge on the carbon atom and a partial negative charge on the halogen. The key parameters influencing stability are:
-
Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. A higher BDE generally correlates with greater thermal stability. The trend for C-X BDE is F > Cl > Br > I .[3][4][5][6] This is attributed to the greater orbital overlap between the compact 2p orbital of fluorine and the sp² orbital of the pyrazole carbon, leading to a shorter and stronger bond.[4][5]
-
Electronegativity and Polarity: Electronegativity decreases down the group: F > Cl > Br > I .[2] While the highly polarized C-F bond is the strongest, the increasing polarizability of the larger halogens (I > Br > Cl > F) can influence their susceptibility to nucleophilic attack.[7]
-
Atomic Size: The atomic radius increases down the group: I > Br > Cl > F .[2] Larger atoms form longer and weaker bonds, making them more susceptible to cleavage.[3]
1.2. Electronic Effects on the Pyrazole Ring
Halogens exert both inductive and resonance effects on the pyrazole ring:
-
Inductive Effect (-I): As electronegative atoms, all halogens withdraw electron density from the pyrazole ring through the sigma bond. This effect decreases with decreasing electronegativity (F > Cl > Br > I).
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system of the pyrazole ring. This electron-donating effect is most significant for fluorine due to better orbital energy matching and decreases down the group.
The interplay of these effects influences the electron density at different positions of the pyrazole ring, affecting its reactivity and stability towards electrophilic and nucleophilic reagents. For instance, halogenation of pyrazoles typically occurs at the C4 position.[8]
Experimental Evaluation of Stability: Methodologies and Protocols
A comprehensive assessment of the stability of halogenated pyrazole intermediates involves a combination of thermal analysis, forced degradation studies, and spectroscopic techniques.[9]
2.1. Thermal Stability Assessment
Thermal analysis techniques are crucial for determining the intrinsic thermal stability of a compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10][11][12] A higher decomposition temperature indicates greater thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13][14] It can detect melting points, phase transitions, and decomposition events.[1][2][13][14]
Experimental Protocol: Thermal Stability Analysis by TGA and DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the halogenated pyrazole intermediate into an aluminum DSC pan or a ceramic TGA crucible.
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to 500 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Place the sealed aluminum pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample from ambient temperature to its decomposition point (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to observe endothermic (melting) and exothermic (decomposition) events.
-
2.2. Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and products under various conditions.[13][15][16][17][18] These studies are typically conducted according to ICH guidelines.[17]
-
Hydrolytic Stability: The intermediate is exposed to acidic, basic, and neutral aqueous conditions at elevated temperatures.
-
Oxidative Stability: The intermediate is treated with an oxidizing agent, such as hydrogen peroxide.[15]
-
Photostability: The solid or solution of the intermediate is exposed to UV and visible light.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the halogenated pyrazole intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the solid intermediate and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[9]
Comparative Stability Analysis of Halogenated Pyrazoles
3.1. Predicted Order of Stability
Based on the C-X bond dissociation energies, the general order of thermal and chemical stability is predicted to be:
Fluoropyrazole > Chloropyrazole > Bromopyrazole > Iodopyrazole
This trend is a direct consequence of the decreasing C-X bond strength down the halogen group.[3][5]
3.2. Data Summary and Interpretation
The following table summarizes the key properties of 4-halogenated-1H-pyrazoles and their expected impact on stability.
| Property | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| C-X Bond Dissociation Energy (kcal/mol) | ~108 | ~81 | ~68 | ~51 |
| Predicted Thermal Stability | Highest | High | Moderate | Lowest |
| Susceptibility to Nucleophilic Attack | Lowest | Moderate | High | Highest |
| Susceptibility to Photodegradation | Lowest | Moderate | High | Highest |
| Crystal Packing Motif | Catemer (chain)[19][20] | Trimer[19] | Trimer[19] | Catemer (chain)[19] |
Data for C-X BDE are approximate values for aryl halides and serve for comparative purposes.
Interpretation:
-
Thermal Stability: The significantly higher C-F bond energy suggests that fluorinated pyrazoles will exhibit the highest thermal stability. TGA would likely show the highest decomposition temperature for the fluoro-analog, with a decreasing trend for chloro-, bromo-, and iodo-pyrazoles.
-
Chemical Stability: In forced degradation studies, iodopyrazoles are expected to be the most labile, particularly under conditions that favor nucleophilic attack or homolytic cleavage (e.g., photolysis). The weaker C-I bond makes the iodine atom a better leaving group. While all halogenated pyrazoles can be susceptible to degradation, the rate of degradation is expected to be fastest for the iodo- and slowest for the fluoro-derivatives. For instance, some pyrazole ester derivatives show rapid hydrolysis in aqueous buffer.[21][22]
-
Influence of Position: While this guide focuses on 4-halogenated pyrazoles, the position of the halogen on the ring (C3, C4, or C5) will also influence stability. Steric hindrance and the electronic environment at the point of substitution can modulate the C-X bond strength and the overall reactivity of the molecule.[23]
-
Solid-State Stability: The crystal packing, as revealed by X-ray crystallography, can also influence solid-state stability.[19] Different packing motifs (trimers vs. chains) in the 4-halogenated pyrazole series indicate varying intermolecular forces, which can affect stability and hygroscopicity.[19][20][24]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Diagram 1: Factors Influencing Halogenated Pyrazole Stability
Caption: Key factors determining the stability of halogenated pyrazoles.
Diagram 2: Experimental Workflow for Stability Assessment
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A Researcher's Guide to the Structure-Activity Relationship of Pyrazole Carboxamide Fungicides
Introduction
Pyrazole carboxamides represent a cornerstone in the edifice of modern agricultural fungicides. As a prominent class of Succinate Dehydrogenase Inhibitors (SDHIs), they have provided growers with highly effective tools for managing a wide spectrum of devastating fungal diseases in numerous crops.[1][2][3] The commercial success of molecules like Fluxapyroxad, Bixafen, and Penthiopyrad underscores the power of this chemical scaffold. The primary mechanism of action for these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[4][5]
Understanding the intricate relationship between the molecular structure of these compounds and their fungicidal activity is paramount for the rational design of next-generation fungicides. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxamide fungicides, synthesizes key findings from the scientific literature, presents comparative experimental data, and outlines the methodologies used to evaluate these powerful plant-protecting agents.
Core Molecular Scaffold and Mechanism of Action
The fungicidal activity of pyrazole carboxamides originates from their ability to bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex (also known as Complex II). This binding event physically obstructs the reduction of ubiquinone to ubiquinol, thereby halting the TCA cycle and mitochondrial respiration, which ultimately leads to fungal cell death.[5]
The typical pyrazole carboxamide fungicide scaffold can be deconstructed into three key pharmacophoric elements:
-
The Pyrazole Ring: This nitrogen-containing heterocyclic ring serves as the structural anchor.
-
The Amide Bridge: A critical linker that correctly orients the other two components within the enzyme's binding pocket.
-
The Toxophore: Usually an aromatic or heterocyclic ring system, this part of the molecule is responsible for key interactions that determine the potency and spectrum of activity.
The precise spatial arrangement and electronic properties of these three components are crucial for high-affinity binding to the SDH target site.
Caption: Mechanism of action of Pyrazole Carboxamide SDHI fungicides.
Structure-Activity Relationship (SAR) Analysis
The fungicidal potency and spectrum of pyrazole carboxamides are highly sensitive to structural modifications across the molecule. The following sections dissect the SAR based on the three core components.
A. The Pyrazole Ring
The pyrazole ring and its substituents are critical for anchoring the molecule and influencing its intrinsic activity.
-
N-Methyl Group: A methyl group at the N1 position of the pyrazole ring is a common feature in many potent fungicides, including Bixafen and Fluxapyroxad.
-
C3 Substituents: The C3 position is a key site for modulation. Introducing small, electron-withdrawing groups like difluoromethyl (CHF2) or trifluoromethyl (CF3) often leads to a significant increase in fungicidal activity.[6] For instance, replacing a methyl group with a trifluoromethyl group on the pyrazole ring can enhance efficacy.
-
C4-Carboxamide: The carboxamide linker is almost universally attached to the C4 position of the pyrazole ring, as this geometry has been found to be optimal for binding.
B. The Amide Bridge
The amide linker is not merely a spacer; its conformational rigidity and ability to form hydrogen bonds are vital. Molecular docking studies have shown that the amide moiety often forms a crucial hydrogen bond with key amino acid residues (e.g., Tryptophan) in the SDH binding pocket, stabilizing the inhibitor-enzyme complex.[7]
C. The Toxophore Group
The greatest structural diversity and the most significant driver of spectrum and potency is the toxophore, the N-substituted aryl or heterocyclic moiety. This group engages in extensive hydrophobic and, in some cases, π-π stacking interactions within a specific sub-pocket of the enzyme.[5][8]
-
Aryl Scaffolds: Biphenyl groups, as seen in Boscalid, or phenyl rings with specific substitution patterns are highly effective. For example, introducing hydrophobic branched alkyl groups at the ortho position of an N-phenyl ring has been shown to result in high and broad-spectrum fungicidal activity.[6]
-
Heterocyclic Scaffolds: Replacing the benzene ring with heterocycles like thiophene or thiazole has led to the discovery of novel fungicides with distinct properties.[6][9][10] Penthiopyrad, for instance, incorporates a substituted thienyl ring, which is effective against various diseases.[6]
-
Substitution Patterns: The nature and position of substituents on the toxophore ring are critical. Halogen atoms (F, Cl) are frequently used to modulate lipophilicity and electronic properties, often leading to enhanced activity. For example, compound 7c (N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) showed excellent activity against R. solani.[9] Similarly, the introduction of an ether group into the side chain has been explored as an effective strategy for discovering novel SDHI fungicides.[1][2]
Comparative Fungicidal Activity Data
The following table summarizes experimental data from various studies, comparing the in vitro activity of different pyrazole carboxamide derivatives against key plant pathogens. This data highlights how subtle structural changes can lead to dramatic differences in potency.
| Compound ID | Core Structure Variation | Target Fungus | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) | Source |
| 7ai | Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | Carbendazim | >0.37 | [11][12] |
| 6d | Pyrazole-Thiazole | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [10] |
| 6j | Pyrazole-Thiazole | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 | [10] |
| 7d | Pyrazole-4-carboxamide with ether group | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [2] |
| 12b | Pyrazole-4-carboxamide with ether group | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [2] |
| SCU3038 | Pyrazole Carboxamide with diarylamine | Rhizoctonia solani | 0.016 (mg/L) | Fluxapyroxad | 0.033 (mg/L) | [4] |
| 7f | 5-trifluoromethyl-pyrazole-4-carboxamide | Phytophthora infestans | 6.8 | - | - | [3] |
| 7u | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide | Wheat powdery mildew | 0.633 (mg/L) | Fluxapyroxad | >0.633 (mg/L) | [13] |
Molecular Modeling and Mechanistic Insights
Computational chemistry plays a vital role in elucidating the binding modes of these inhibitors and guiding the design of new molecules.
Molecular Docking
Docking simulations place a ligand into the active site of a target protein to predict its binding conformation and affinity. Studies on pyrazole carboxamides consistently show them occupying the Qp-site of the SDH enzyme.[14] Key interactions revealed by these models include:
-
Hydrogen Bonds: Often involving the amide linker and residues like Tryptophan or Serine in the SdhC subunit.[7]
-
Hydrophobic Interactions: The toxophore typically fits into a hydrophobic pocket formed by residues in the SdhB, SdhC, and SdhD subunits.[8]
-
π-π Stacking: The aromatic nature of the toxophore can lead to stacking interactions with aromatic amino acid residues such as Tyrosine or Phenylalanine.[3]
Caption: Ligand interactions of a pyrazole carboxamide in the SDH active site.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15] For pyrazole carboxamides, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully used.[16][17] These models generate 3D contour maps that indicate where steric bulk or specific electronic properties (electropositive/negative) on the molecule would be favorable or unfavorable for activity, providing a predictive tool for designing more potent derivatives.
Experimental Protocols for SAR Evaluation
A systematic evaluation of SAR requires robust and reproducible experimental workflows. The following are generalized protocols based on common practices in the field.
A. General Synthesis of Pyrazole Carboxamides
The synthesis of these compounds typically involves the coupling of a pyrazole carboxylic acid derivative with a substituted amine.[1][11]
-
Activation of Carboxylic Acid: The pyrazole carboxylic acid is first activated. A common method is to convert it to an acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[11]
-
Amide Coupling: The resulting activated pyrazole carbonyl chloride is then reacted with the desired substituted amine (the precursor to the toxophore) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using analytical methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][11][12]
B. In Vitro Fungicidal Activity Assay (Mycelium Growth Inhibition)
This assay is the primary method for determining the intrinsic activity of a compound against a specific fungus.[12][17]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent like acetone or DMSO to create stock solutions.[11]
-
Media Preparation: The stock solution is serially diluted and mixed with a molten fungal growth medium (e.g., Potato Dextrose Agar, PDA) to achieve a range of final concentrations. The medium is then poured into Petri dishes. A solvent-only plate serves as a negative control, and a commercial fungicide is used as a positive control.[11]
-
Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days until the mycelium in the control plate has reached a specific diameter.
-
Measurement: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated relative to the negative control.
-
EC50 Determination: The inhibition data is plotted against the compound concentration, and the EC50 value (the concentration that causes 50% inhibition of growth) is calculated using probit analysis or a similar statistical method.
C. In Vivo Greenhouse Assay (Protective and Curative Activity)
In vivo tests are crucial to evaluate a compound's performance in a more realistic setting, including its ability to penetrate and move within plant tissue.[10][18]
-
Plant Cultivation: Healthy host plants (e.g., wheat, cucumber, rice) are grown in pots under controlled greenhouse conditions.
-
Compound Application: The test compounds are formulated as an aqueous suspension or solution and sprayed onto the leaves of the plants until runoff.
-
Protective Assay: A set of treated plants are allowed to dry and then, after a specific period (e.g., 24 hours), are inoculated with a spore suspension of the target pathogen.
-
Curative Assay: A separate set of plants are first inoculated with the pathogen and, after an incubation period (e.g., 24 hours), are then treated with the compound.
-
Incubation and Evaluation: All plants are kept in a high-humidity environment to encourage disease development. After several days, the disease severity (e.g., percentage of leaf area infected) is assessed and compared to untreated, inoculated controls.
Caption: Workflow for the design and evaluation of novel fungicides.
Conclusion and Future Perspectives
The structure-activity relationship of pyrazole carboxamide fungicides is a well-explored but continually evolving field. The core scaffold, consisting of a substituted pyrazole ring linked via a carboxamide bridge to a variable toxophore, provides a robust platform for developing potent SDH inhibitors. Key SAR principles indicate that small, electron-withdrawing groups on the pyrazole ring and a diverse range of substituted aromatic or heterocyclic toxophores are crucial for high efficacy.
Future research will undoubtedly focus on designing novel toxophores to create fungicides with broader disease spectrums and to combat the growing challenge of fungicide resistance.[7] Strategies such as introducing flexible side chains, applying scaffold hopping techniques, and using fragment-based design are proving fruitful in the discovery of next-generation SDHIs.[1][2][13] The integration of advanced computational modeling with high-throughput synthesis and screening will continue to accelerate the discovery of safer and more effective pyrazole carboxamides to ensure global food security.
References
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383-4394. Available from: [Link]
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Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2022). Molecules, 27(19), 6649. Available from: [Link]
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. Available from: [Link]
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QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani. (2023). ResearchGate. Available from: [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(24), 9187-9197. Available from: [Link]
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Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). Molecules, 20(3), 4383-94. Available from: [Link]
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Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. Available from: [Link]
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Structure-activity relationship of carboxin-related carboxamides as fungicide. (2011). Journal of Pesticide Science, 36(3), 364-372. Available from: [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. Available from: [Link]
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Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. (2019). New Journal of Chemistry, 43(1), 218-228. Available from: [Link]
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Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. (2019). New Journal of Chemistry, 43, 218-228. Available from: [Link]
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The docking binding mode of carboxin (a), boscalid (b), E-I-12 (c) and... (2023). ResearchGate. Available from: [Link]
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). Journal of Agricultural and Food Chemistry, 70(11), 3536-3546. Available from: [Link]
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Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity, 26, 205–214. Available from: [Link]
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Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(33), 9557-9570. Available from: [Link]
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Molecular docking results of 6j (A, C) and fluxapyroxad (B, D) with the SDH (PDB code 2FBW). (2022). ResearchGate. Available from: [Link]
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Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry, 70(45), 14480-14487. Available from: [Link]
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Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry, 71(42), 15003-15014. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. As a specialized heterocyclic compound likely utilized in targeted research and development, it lacks extensive public safety data. Therefore, this guide is built upon a conservative approach, deriving protocols from the compound's constituent functional groups and adhering to established principles of chemical waste management. The primary directive is to treat this compound as a hazardous chemical waste at all times, ensuring the safety of laboratory personnel and environmental integrity.
Part 1: Hazard Assessment & Chemical Profile - The Rationale for Caution
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The molecular structure of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole necessitates its classification as hazardous waste due to the combined risks associated with its functional groups.
-
Halogenated Organic Compound: The presence of both a difluoromethyl group (a fluorinated moiety) and an iodine atom firmly places this molecule in the category of halogenated organic waste.[1] Halogenated compounds are often environmentally persistent and require specific, high-temperature incineration for complete destruction.[2] For this reason, they must be segregated from non-halogenated organic waste streams to avoid complicating the disposal process and increasing costs.[3]
-
Iodinated Moiety: Iodine-containing compounds can pose environmental and toxicological risks if improperly discarded.[4][5] Under no circumstances should this compound or its solutions be released into sanitary sewer systems.[5][6]
-
Pyrazole Core: Pyrazole derivatives are a well-established class of pharmacologically active compounds, valued in drug discovery for their diverse biological activities.[7][8][9] This inherent bioactivity means any novel pyrazole derivative should be handled as a potentially toxic substance until proven otherwise.
-
Regulatory Standing: The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste generators.[10][11] This means your laboratory is responsible for ensuring the waste is correctly identified, managed, and treated prior to its final disposal.[10]
Given this profile, the compound must be managed as a regulated hazardous waste, following all institutional and national guidelines.
Part 2: Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes, at a minimum:
-
Ventilation: Handle the compound and prepare waste containers inside a certified chemical fume hood to minimize inhalation exposure.[16]
-
Inventory Management: Purchase only the quantity of the chemical needed for your experiments to minimize the generation of excess waste.[6] Maintain a clear record of when the container was received and opened.[17]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing waste containing 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Step 1: Waste Characterization and Segregation
This is the most critical step. All waste containing this compound must be classified and segregated as Halogenated Organic Waste .[1][18]
-
Liquid Waste: Solutions containing the compound (e.g., from reaction workups, chromatography fractions) must be collected in a dedicated halogenated waste container. Do not mix with non-halogenated organic waste (like acetone, hexane, or methanol unless they are part of the same process stream).[3]
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired pure compounds, residue from reaction flasks, and heavily contaminated silica gel should be collected as solid halogenated waste.
-
Lightly Contaminated Items: Items such as disposable gloves, weigh boats, and paper towels used for minor cleanup should be double-bagged, sealed, and placed in a designated solid hazardous waste container.[19]
-
Sharps: Chemically contaminated needles or razor blades must be disposed of in a labeled, puncture-resistant sharps container designated for chemical contamination.[17]
-
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental mixing and ensure compliant disposal.
-
Container Choice: Use only containers that are in good condition, chemically compatible (borosilicate glass or high-density polyethylene [HDPE] are typically appropriate), and equipped with a secure, tight-fitting screw cap.[18][20][21]
-
Labeling: All waste containers must be labeled clearly at the moment the first drop of waste is added.[18][22] The label must include:
-
The words "Hazardous Waste ".[16]
-
The full, unabbreviated chemical name: "1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole ".
-
A complete list of all other constituents in the container with approximate percentages (e.g., Dichloromethane 80%, Methanol 15%, etc.).
-
The date on which waste accumulation began.
-
The name of the Principal Investigator and the laboratory location.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before pickup.
-
Location: Store the sealed waste container in a designated, secure area that is under the control of the laboratory personnel. This area should provide secondary containment (e.g., a chemical-resistant tray) to contain spills.[22]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[18][20][22] Do not overfill containers; leave at least 10% headspace to allow for expansion.[21]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases.[17]
Step 4: Arranging for Disposal
Hazardous waste must be collected by trained professionals.
-
Request Pickup: Once the container is nearly full (e.g., 90%) or has reached your institution's accumulation time limit (often 6-12 months), submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[6][17]
-
Documentation: Follow all institutional procedures for documenting the waste, which may involve completing an online form or a physical tag. This process generates a manifest that tracks the waste to its final disposal facility.[20][23]
Data and Workflow Summaries
For quick reference, the key parameters and the logical workflow for disposal are summarized below.
Table 1: Summary of Disposal Parameters
| Parameter | Specification | Rationale / Justification |
| Waste Stream Classification | Hazardous Waste: Halogenated Organic | Presence of iodine and difluoromethyl functional groups.[1][18] |
| Liquid Waste Container | Borosilicate Glass or HDPE Carboy with screw cap. | Chemical compatibility and prevention of leaks.[20] |
| Solid Waste Container | Labeled, sealed plastic bag or drum for contaminated debris. | Proper containment of solid hazardous materials.[19] |
| Container Label | Must include "Hazardous Waste," full chemical name, all components, and start date. | Regulatory compliance (EPA/RCRA) and safety.[21][22] |
| Primary Disposal Method | High-Temperature Incineration | Required for the complete destruction of halogenated organic compounds.[1][2] |
| Forbidden Disposal Routes | Sink Drain, Regular Trash, Evaporation | Potential for environmental toxicity and regulatory violation.[6][22][24] |
Diagram 1: Disposal Decision Workflow
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Operational Guide: Personal Protective Equipment and Safe Handling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. As a halogenated and fluorinated heterocyclic compound, its unique structure warrants specific safety protocols to mitigate risks to laboratory personnel. This guide moves beyond mere compliance, offering a framework rooted in chemical causality to ensure a self-validating system of safety for researchers in pharmaceutical development and synthetic chemistry.
Hazard Assessment and Chemical Profile
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a solid, typically a yellow powder or crystalline material, used as a building block in synthetic chemistry.[1] Its hazard profile is derived from its constituent functional groups: the pyrazole core, the difluoromethyl group, and the iodo-substituent. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar compounds and general principles for handling halogenated organics provide a robust basis for risk assessment.
The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[2][3][4] The presence of the difluoromethyl group may enhance lipophilicity, potentially increasing its ability to be absorbed.[1] Furthermore, as a halogenated organic compound, it is classified as highly hazardous to water (Water Hazard Class 3) and requires stringent disposal protocols.
| Property | Identifier | Source(s) |
| Molecular Formula | C₅H₅F₂IN₂ | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Appearance | Yellow powder or crystals | [1] |
| Known Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4][5] |
| Storage Class | 11: Combustible Solids |
Core Personal Protective Equipment (PPE) Protocol
A multi-tiered approach to PPE is essential, scaling with the quantity of material being handled and the specific procedure being performed. The fundamental principle is to establish multiple barriers between the researcher and the chemical.
| Protection Area | Standard Handling (<1g, in Fume Hood) | Elevated Risk ( >1g, Potential Dusting) | Causality & Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Certified Chemical Fume Hood | Primary Containment: A fume hood is non-negotiable. It minimizes inhalation exposure from volatile compounds or fine powders.[6] |
| Eye & Face | ANSI Z87.1-compliant safety goggles with side shields. | Safety goggles and a full-face shield. | Ocular Protection: Protects against accidental splashes during solution preparation and direct contact from airborne particles. A face shield adds a necessary second barrier during weighing or transfers of larger quantities.[6][7] |
| Hand Protection | Nitrile or Neoprene gloves. Inspect prior to use. | Double-gloving with a heavier outer glove (e.g., Neoprene) over a standard nitrile inner glove. | Dermal Barrier: Prevents skin irritation (H315).[4] Double-gloving is critical for fluorinated compounds which can have enhanced absorption profiles. It also protects against immediate exposure in case the outer glove is compromised.[6] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Chemical-resistant apron over a flame-resistant lab coat. For large quantities, Tychem or similar coveralls are recommended. | Body Coverage: Protects against spills on personal clothing. An apron provides an additional liquid-resistant barrier.[6][8] |
| Respiratory | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., a full-face respirator) may be required if there is any risk of dust generation outside of a fume hood. | Inhalation Prevention: Addresses the risk of respiratory tract irritation (H335) from inhaling fine powders, a primary risk when handling the solid form of the compound.[3][4] |
Safe Handling and Operational Workflow
All manipulations must be performed within a designated area, preferably inside a chemical fume hood, to prevent contamination of the general laboratory space.[9]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE as outlined in the matrix above. Ensure the fume hood sash is at the appropriate working height.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize transfer steps. If using an external balance, weigh the material onto creased, non-stick weighing paper and carefully transfer it within the hood. Use spark-proof tools.[10]
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Reaction: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Post-Handling: Decontaminate the work surface thoroughly. Remove PPE by taking off gloves last, turning them inside out to prevent contaminating your hands. Wash hands thoroughly with soap and water.[3]
Caption: Standard workflow for handling 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.
Emergency Procedures: Spills and Exposure
Rapid and correct response to spills or exposure is critical. Facilities must be equipped with an eyewash station and a safety shower.[7][11]
-
Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][10] If the person feels unwell, call a poison center or doctor.[4]
-
Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[11]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel.[6] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Disposal Plan: Managing Halogenated Waste
Due to the presence of both fluorine and iodine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[9][12] Cross-contamination of waste streams can create hazardous reactions and significantly increases disposal costs.[13]
Disposal Protocol:
-
Segregation: Use a dedicated, clearly labeled container for "Halogenated Liquid Waste" or "Halogenated Solid Waste".[12][14]
-
Container Management: Keep the waste container tightly closed except when adding waste.[13][14] It must be stored in a designated satellite accumulation area within the lab, away from incompatible materials.[9]
-
Rinsate Collection: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be managed according to institutional policy.
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.[15]
Caption: Decision pathway for proper waste segregation.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
